1-Oxa-7-azaspiro[3.5]nonane oxalate
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
1-oxa-7-azaspiro[3.5]nonane;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.C2H2O4/c1-4-8-5-2-7(1)3-6-9-7;3-1(4)2(5)6/h8H,1-6H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCQWXRRRJGCDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCO2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523617-84-6, 1408076-14-1 | |
| Record name | 1-Oxa-7-azaspiro[3.5]nonane, ethanedioate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523617-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-oxa-7-azaspiro[3.5]nonane oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Oxa-7-azaspiro[3.5]nonane Oxalate: A Versatile Scaffold in Modern Drug Discovery
Foreword: The Pursuit of Three-Dimensionality in Drug Design
In the landscape of contemporary medicinal chemistry, the imperative to "escape from flatland" has driven the exploration of novel, three-dimensional molecular architectures. These scaffolds offer the promise of enhanced target specificity, improved physicochemical properties, and novel intellectual property. It is within this context that spirocyclic systems, particularly those incorporating small, strained rings like oxetanes, have emerged as powerful tools for the modern drug hunter. This guide provides a comprehensive technical overview of 1-Oxa-7-azaspiro[3.5]nonane oxalate, a unique building block that exemplifies the potential of this chemical space. We will delve into its chemical identity, synthesis, and its burgeoning applications as both a piperidine bioisostere in G-protein coupled receptor (GPCR) modulation and as a rigid linker in the revolutionary field of targeted protein degradation.
Chemical and Physical Properties: A Profile of a Modern Building Block
1-Oxa-7-azaspiro[3.5]nonane is a saturated heterocyclic compound featuring a spirocyclic fusion of an oxetane ring and a piperidine ring. The oxalate salt is a common form for handling and purification.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO (free base), C₉H₁₅NO₅ (oxalate salt) | --INVALID-LINK-- |
| Molecular Weight | 127.18 g/mol (free base), 217.22 g/mol (oxalate salt) | --INVALID-LINK-- |
| CAS Number | 38674-21-4 (free base), 1408076-14-1 (oxalate salt) | --INVALID-LINK-- |
| Appearance | Typically a white to off-white solid | |
| Computed XlogP | 0.2 (for the free base) | --INVALID-LINK-- |
| Solubility | Spirocyclic oxetanes are generally noted for improving aqueous solubility compared to their carbocyclic or less polar heterocyclic counterparts.[1] | |
| Metabolic Stability | The oxetane ring is often incorporated to enhance metabolic stability by blocking sites of oxidative metabolism.[1] |
The incorporation of the oxetane moiety imparts several desirable properties. It introduces polarity without significantly increasing lipophilicity, a balance that is often challenging to achieve with traditional scaffolds.[2] This can lead to improved aqueous solubility and reduced metabolic liability.[1] Furthermore, the rigid spirocyclic nature of the molecule provides well-defined exit vectors for substitution, making it an ideal scaffold for library synthesis and systematic structure-activity relationship (SAR) studies.
Synthesis and Characterization: Crafting the Spirocyclic Core
The synthesis of the 1-oxa-7-azaspiro[3.5]nonane core can be achieved through various synthetic routes. A common strategy involves the construction of a suitably substituted piperidine precursor followed by the formation of the oxetane ring.
Representative Synthetic Protocol:
The following protocol is a representative synthesis adapted from the literature for the creation of the core structure, which is then converted to the oxalate salt.[3]
Step 1: Synthesis of the Diol Precursor
The synthesis begins with the creation of a diol precursor from N-tosyl-piperidine-4,4-diethyl ester. This involves a reduction step, typically using a strong reducing agent like lithium aluminum hydride (LAH).
Step 2: One-Pot Mesylation and Ring Closure
The resulting diol is then subjected to a one-pot mesylation and subsequent intramolecular cyclization to form the oxetane ring. This is a critical step that forms the spirocyclic core.
Step 3: Deprotection and Salt Formation
The final steps involve the removal of the tosyl protecting group from the piperidine nitrogen, followed by precipitation of the free base as the oxalate salt by treatment with oxalic acid.[3]
Characterization of the final product and intermediates is typically performed using standard analytical techniques, including ¹H and ¹³C NMR spectroscopy, mass spectrometry, and HPLC to confirm structure and purity.
Pharmacological Profile and Applications in Drug Development
The 1-oxa-7-azaspiro[3.5]nonane scaffold has demonstrated significant potential in two key areas of modern drug discovery: as a modulator of GPCRs and as a linker element in Proteolysis Targeting Chimeras (PROTACs).
GPR119 Agonism: A Novel Approach for Type 2 Diabetes
Derivatives of the 7-azaspiro[3.5]nonane core have been identified as potent agonists of G protein-coupled receptor 119 (GPR119).[4] GPR119 is a promising therapeutic target for type 2 diabetes due to its dual mechanism of action: it stimulates glucose-dependent insulin secretion from pancreatic β-cells and promotes the release of incretin hormones like GLP-1 from enteroendocrine cells.[5][6]
Mechanism of Action:
Activation of GPR119 by an agonist, such as a derivative of 1-oxa-7-azaspiro[3.5]nonane, initiates a signaling cascade through the Gαs protein subunit.[6] This leads to the activation of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP).[5] Elevated cAMP then activates Protein Kinase A (PKA), which ultimately potentiates the exocytosis of insulin- and GLP-1-containing vesicles.[6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the 1-Oxa-7-azaspiro[3.5]nonane Scaffold: Structure, Properties, and Application in Modern Drug Discovery
This guide provides a comprehensive technical overview of the 1-Oxa-7-azaspiro[3.5]nonane core, a compelling three-dimensional scaffold for researchers, medicinal chemists, and professionals in drug development. We will delve into its unique structural attributes, physicochemical properties, representative synthetic methodologies, and its strategic application as a next-generation building block in therapeutic design.
Introduction: Embracing the Third Dimension in Medicinal Chemistry
The principle of "escaping from flatland" has become a central tenet in modern drug design, encouraging the development of molecules with greater three-dimensional (3D) complexity. Saturated spirocyclic systems are at the forefront of this movement, offering a means to improve compound properties by introducing conformational rigidity and novel exit vectors for substituent placement.
The 1-Oxa-7-azaspiro[3.5]nonane scaffold, which incorporates a piperidine ring fused spirocyclically to an oxetane ring, is an exemplar of this class. It is increasingly recognized as a valuable structural alternative to ubiquitous motifs like morpholine and gem-dimethyl groups. The incorporation of the strained, polar oxetane ring can profoundly influence a molecule's aqueous solubility, lipophilicity, metabolic stability, and conformational preference, making this scaffold a powerful tool for optimizing pharmacokinetic and pharmacodynamic profiles.
Molecular Structure and Core Properties
The fundamental structure of 1-Oxa-7-azaspiro[3.5]nonane consists of a piperidine ring and an oxetane ring sharing a single carbon atom (the spiro center). The numbering convention places the oxygen atom of the oxetane at position 1 and the nitrogen atom of the piperidine at position 7.
Caption: 2D Chemical Structure of 1-Oxa-7-azaspiro[3.5]nonane
Physicochemical & Computed Properties
While experimental data such as melting point and boiling point for the parent compound are not widely published, a range of properties can be reliably calculated. These computed values are indispensable for initial assessment in discovery programs, aiding in the prediction of solubility, permeability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.
| Property | Value | Source |
| IUPAC Name | 1-oxa-7-azaspiro[3.5]nonane | PubChem |
| CAS Number | 38674-21-4 | PubChem |
| Molecular Formula | C₇H₁₃NO | PubChem |
| Molecular Weight | 127.18 g/mol | PubChem |
| Monoisotopic Mass | 127.099714038 Da | PubChem |
| SMILES | C1CNCCC12CCO2 | PubChem |
| InChIKey | IIHRWQXEUPZKFC-UHFFFAOYSA-N | PubChem |
| XlogP (predicted) | 0.2 | PubChem |
| Topological Polar Surface Area | 21.3 Ų | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
Safety & Handling
Based on GHS classifications provided to the European Chemicals Agency (ECHA), 1-Oxa-7-azaspiro[3.5]nonane is classified as a corrosive substance.
-
Hazard Statement: H314 - Causes severe skin burns and eye damage.
-
Precautionary Measures: Standard laboratory precautions for handling corrosive materials should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Synthesis of the Oxa-Azaspiro[3.5]nonane Core
Representative Synthetic Workflow: The Aldabbagh Method for the 2-Oxa Isomer
The following workflow demonstrates a logical and field-proven approach to building the spirocyclic oxetane-piperidine core. The causality behind each step is critical for understanding how to adapt this methodology.
Caption: General Synthetic Workflow for 2-Oxa-7-azaspiro[3.5]nonane
Detailed Experimental Protocol (Representative)
This protocol is adapted from the synthesis of 2-Oxa-7-azaspiro[3.5]nonane and is provided for illustrative purposes.
Step 1: Synthesis of Diethyl 1-(4-methylbenzene-1-sulfonyl)piperidine-4,4-dicarboxylate (3)
-
Causality: The synthesis begins by constructing the piperidine ring functionalized with two ester groups at the C4 position. The piperidine nitrogen is protected with a tosyl (Ts) group. This protecting group is robust, withstands the planned reaction conditions, and prevents unwanted side reactions involving the amine. The ester groups are precursors to the hydroxymethyl groups needed for oxetane formation.
-
Procedure: To a solution of diethyl malonate in DMF, sodium hydride (NaH) is added to generate the malonate enolate. N,N-bis(2-bromoethyl)-4-methyl-1-sulfonamide is then added, which undergoes a double alkylation to form the protected piperidine ring. The reaction is heated to drive the cyclization to completion.
Step 2: Synthesis of [1-(4-Methylbenzene-1-sulfonyl)]piperidine-4,4-diyl]dimethanol (4)
-
Causality: The diester is reduced to the corresponding 1,3-diol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent necessary for this transformation, as milder reagents like sodium borohydride are generally ineffective at reducing esters. The resulting diol is the direct precursor for the oxetane ring.
-
Procedure: The diester (3) is dissolved in anhydrous tetrahydrofuran (THF). A solution of LiAlH₄ in THF is added slowly at reduced temperature to control the exothermic reaction. The reaction is stirred until completion, then carefully quenched with a saturated sodium potassium tartrate solution to safely neutralize the excess LiAlH₄ and facilitate workup.
Step 3: Synthesis of 7-(4-Methylbenzene-1-sulfonyl)-2-oxa-7-azaspiro[3.5]nonane (5)
-
Causality: This is the key oxetane-forming step, ingeniously performed in a one-pot procedure. One primary alcohol of the diol is selectively converted into a good leaving group (a mesylate), which is then immediately displaced by the other hydroxyl group in an intramolecular Williamson ether synthesis. Using a syringe pump for slow addition of methanesulfonyl chloride (MsCl) and portion-wise addition of a strong base (potassium tert-butoxide, KOtBu) maintains low concentrations of the reactive intermediates, favoring the desired intramolecular cyclization over intermolecular polymerization.
-
Procedure: The diol (4) is dissolved in THF. Methanesulfonyl chloride is added via syringe pump while potassium tert-butoxide is added in portions over several hours. Additional base is added to ensure complete cyclization. The reaction is monitored by TLC for the disappearance of the diol.
Step 4: Synthesis of 2-Oxa-7-azaspiro[3.5]nonane (as oxalate salt, 1b)
-
Causality: The final step is the removal of the tosyl protecting group to liberate the free secondary amine. Reductive conditions using magnesium turnings in methanol are effective for this deprotection. The resulting free base is often converted to a crystalline salt (e.g., oxalate) to improve stability and ease of handling.
-
Procedure: The protected spirocycle (5) and magnesium turnings are sonicated in methanol. After the reaction, the solvent is removed, and the product is isolated. Anhydrous oxalic acid is added to the free base in an appropriate solvent (e.g., Et₂O) to precipitate the stable oxalate salt.
Applications in Drug Discovery and Medicinal Chemistry
The 1-Oxa-7-azaspiro[3.5]nonane scaffold is not merely a structural curiosity; it is a strategic tool for addressing common challenges in drug development. Its utility stems from its role as a bioisosteric replacement for other chemical groups, profoundly impacting a molecule's physicochemical properties.
Bioisosterism: A Tool for Property Modulation
Bioisosteres are functional groups that possess similar physical or chemical properties and produce broadly similar biological effects. The oxa-azaspiro[3.5]nonane core is a non-classical bioisostere for several common motifs.
The Emerging Therapeutic Potential of 1-Oxa-7-azaspiro[3.5]nonane Derivatives: A Technical Guide
Foreword: Unlocking Three-Dimensional Chemical Space for Novel Therapeutics
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds that offer three-dimensional complexity is paramount for identifying next-generation therapeutics. The principle of "escaping from flatland" has driven medicinal chemists to investigate unique molecular architectures that can provide improved pharmacological properties. Among these, spirocyclic systems have garnered significant attention due to their rigid structures, which can enhance binding affinity and selectivity for biological targets. The 1-oxa-7-azaspiro[3.5]nonane core, a fascinating scaffold combining an oxetane and a piperidine ring through a spirocyclic junction, represents a promising yet underexplored area of chemical space. This guide provides an in-depth technical overview of the known and potential biological activities of 1-oxa-7-azaspiro[3.5]nonane derivatives, drawing upon data from closely related analogs to illuminate the therapeutic promise of this compound class for researchers, scientists, and drug development professionals.
The 1-Oxa-7-azaspiro[3.5]nonane Scaffold: Synthesis and Properties
The 1-oxa-7-azaspiro[3.5]nonane scaffold is a unique heterocyclic system featuring a spiro-fused oxetane and piperidine ring. The oxetane ring is considered a polar equivalent of a gem-dimethyl group and can act as a hydrogen bond acceptor, while the piperidine ring is a common motif in many bioactive molecules, often serving as a scaffold for interacting with various biological targets. The synthesis of this core has been described, providing a foundation for the development of a diverse library of derivatives.[1]
One notable application of the 1-oxa-7-azaspiro[3.5]nonane core is its use in the synthesis of more complex heterocyclic systems, such as spirocyclic oxetane-fused benzimidazoles.[1][2] This highlights the utility of the 1-oxa-7-azaspiro[3.5]nonane scaffold as a versatile building block in medicinal chemistry.
Anticancer Activity: Insights from Structurally Related Spiro-Compounds
While direct evidence for the anticancer activity of 1-oxa-7-azaspiro[3.5]nonane derivatives is still emerging, compelling data from structurally similar spiro-compounds suggest that this is a promising therapeutic avenue.
Potent Cytotoxicity of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Analogs
A series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have demonstrated significant in vitro antitumor activity against a panel of human cancer cell lines.[3][4] These findings are particularly noteworthy as they showcase the potential of the oxa-azaspiro core in designing potent cytotoxic agents.
| Compound | A549 (Lung) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) | HeLa (Cervical) IC50 (µM) |
| 6d | 0.26 | - | - |
| 8d | - | 0.10 | - |
| 6b | - | - | 0.18 |
| 11h | 0.19 | 0.08 | 0.15 |
Table 1: In vitro anticancer activity of selected 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives.[3][4]
The potent activity of these compounds, with IC50 values in the nanomolar range, underscores the potential of the oxa-azaspiro scaffold in cancer drug discovery. The mechanism of action for these compounds is an active area of investigation, with potential targets including key signaling pathways involved in cell proliferation and survival.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[5][6][7][8]
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: A generalized workflow for in vitro anticancer drug screening.
GPR119 Agonism: A New Frontier for Metabolic Disorders
Derivatives of the closely related 7-azaspiro[3.5]nonane scaffold have been identified as potent agonists of G protein-coupled receptor 119 (GPR119).[5][9][10] GPR119 is a promising therapeutic target for type 2 diabetes and other metabolic disorders due to its role in glucose homeostasis.[11][12][13][14][15][16]
The GPR119 Signaling Pathway
Activation of GPR119, primarily expressed in pancreatic β-cells and intestinal L-cells, leads to the stimulation of the Gs alpha subunit of the heterotrimeric G protein.[11][14][17] This, in turn, activates adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP).[11][17] Elevated cAMP in pancreatic β-cells potentiates glucose-stimulated insulin secretion, while in intestinal L-cells, it promotes the release of incretin hormones such as glucagon-like peptide-1 (GLP-1).[11][13]
Caption: The GPR119 signaling cascade initiated by an agonist.
Structure-Activity Relationship (SAR) of 7-Azaspiro[3.5]nonane GPR119 Agonists
Optimization of the 7-azaspiro[3.5]nonane core has led to the identification of potent GPR119 agonists.[10] The SAR studies reveal that modifications to the piperidine N-capping group and the aryl group are crucial for activity. This provides a clear rationale for the design of novel 1-oxa-7-azaspiro[3.5]nonane derivatives as potential GPR119 agonists.
Potential for Neuroprotection via FAAH Inhibition
Fatty Acid Amide Hydrolase (FAAH) is an enzyme that degrades endocannabinoids, such as anandamide.[3][18][19][20][21] Inhibition of FAAH increases the levels of these endogenous signaling lipids, which can produce analgesic, anti-inflammatory, and neuroprotective effects.[3][18] The development of FAAH inhibitors is a promising strategy for treating a range of neurological and psychiatric disorders.[3][18]
While no 1-oxa-7-azaspiro[3.5]nonane derivatives have been explicitly reported as FAAH inhibitors, the spirocyclic scaffold is an attractive starting point for the design of such compounds. The rigid conformation of the spiro-system could be leveraged to achieve high affinity and selectivity for the FAAH active site.
Mechanism of FAAH Inhibition
FAAH is a serine hydrolase that utilizes a Ser-Ser-Lys catalytic triad.[19] Inhibitors can act through either reversible or irreversible mechanisms. Irreversible inhibitors often form a covalent bond with the catalytic serine residue, leading to inactivation of the enzyme.[20]
Caption: Proposed mechanism of irreversible FAAH inhibition.
Experimental Protocol: In Vitro Neuroprotection Assay
An in vitro neuroprotection assay can be used to screen compounds for their ability to protect neuronal cells from damage induced by neurotoxins or oxidative stress.[1][22][23][24][25]
Principle: Neuronal cells (e.g., SH-SY5Y) are exposed to a neurotoxic agent (e.g., 6-hydroxydopamine or hydrogen peroxide) in the presence or absence of the test compound. Cell viability is then assessed to determine if the compound has a protective effect.
Step-by-Step Protocol:
-
Cell Culture: Culture SH-SY5Y cells in appropriate media. For differentiation, cells can be treated with retinoic acid.
-
Compound Pre-treatment: Seed cells in a 96-well plate and pre-treat with various concentrations of the test compound for 1-2 hours.
-
Induction of Neurotoxicity: Add a neurotoxic agent (e.g., 100 µM H₂O₂) to the wells and incubate for 24 hours.
-
Cell Viability Assessment: Measure cell viability using the MTT or SRB assay as described previously.
-
Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those co-treated with the test compound to determine the neuroprotective effect.
Antimicrobial Potential: A Broad Horizon
Heterocyclic compounds are a rich source of antimicrobial agents.[4][26][27][28][29][30][31] The unique structural features of the 1-oxa-7-azaspiro[3.5]nonane scaffold, including the presence of both oxygen and nitrogen heteroatoms, make it an interesting candidate for antimicrobial drug discovery. Further screening of derivatives against a panel of bacterial and fungal strains is warranted to explore this potential.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[26][27]
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate. A standardized inoculum of the test microorganism is added to each well, and the plate is incubated. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a 96-well plate containing broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria at ~5 x 10^5 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the 96-well plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: Visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound in which no growth is observed.
Future Directions and Conclusion
The 1-oxa-7-azaspiro[3.5]nonane scaffold represents a promising starting point for the development of novel therapeutics. The compelling biological activity data from closely related analogs in the areas of oncology, metabolic disorders, and neuroprotection provide a strong rationale for the synthesis and screening of a dedicated library of 1-oxa-7-azaspiro[3.5]nonane derivatives.
Future research should focus on:
-
Library Synthesis: Generating a diverse library of 1-oxa-7-azaspiro[3.5]nonane derivatives with a wide range of substituents to explore the structure-activity landscape.
-
High-Throughput Screening: Screening this library against a variety of biological targets, including cancer cell lines, GPCRs, and enzymes like FAAH.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which active compounds exert their biological effects.
-
In Vivo Evaluation: Advancing the most promising lead compounds into preclinical animal models to assess their efficacy and safety.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are FAAH2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scielo.br [scielo.br]
- 8. scielo.br [scielo.br]
- 9. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 10. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. A categorical structure-activity relationship analysis of GPR119 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and structure-activity relationship of 4-amino-2-phenylpyrimidine derivatives as a series of novel GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]
- 19. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 24. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. Heterocycle Compounds with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Redirecting [linkinghub.elsevier.com]
- 30. mdpi.com [mdpi.com]
- 31. Synthesis and Biological Activity of 1,3-Oxazpine-4,7-Dione Derivatives | Al-Nahrain Journal of Science [anjs.edu.iq]
The Azaspiro[3.5]nonane Scaffold: A Rising Star in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore beyond the traditional "flat" chemical space. In this context, three-dimensional (3D) scaffolds have emerged as a powerful tool for designing drug candidates with improved potency, selectivity, and pharmacokinetic properties. Among these, the azaspiro[3.5]nonane core, a unique spirocyclic system featuring a four-membered azetidine ring fused with a six-membered cyclohexane or piperidine ring, has garnered significant attention. Its inherent conformational rigidity and precise vectoral orientation of substituents make it a privileged scaffold for engaging challenging biological targets. This guide provides a comprehensive technical overview of the therapeutic potential of azaspiro[3.5]nonane scaffolds, delving into their synthesis, diverse biological activities, and burgeoning applications in contemporary drug discovery. We will explore its successful incorporation into potent and selective modulators of key cellular targets, including G-protein coupled receptors (GPCRs), oncogenic proteins, and enzymes involved in crucial signaling pathways.
The Rationale for Embracing 3D Scaffolds: The Azaspiro[3.5]nonane Advantage
The over-reliance on flat, aromatic structures in drug design has often led to challenges in achieving target selectivity and favorable ADME (absorption, distribution, metabolism, and excretion) properties. Spirocyclic scaffolds, by their very nature, introduce a higher fraction of sp3-hybridized carbons, leading to a more three-dimensional molecular shape.[1] This 3D architecture offers several distinct advantages:
-
Enhanced Target Engagement: The rigid framework of the azaspiro[3.5]nonane scaffold allows for the precise positioning of functional groups in three-dimensional space, facilitating optimal interactions with the often complex and non-planar binding sites of biological targets.
-
Improved Physicochemical Properties: The introduction of a spirocyclic core can modulate key physicochemical properties such as lipophilicity (LogP) and aqueous solubility, which are critical for drug-likeness and pharmacokinetic performance.
-
Novel Chemical Space: Azaspiro[3.5]nonane and its derivatives represent a relatively underexplored area of chemical space, offering opportunities for the discovery of first-in-class therapeutics with novel mechanisms of action.
-
Metabolic Stability: The quaternary spirocyclic carbon can confer increased metabolic stability by shielding adjacent chemical bonds from enzymatic degradation.[2]
The azaspiro[3.5]nonane scaffold, in particular, offers a unique combination of a strained four-membered azetidine ring and a more flexible six-membered ring. This juxtaposition allows for a fine-tuning of conformational properties and the exploration of diverse exit vectors for substituent placement.
Synthetic Strategies: Building the Azaspiro[3.5]nonane Core
The successful application of the azaspiro[3.5]nonane scaffold in drug discovery is underpinned by the development of robust and versatile synthetic methodologies. Several approaches have been reported for the construction of various azaspiro[3.5]nonane cores, including the 2-azaspiro[3.5]nonane, 7-azaspiro[3.5]nonane, and 2,7-diazaspiro[3.5]nonane systems.
General Synthetic Workflow
A generalized workflow for the synthesis and evaluation of azaspirocyclic scaffolds typically involves a multi-step sequence.[3]
}
Generalized workflow for the synthesis and evaluation of azaspiro[3.5]nonane derivatives.
Experimental Protocol: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core
Solid-phase organic synthesis (SPOS) offers significant advantages for the rapid generation of compound libraries for high-throughput screening.[4] The following protocol outlines a representative solid-phase synthesis of a 7-azaspiro[3.5]nonan-1-one core, a key intermediate for GPR119 agonists.[5]
Step 1: Resin Loading
-
Swell a suitable resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF).
-
Couple an Fmoc-protected amino-piperidine building block to the resin using a standard coupling agent such as HATU and a base like diisopropylethylamine (DIEA).
-
Wash the resin sequentially with DMF, dichloromethane (DCM), and methanol (MeOH), and dry under vacuum.
Step 2: Fmoc-Deprotection and Acylation
-
Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF.
-
Acylate the free amine with a suitable cyclobutanone precursor, such as 3-(methoxycarbonyl)cyclobutanecarboxylic acid, using HATU and DIEA.
-
Wash the resin as in Step 1.
Step 3: Dieckmann Condensation and Decarboxylation
-
Swell the resin in anhydrous tetrahydrofuran (THF).
-
Add a solution of a strong base, such as potassium tert-butoxide, in THF and agitate at elevated temperature (e.g., 60°C) to induce intramolecular Dieckmann condensation, forming the spirocyclic core.
-
Wash the resin with THF.
-
Suspend the resin in a mixture of dimethyl sulfoxide (DMSO) and water and heat (e.g., 120°C) to effect decarboxylation.
-
Wash the resin sequentially with water, DMF, DCM, and MeOH, and dry under vacuum.[5]
Step 4: Diversification and Cleavage
-
The nitrogen on the piperidine ring can be functionalized with various substituents through standard N-alkylation or N-acylation reactions.
-
Cleave the final compound from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Precipitate the crude product in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Therapeutic Applications of Azaspiro[3.5]nonane Scaffolds
The unique structural attributes of the azaspiro[3.5]nonane scaffold have been successfully leveraged in the development of potent and selective modulators for a range of therapeutic targets.
Metabolic Disorders: GPR119 Agonists for Type 2 Diabetes
G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and obesity.[3] It is primarily expressed in pancreatic β-cells and intestinal L-cells, where its activation leads to glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[6]
Derivatives of 7-azaspiro[3.5]nonane have been identified as a novel class of potent GPR119 agonists.[6] Optimization of substituents on the piperidine nitrogen and an attached aryl group led to the discovery of highly active compounds.[6]
GPR119 Signaling Pathway
Upon agonist binding, GPR119 couples to the Gs alpha subunit, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP) levels.[6] In pancreatic β-cells, elevated cAMP enhances glucose-stimulated insulin secretion. In intestinal L-cells, it promotes GLP-1 release, which further potentiates insulin secretion.[6]
}
Simplified GPR119 signaling pathway initiated by an azaspiro[3.5]nonane-based agonist.
Structure-Activity Relationship (SAR) and Pharmacokinetics
Systematic modifications of the 7-azaspiro[3.5]nonane scaffold have yielded valuable SAR insights. For instance, the choice of the N-capping group on the piperidine ring and the substituents on the aryl moiety significantly impact potency and pharmacokinetic properties.[6] One optimized compound, 54g , demonstrated a desirable pharmacokinetic profile in rats and a significant glucose-lowering effect in a diabetic rat model.[6] While specific pharmacokinetic data for a broad range of azaspiro[3.5]nonane-based GPR119 agonists is not extensively published, related studies on other GPR119 agonists highlight the importance of achieving a balance between potency, solubility, and metabolic stability for clinical success.[7][8]
| Compound | GPR119 EC50 (nM) | Key Structural Features | In Vivo Efficacy | Reference |
| 54g | Potent (exact value not disclosed) | Optimized piperidine N-capping group and aryl substituent | Favorable glucose lowering effect in diabetic rats | [6] |
| APD597 | 23 | Not an azaspiro[3.5]nonane, but a clinical GPR119 agonist for comparison | Progressed to clinical trials | [7] |
| AR-231453 | 100 | Not an azaspiro[3.5]nonane, preclinical GPR119 agonist | Poor oral exposure in rats | [7] |
Oncology: Covalent Inhibitors of KRAS G12C
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, and for decades it was considered "undruggable."[9] The discovery of a druggable pocket in the G12C mutant of KRAS has led to the development of covalent inhibitors that trap the protein in its inactive, GDP-bound state.[10]
The 2,7-diazaspiro[3.5]nonane scaffold has been successfully incorporated into a novel class of covalent KRAS G12C inhibitors.[9] These compounds feature an acrylamide warhead that forms a covalent bond with the cysteine residue at position 12 of the mutant KRAS protein.
KRAS G12C Signaling and Inhibition Mechanism
KRAS acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs GTP hydrolysis, leading to constitutive activation of downstream pro-proliferative signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT pathways.[11] Covalent inhibitors bind to the inactive GDP-bound form of KRAS G12C, locking it in this "off" state and preventing its interaction with downstream effectors.[10]
}
Mechanism of KRAS G12C inhibition by an azaspiro[3.5]nonane-based covalent inhibitor.
SAR and Clinical Relevance
Optimization of the quinazoline scaffold attached to the 2,7-diazaspiro[3.5]nonane core, guided by co-crystal structure analysis, led to the discovery of ASP6918 .[9] This compound exhibited extremely potent in vitro activity and induced dose-dependent tumor regression in a xenograft mouse model.[9] The development of such compounds highlights the potential of the azaspiro[3.5]nonane scaffold in addressing challenging targets in oncology.
| Compound | Target | Mechanism | Key Structural Feature | Significance | Reference |
| ASP6918 | KRAS G12C | Covalent Inhibition | 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one | Potent anti-tumor activity in vivo | [9] |
| AMG 510 (Sotorasib) | KRAS G12C | Covalent Inhibition | Not azaspiro-based, FDA-approved | First-in-class approved KRAS G12C inhibitor | [9] |
Pain and Inflammation: Fatty Acid Amide Hydrolase (FAAH) Inhibitors
Fatty acid amide hydrolase (FAAH) is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide (AEA).[12] Inhibition of FAAH increases the endogenous levels of AEA, which has analgesic and anti-inflammatory properties, making FAAH an attractive target for the treatment of pain and other neurological disorders.[12]
The 7-azaspiro[3.5]nonane scaffold has been identified as a novel core for potent and orally efficacious FAAH inhibitors.[13] These inhibitors typically incorporate a urea moiety that acts as a covalent warhead, carbamylating the active site serine of FAAH.
FAAH-Mediated Anandamide Degradation and Inhibition
FAAH is an integral membrane enzyme that hydrolyzes AEA to arachidonic acid and ethanolamine, thus terminating its signaling.[12] Covalent inhibitors, such as those based on the 7-azaspiro[3.5]nonane urea scaffold, form an irreversible bond with the catalytic serine residue in the FAAH active site, leading to sustained enzyme inactivation.
}
Inhibition of FAAH by an azaspiro[3.5]nonane-based inhibitor leads to increased anandamide levels and enhanced cannabinoid receptor signaling.
SAR and Clinical Development
Optimization of the 7-azaspiro[3.5]nonane urea series led to the identification of PF-04862853 , a compound with remarkable potency, selectivity, favorable pharmacokinetic properties, and in vivo efficacy in pain models.[12] This compound was advanced as a clinical candidate, demonstrating the therapeutic potential of this scaffold for pain management.[12]
| Compound | FAAH k_inact/K_i (M⁻¹s⁻¹) | Key Structural Features | Clinical Status | Reference |
| PF-04862853 | >1500 | 7-azaspiro[3.5]nonane urea | Advanced as a clinical candidate | [12][13] |
Central Nervous System (CNS) Disorders: Dopamine Receptor Modulators
Dopamine receptors, particularly the D2 and D3 subtypes, are crucial targets for the treatment of various neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and substance use disorders.[14] The development of selective D3 receptor antagonists is a key area of research, as they may offer therapeutic benefits with fewer side effects compared to non-selective D2/D3 antagonists.[14]
Azaspiroalkane moieties, including diazaspiro[3.5]nonanes, have been incorporated into potent and selective D3 receptor antagonists.[15] The rigid nature of the spirocyclic core helps to position the pharmacophoric elements for optimal interaction with the receptor binding site.
Dopamine D3 Receptor Signaling
The dopamine D3 receptor is a G-protein coupled receptor that, upon activation, typically couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Antagonists block the binding of dopamine to the D3 receptor, thereby preventing its activation and downstream signaling.
}
Mechanism of dopamine D3 receptor antagonism by an azaspiro[3.5]nonane-based compound.
SAR and Clinical Candidates
While specific clinical candidates featuring the azaspiro[3.5]nonane core for D3 antagonism are not prominently disclosed in the public domain, the broader class of azaspiroalkane-containing D3 antagonists has shown significant promise. For example, compounds with high D3 receptor affinity (Ki values in the low nanomolar range) and excellent selectivity over the D2 receptor have been reported.[15] The development of highly selective D3 receptor antagonists like R-VK4-116 and R-VK4-40, which have been investigated in clinical trials for substance use disorders, underscores the therapeutic potential of this target class.[16]
| Compound Class | Target | Affinity | Selectivity (D3 vs D2) | Therapeutic Potential | Reference |
| Arylated diazaspiroalkanes | D3 Receptor | Ki = 12-25.6 nM | 264- to 905-fold | Neurological and psychiatric disorders | [15] |
| R-VK4-116 | D3 Receptor | High | High | Substance use disorders | [16] |
| Cariprazine | D3/D2 Receptor | High (partial agonist) | D3-preferring | Schizophrenia, bipolar disorder | [2] |
Future Directions and Conclusion
The azaspiro[3.5]nonane scaffold has firmly established itself as a valuable building block in modern medicinal chemistry. Its successful application in developing potent and selective modulators for diverse and challenging targets in metabolic diseases, oncology, pain, and CNS disorders is a testament to its versatility and favorable drug-like properties.
Future research in this area is likely to focus on:
-
Expansion of Synthetic Methodologies: The development of new and more efficient synthetic routes to access a wider range of functionalized azaspiro[3.5]nonane cores will undoubtedly accelerate the discovery of novel therapeutics.
-
Exploration of New Therapeutic Targets: The unique 3D nature of this scaffold makes it an ideal candidate for targeting other challenging protein-protein interactions and allosteric binding sites.
-
Application in PROTACs and other Novel Modalities: The azaspiro[3.5]nonane core can serve as a rigid linker or a recognition element in more complex therapeutic modalities like proteolysis-targeting chimeras (PROTACs).
-
Advancement into Clinical Trials: As more azaspiro[3.5]nonane-based compounds progress through preclinical development, we can anticipate their entry into clinical trials for various indications.
References
- 1. | BioWorld [bioworld.com]
- 2. Current Perspectives on Selective Dopamine D3 Receptor Antagonists/Partial Agonists as Pharmacotherapeutics for Opioid and Psychostimulant Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bridgebiooncology.com [bridgebiooncology.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases [frontiersin.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Current Perspectives on Selective Dopamine D3 Receptor Antagonists/Partial Agonists as Pharmacotherapeutics for Opioid and Psychostimulant Use Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
The Spirocyclic Oxetane: A Compact Powerhouse for Modern Drug Design
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The relentless pursuit of drug candidates with superior efficacy, safety, and pharmacokinetic profiles has driven medicinal chemists to explore novel three-dimensional (3D) scaffolds. Among these, spirocyclic systems—structures containing two rings sharing a single atom—have emerged as powerful tools for navigating unexplored chemical space. This guide delves into the strategic incorporation of the oxetane moiety within these spirocyclic frameworks. The oxetane, a four-membered cyclic ether, is far more than a simple structural component; it is a versatile modulator of physicochemical properties. By acting as a polar, metabolically stable bioisostere for common motifs like gem-dimethyl, carbonyl, and morpholine groups, the spirocyclic oxetane enables a sophisticated, multi-parameter optimization of lead compounds. This document provides an in-depth analysis of its role in enhancing aqueous solubility, improving metabolic stability, modulating basicity, and imposing conformational rigidity, supported by detailed synthetic protocols and real-world case studies.
Introduction: The Imperative for Three-Dimensionality in Drug Discovery
As the complexity of biological targets increases, the limitations of flat, aromatic-rich molecules have become apparent. Such compounds often suffer from poor selectivity, off-target effects, and unfavorable physicochemical properties. In response, the field has shifted towards molecules with greater sp³-hybridized character and three-dimensionality. Spirocycles are exemplary in this regard, offering rigid scaffolds with precisely defined exit vectors for substituents, which can lead to enhanced target selectivity and improved drug-like properties.[1]
The oxetane ring, once an academic curiosity, has become a cornerstone of modern medicinal chemistry.[2][3] Its unique combination of small size, polarity, and structural rigidity makes it an ideal functional group for addressing common challenges in drug development.[4] When integrated into a spirocyclic system, the oxetane's influence is amplified, creating a compact, powerful, and versatile scaffold. This guide serves as a comprehensive resource for understanding and leveraging the profound impact of the oxetane moiety in the design of next-generation spirocyclic drug candidates.
Chapter 1: The Oxetane Moiety as a Strategic Bioisostere in Spirocyclic Systems
A cornerstone of the oxetane's utility is its function as a bioisostere—a chemical substitute that retains or enhances desired biological activity while improving other properties. In spirocyclic systems, this principle is applied with remarkable success.
The "Hydrophilic" gem-Dimethyl Analogue
The gem-dimethyl group is frequently used to block metabolically labile C-H bonds and provide steric bulk. However, it invariably increases lipophilicity. The oxetane moiety provides a solution by mimicking the steric footprint of the gem-dimethyl group while introducing a polar oxygen atom.[5][6] This substitution can disrupt unfavorable lipophilic interactions and dramatically improve aqueous solubility, a critical factor for oral bioavailability.[5][7]
The "Metabolically Robust" Carbonyl Surrogate
Spirocyclic ketones are common structural motifs, but the carbonyl group can be a site of metabolic reduction or a liability for off-target interactions. Replacing a spiro-ketone with an oxetane often preserves the hydrogen-bond accepting capability and spatial orientation while significantly enhancing metabolic stability.[8][9] Studies have shown that oxetane-containing spirocycles exhibit considerably lower intrinsic clearance rates compared to their carbonyl counterparts.[8]
The "Next-Generation" Morpholine: The Case of 2-Oxa-6-azaspiro[3.3]heptane
The morpholine ring is a ubiquitous tool for increasing the aqueous solubility of drug candidates. However, it is often a metabolic weak spot, prone to oxidative degradation.[10] Spirocyclic oxetanes, particularly 2-oxa-6-azaspiro[3.3]heptane, have emerged as superior alternatives.[10][11] They provide a similar or even greater solubilizing effect while being significantly more stable toward oxidative metabolism, offering a clear advantage in drug design.[7][10]
Chapter 2: Physicochemical and Conformational Consequences
The incorporation of a spiro-oxetane induces profound and predictable changes in a molecule's properties, providing medicinal chemists with a powerful toolkit for optimization.
Modulating Aqueous Solubility and Lipophilicity
The oxygen atom of the oxetane acts as a potent hydrogen bond acceptor, significantly improving interactions with water. When replacing a non-polar group like gem-dimethyl, this can increase aqueous solubility by orders of magnitude.[7] Concurrently, the polar nature of the oxetane reduces the overall lipophilicity (LogD) of the molecule, which can be beneficial for reducing off-target toxicity and improving the overall pharmacokinetic profile.[5]
| Parameter | gem-Dimethyl Analogue | Spiro-Oxetane Analogue | Impact of Oxetane | Reference |
| Aqueous Solubility | Low | High (4x to >4000x increase) | Dramatically Increases | [5][7] |
| Lipophilicity (LogD) | High | Lower | Decreases | [5] |
| Metabolic Stability | Often Labile | High | Increases | [7][10] |
| pKa (of adjacent amine) | ~9.9 | ~7.2 (α-substituted) | Decreases by ~2.7 units | [3] |
Enhancing Metabolic Stability
Metabolic instability is a primary cause of drug candidate failure. The C-H bonds of a gem-dimethyl group and the α-carbons of a morpholine ring are susceptible to cytochrome P450 (CYP) enzyme-mediated oxidation.[10] The oxetane ring is significantly more robust. Its ether linkage is less prone to oxidation, and the 3,3-disubstituted pattern, inherent in spirocycles, sterically shields the C-O bonds from nucleophilic attack, further enhancing its stability.[2][3][7]
Taming Basicity: The Inductive Effect in Action
Many drug candidates contain basic amine groups to aid solubility, but high basicity can lead to liabilities such as hERG channel inhibition and poor cell permeability. The electronegative oxygen atom in the oxetane ring exerts a powerful through-bond inductive electron-withdrawing effect. When an oxetane is placed adjacent to an amine, as in 2-oxa-6-azaspiro[3.3]heptane, it can reduce the amine's basicity (pKa) by up to 2.7 units.[3] This allows chemists to retain the benefits of an amine while mitigating its associated risks.
Imposing Conformational Rigidity
The strained, four-membered ring of the oxetane significantly restricts the conformational freedom of the spirocyclic system. This rigidity results in well-defined 3D structures with predictable exit vectors for substituents.[1] Such conformational locking can pre-organize the molecule for optimal binding to its biological target, potentially increasing potency and selectivity while reducing the entropic penalty of binding.[8]
Chapter 3: Synthetic Strategies and Key Building Blocks
The successful application of spirocyclic oxetanes in drug discovery has been enabled by the development of robust and scalable synthetic methodologies.
Overview of Synthetic Approaches
Access to these valuable scaffolds generally involves either the de novo construction of the oxetane ring onto a pre-existing carbocycle or the functionalization of a pre-formed spirocyclic oxetane. Key strategies include intramolecular Williamson ether synthesis, [2+2] photocycloadditions (the Paternò–Büchi reaction), and intramolecular C-H insertion reactions.[12][13]
Experimental Protocol: Synthesis via Paternò–Büchi Reaction
The Paternò–Büchi reaction is a powerful photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane. This method is particularly useful for creating highly functionalized spirocyclic oxetanes.
Objective: To synthesize a functionalized spiro[cyclohexane-1,2'-oxetan]-3'-carboxylate derivative.
Methodology:
-
Reaction Setup: In a quartz reaction vessel, dissolve cyclohexanone (1.0 eq) and a maleic acid derivative (e.g., dimethyl maleate, 1.1 eq) in a suitable solvent such as acetonitrile. Add p-xylene (0.5 eq) as a triplet sensitizer and to suppress undesired alkene dimerization.[12]
-
Photochemical Reaction: Purge the solution with nitrogen for 15 minutes to remove oxygen, which can quench the excited state. Irradiate the mixture using a medium-pressure mercury lamp (λ > 300 nm) at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup and Purification: Upon completion, concentrate the reaction mixture in vacuo. Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired spirocyclic oxetane product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Causality of Choices:
-
Quartz Vessel: It is transparent to the UV light required for the reaction.
-
p-Xylene: It acts as a sensitizer, absorbing light and transferring energy to the ketone, promoting it to the triplet state necessary for the reaction. It has also been shown to effectively inhibit the common side reaction of alkene dimerization, improving the yield of the desired oxetane.[12]
-
Nitrogen Purge: Oxygen is a triplet quencher and can inhibit the reaction or lead to undesired side products.
Chapter 4: Case Study in Drug Discovery
The true value of a chemical motif is demonstrated by its successful application. The development of inhibitors for Matrix Metalloproteinase-13 (MMP-13), a target for osteoarthritis, provides a compelling example.
-
The Challenge: An initial lead compound (35 ) was a potent and selective MMP-13 inhibitor, but it suffered from poor metabolic stability and low aqueous solubility.[4]
-
The Solution: The development team identified a metabolically labile methyl group as a key problem. They strategically replaced this group and a neighboring sulfur atom with a spirocyclic oxetane moiety to generate analogue 36 .[4]
-
The Outcome: The new compound, 36 , retained the high potency and selectivity of the original lead while demonstrating significantly improved metabolic stability and solubility. This transformation highlights the power of the spiro-oxetane as a problem-solving tool, turning a problematic lead into a more viable drug candidate.
| Compound | Key Feature | MMP-13 Ki (nM) | Metabolic Stability/Solubility |
| 35 | Methyl Group | 2.7 | Poor |
| 36 | Spiro-Oxetane | Low nM | Improved |
Conclusion and Future Outlook
The spirocyclic oxetane is a testament to the power of rational design in modern medicinal chemistry. By merging the conformational rigidity and 3D architecture of a spirocycle with the unique physicochemical-modulating properties of the oxetane ring, chemists have created a scaffold that can simultaneously solve multiple problems, from poor solubility and metabolic instability to high basicity. Its proven success as a bioisostere for gem-dimethyl, carbonyl, and morpholine groups has cemented its place as a valuable tool in the drug discovery arsenal.[2][7][10]
Future research will likely focus on developing novel and more efficient synthetic routes to access an even greater diversity of spirocyclic oxetane systems. As our understanding of the subtle interplay between 3D structure and biological function continues to grow, the strategic application of these compact, powerful motifs will undoubtedly play a critical role in the development of the next generation of innovative therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
An In-depth Technical Guide to 1-Oxa-7-azaspiro[3.5]nonane Oxalate: A Versatile Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of rigid, three-dimensional scaffolds is a cornerstone of modern medicinal chemistry, enabling the exploration of novel chemical space and the optimization of key drug-like properties. Among these, the 1-oxa-7-azaspiro[3.5]nonane motif has emerged as a valuable building block. This technical guide provides a comprehensive review of the synthesis, chemical properties, and burgeoning therapeutic applications of 1-oxa-7-azaspiro[3.5]nonane oxalate. We delve into its role as a bioisosteric replacement for traditional chemical groups, leading to improvements in metabolic stability and aqueous solubility. Furthermore, this guide will explore the development of derivatives targeting key proteins such as G-protein coupled receptor 119 (GPR119) and fatty acid amide hydrolase (FAAH), highlighting the therapeutic potential of this unique spirocyclic system in metabolic diseases and inflammatory pain.
Introduction: The Rise of Spirocyclic Oxetanes in Medicinal Chemistry
The "escape from flatland" has been a prevailing theme in contemporary drug discovery, emphasizing the move away from planar, aromatic structures towards more complex, three-dimensional molecules. Saturated spirocycles, which feature two rings sharing a single carbon atom, offer a structurally rigid framework that can improve the binding affinity and selectivity of drug candidates. The 1-oxa-7-azaspiro[3.5]nonane core, which combines an oxetane and a piperidine ring, is a prime example of this design strategy.
The oxetane moiety, a four-membered cyclic ether, is increasingly recognized as a valuable functional group in drug design. It can act as a polar equivalent of a gem-dimethyl group and a metabolically stable surrogate for a carbonyl group.[1] The incorporation of an oxetane can lead to significant improvements in aqueous solubility, lipophilicity, and metabolic stability.[2] Spirocyclic oxetanes, such as 2-oxa-6-aza-spiro[3.3]heptane and 1-oxa-7-azaspiro[3.5]nonane, have been proposed as valuable structural alternatives to the commonly used morpholine moiety, offering enhanced metabolic robustness.[1][3]
This guide focuses on the oxalate salt of 1-oxa-7-azaspiro[3.5]nonane, a common form for handling and formulation of this versatile building block. We will explore its synthesis, key chemical characteristics, and its application in the development of novel therapeutics.
Synthesis and Chemical Properties
A reliable and scalable synthesis is paramount for the widespread adoption of a chemical scaffold in drug discovery programs. A recently described synthesis of 2-oxa-7-azaspiro[3.5]nonane provides a practical route to this important intermediate.[3]
Synthetic Protocol: A Step-by-Step Guide
The synthesis of the free base, 2-oxa-7-azaspiro[3.5]nonane, is achieved through a multi-step sequence starting from readily available materials. The subsequent treatment with oxalic acid yields the title compound, this compound.
Experimental Protocol: Synthesis of 2-Oxa-7-azaspiro[3.5]nonane and its Oxalate Salt [3]
-
Step 1: Synthesis of N-tosyl-piperidine-4,4-diethyl ester (3): This step involves the reaction of diethyl malonate with N-tosylbis(2-bromoethyl)amine.
-
Step 2: Reduction to Diol (4): The diester (3) is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH4) to yield the corresponding diol.
-
Step 3: One-pot Mesylation and Ring Closure to Oxetane (5): The diol (4) undergoes a one-pot reaction involving mesylation of the hydroxyl groups followed by intramolecular cyclization to form the spirocyclic oxetane.
-
Step 4: Deprotection to 2-Oxa-7-azaspiro[3.5]nonane: The tosyl protecting group is removed to afford the free base.
-
Step 5: Formation of the Oxalate Salt: The free base is treated with anhydrous oxalic acid to precipitate the bis(2-oxa-7-azaspiro[3.5]nonan-7-ium) ethanedioate (oxalate salt).[3]
Chemical Stability
The oxetane ring, while offering desirable physicochemical properties, can be susceptible to ring-opening under harsh acidic conditions.[4] However, 3,3-disubstituted oxetanes, such as the one in the 1-oxa-7-azaspiro[3.5]nonane core, generally exhibit greater stability.[4] The development of synthetic protocols that are tolerant of the oxetane moiety is crucial for its successful application in multi-step syntheses.[5]
Spectroscopic Data
Therapeutic Applications: A Scaffold for Innovation
While there is limited publicly available information on the direct pharmacological activity of this compound itself, its derivatives have shown significant promise in targeting key proteins implicated in various diseases.
GPR119 Agonists for Type 2 Diabetes
G-protein coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and related metabolic disorders.[6] Activation of GPR119 in pancreatic β-cells and intestinal L-cells leads to enhanced glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[7]
A novel class of 7-azaspiro[3.5]nonane derivatives has been designed and synthesized as potent GPR119 agonists.[8] Optimization of this series led to the identification of compounds with desirable pharmacokinetic profiles and significant glucose-lowering effects in diabetic animal models.[8]
Mechanism of Action: GPR119 Agonism
The activation of GPR119 by these spirocyclic derivatives initiates a signaling cascade that results in increased intracellular levels of cyclic AMP (cAMP).[7] This, in turn, potentiates glucose-stimulated insulin secretion from pancreatic β-cells and promotes the release of GLP-1 from the gut, contributing to improved glycemic control.[7]
Figure 1: Simplified signaling pathway of GPR119 agonists.
Fatty Acid Amide Hydrolase (FAAH) Inhibitors for Inflammatory Pain
Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[5] Inhibition of FAAH elevates endogenous anandamide levels, leading to analgesic and anti-inflammatory effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.
Novel spirocyclic urea-based inhibitors of FAAH have been identified, with the 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane cores demonstrating superior potency.[5] These compounds act as irreversible covalent inhibitors, offering a promising avenue for the development of new treatments for inflammatory pain.
Mechanism of Action: FAAH Inhibition
The 7-azaspiro[3.5]nonane-based inhibitors typically contain a reactive group, such as a urea, that forms a covalent bond with a key serine residue in the active site of the FAAH enzyme. This irreversible inhibition prevents the breakdown of anandamide, thereby enhancing its signaling and producing therapeutic effects.
Figure 2: Mechanism of irreversible FAAH inhibition.
Data Summary
The following table summarizes key data for representative derivatives of the 1-oxa-7-azaspiro[3.5]nonane scaffold.
| Derivative Class | Target | Key Compound Example | Potency | Reference |
| GPR119 Agonists | GPR119 | Compound 54g | Potent agonist (specific EC50 not disclosed in abstract) | [8] |
| FAAH Inhibitors | FAAH | Not specified | kinact/Ki > 1500 M-1s-1 | [5] |
Future Perspectives and Conclusion
The 1-oxa-7-azaspiro[3.5]nonane scaffold represents a significant advancement in the design of three-dimensional drug candidates. Its inherent properties, including improved metabolic stability and solubility, make it an attractive alternative to traditional heterocyclic systems. The successful application of this core in the development of potent GPR119 agonists and FAAH inhibitors underscores its versatility and therapeutic potential.
Future research will likely focus on further exploring the chemical space around this privileged scaffold to identify novel modulators of other therapeutically relevant targets. The development of more diverse synthetic methodologies will also be crucial to expand the range of accessible derivatives. As our understanding of the interplay between molecular architecture and pharmacological activity deepens, scaffolds like 1-oxa-7-azaspiro[3.5]nonane will undoubtedly play an increasingly important role in the discovery of the next generation of medicines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Expedient Access to Underexplored Chemical Space: Deoxygenative C(sp3)–C(sp3) Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Mechanism of action of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists
An In-Depth Technical Guide: Mechanism of Action of 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists
Abstract
G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for type 2 diabetes and obesity due to its strategic expression in pancreatic β-cells and intestinal enteroendocrine L-cells.[1][2][3] Agonism of GPR119 offers a dual mechanism for improving glucose homeostasis: direct stimulation of glucose-dependent insulin secretion (GSIS) and indirect stimulation via the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[4][5] This guide provides a detailed examination of the mechanism of action for a novel class of synthetic GPR119 agonists, the 7-azaspiro[3.5]nonane derivatives. We will explore the molecular interactions, downstream signaling cascades, and key experimental methodologies used to characterize these potent and promising therapeutic agents.
GPR119: A Key Regulator of Glucose Homeostasis
GPR119, a Class A rhodopsin-like G protein-coupled receptor, functions as a crucial sensor for lipid derivatives, including oleoylethanolamide (OEA).[6][7] Its activation is primarily coupled to the stimulatory G-protein (Gs), which triggers the canonical adenylyl cyclase pathway.[2][3][6] The strategic location of GPR119 in key metabolic tissues underpins its therapeutic potential:
-
Pancreatic β-cells: Direct activation of GPR119 on these cells enhances their ability to secrete insulin in response to elevated glucose levels, a process critical for maintaining glycemic control.[6][8]
-
Intestinal L-cells: In the gut, GPR119 agonism stimulates the secretion of incretin hormones, most notably GLP-1 and glucose-dependent insulinotropic polypeptide (GIP).[1][9] These hormones then travel to the pancreas and further amplify the GSIS response.[6]
This dual-action profile makes GPR119 an attractive target, as its activation can enhance insulin secretion through both direct and indirect pathways, potentially offering a robust and durable glucose-lowering effect.
The 7-Azaspiro[3.5]nonane Scaffold: A Novel Agonist Class
The discovery of orally active, small-molecule GPR119 agonists is a key goal in metabolic disease research. The 7-azaspiro[3.5]nonane scaffold represents a novel and potent class of such agonists.[10] Through systematic structure-activity relationship (SAR) studies, researchers have optimized this series by modifying the piperidine N-capping group and the aryl group.[10] This work has led to the identification of compounds with high potency, desirable pharmacokinetic profiles, and significant glucose-lowering efficacy in diabetic animal models.[10]
Molecular Mechanism of Receptor Activation and Signaling
The activation of GPR119 by a 7-azaspiro[3.5]nonane derivative initiates a cascade of intracellular events. While crystal structures specific to this scaffold are not yet public, cryo-electron microscopy (cryo-EM) studies with other synthetic agonists provide a detailed blueprint for the activation mechanism.[2][11][12]
Agonist Binding and Conformational Change
GPR119 possesses a distinct hydrophobic binding cavity within its transmembrane domains.[11][12] The binding of an agonist, such as a 7-azaspiro[3.5]nonane derivative, induces a critical conformational change in the receptor. This structural rearrangement, particularly an outward movement of the transmembrane helices, exposes the intracellular loops (ICLs) of the receptor, creating a docking site for the heterotrimeric Gs protein.[11][12]
Gs Protein Coupling and Activation
The agonist-bound GPR119 receptor recruits and activates the Gs protein. This process involves:
-
Engagement: The Gαs and Gβγ subunits of the Gs protein dock with the rearranged ICLs of the receptor. Structural studies have highlighted a crucial salt bridge between the first intracellular loop (ICL1) of GPR119 and the Gβ subunit, which is essential for effective signaling.[11][12]
-
Nucleotide Exchange: Receptor binding catalyzes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gαs subunit.
-
Subunit Dissociation: The Gαs-GTP complex dissociates from both the receptor and the Gβγ subunit, becoming the primary effector for the next step in the signaling cascade.
Downstream cAMP Signaling Cascade
The dissociated, active Gαs-GTP complex initiates the canonical Gs signaling pathway:
-
Adenylyl Cyclase (AC) Activation: Gαs-GTP binds to and activates adenylyl cyclase, a membrane-bound enzyme.[2][4]
-
cAMP Synthesis: Activated AC catalyzes the conversion of adenosine triphosphate (ATP) into the second messenger cyclic adenosine monophosphate (cAMP).[1][2][4]
-
Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).[4][13]
-
Cellular Response: PKA phosphorylates numerous downstream targets, culminating in the primary physiological responses:
-
In pancreatic β-cells, this cascade potentiates the exocytosis of insulin-containing granules in a glucose-dependent manner.[4][8]
-
In intestinal L-cells, it triggers the secretion of GLP-1.[4][13] Studies have also shown that GPR119 activation can increase intracellular calcium in L-cells, further contributing to GLP-1 release.[14]
-
The following diagram illustrates the complete signaling pathway from agonist binding to cellular response.
Experimental Characterization of 7-Azaspiro[3.5]nonane Agonists
A multi-step experimental workflow is essential to validate the mechanism of action and therapeutic potential of a novel GPR119 agonist.
Protocol: Intracellular cAMP Accumulation Assay (HTRF)
This assay directly measures the activation of the GPR119-Gs pathway. The Homogeneous Time-Resolved Fluorescence (HTRF) format is a common, high-throughput method.[4]
Objective: To quantify the dose-dependent increase in intracellular cAMP in response to agonist stimulation in cells expressing human GPR119.
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Phosphodiesterase inhibitor: 1 mM 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
Test Compounds: 7-azaspiro[3.5]nonane derivatives, serially diluted.
-
Positive Control: Forskolin or a known GPR119 agonist (e.g., AR231453).
-
HTRF cAMP Detection Kit (e.g., from Cisbio).
-
384-well low-volume white plates.
Procedure:
-
Cell Preparation: Culture HEK293-hGPR119 cells to 80-90% confluency. Harvest and resuspend cells in assay buffer containing IBMX to a final concentration of ~2,000 cells/well.
-
Compound Addition: Dispense 5 µL of cell suspension into the wells of a 384-well plate. Add 5 µL of serially diluted test compounds or controls.
-
Stimulation: Incubate the plate at room temperature for 30 minutes to stimulate cAMP production.
-
Lysis and Detection: Add 5 µL of HTRF cAMP-d2 conjugate followed by 5 µL of HTRF anti-cAMP cryptate conjugate to each well.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the 665/620 ratio and normalize the data. Plot the results as a dose-response curve to determine the EC50 value for each compound.
Protocol: GLP-1 Secretion Assay
This assay confirms the agonist's activity in enteroendocrine cells.
Objective: To measure the amount of GLP-1 secreted from an L-cell model (e.g., GLUTag cells) following agonist treatment.[4][14]
Materials:
-
GLUTag enteroendocrine cell line.
-
Secretion Buffer: Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA.
-
DPP-IV inhibitor (to prevent GLP-1 degradation).
-
Test Compounds, vehicle control.
-
GLP-1 ELISA Kit.
-
24-well or 96-well culture plates.
Procedure:
-
Cell Seeding: Seed GLUTag cells into a culture plate and grow to confluency.
-
Cell Washing: On the day of the assay, gently wash the cells twice with secretion buffer.
-
Pre-incubation: Pre-incubate the cells in secretion buffer for 1-2 hours at 37°C to establish a baseline.
-
Stimulation: Aspirate the pre-incubation buffer. Add fresh secretion buffer containing the DPP-IV inhibitor and various concentrations of the test compound (or vehicle control).
-
Incubation: Incubate for 2 hours at 37°C.
-
Supernatant Collection: Carefully collect the supernatant from each well.
-
GLP-1 Quantification: Measure the concentration of active GLP-1 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize GLP-1 secretion to the vehicle control and plot against compound concentration.
Protocol: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay confirms the agonist's direct effect on pancreatic β-cells.[15]
Objective: To measure the potentiation of insulin secretion by the agonist under low and high glucose conditions in a β-cell line (e.g., MIN6 cells) or isolated primary islets.
Materials:
-
MIN6 pancreatic β-cell line or isolated rodent islets.
-
KRBB containing 2.8 mM glucose (low glucose) and 16.8 mM glucose (high glucose).
-
Test Compounds, vehicle control.
-
Insulin ELISA Kit.
Procedure:
-
Pre-incubation: Incubate MIN6 cells or islets in low glucose KRBB for 1-2 hours at 37°C to starve the cells and establish a basal insulin secretion rate.
-
Stimulation: Aspirate the buffer and replace it with:
-
Low glucose KRBB ± test compound.
-
High glucose KRBB ± test compound.
-
-
Incubation: Incubate for 1-2 hours at 37°C.
-
Supernatant Collection: Collect the supernatant for insulin measurement.
-
Insulin Quantification: Measure the insulin concentration using an ELISA kit.
-
Data Analysis: Compare insulin secretion across the different conditions. A successful agonist will show minimal effect at low glucose but significantly potentiate insulin secretion at high glucose compared to the high glucose control.
Data Summary and Conclusion
The development of 7-azaspiro[3.5]nonane derivatives has yielded potent GPR119 agonists with promising preclinical profiles.[10] The table below summarizes representative data for a lead compound from this class.
| Parameter | Assay | Result (EC50 / Effect) | Interpretation |
| Potency | cAMP Accumulation (hGPR119) | Low nanomolar (e.g., < 50 nM) | High-affinity binding and efficient receptor activation. |
| In Vitro Efficacy | GLP-1 Secretion (GLUTag cells) | Significant increase vs. vehicle | Confirms activity on intestinal L-cells. |
| In Vitro Efficacy | GSIS (MIN6 cells) | Potentiation of insulin release at high glucose | Confirms direct, glucose-dependent action on β-cells. |
| In Vivo Efficacy | Oral Glucose Tolerance Test | Significant reduction in glucose excursion | Demonstrates therapeutic potential for improving glycemic control in a physiological context. |
References
- 1. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 2. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A categorical structure-activity relationship analysis of GPR119 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid derivatives activate GPR119 and trigger GLP-1 secretion in primary murine L-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A role for beta-cell-expressed G protein-coupled receptor 119 in glycemic control by enhancing glucose-dependent insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Activation and signaling mechanism revealed by GPR119-Gs complex structures [ideas.repec.org]
- 13. GPR119 Is Essential for Oleoylethanolamide-Induced Glucagon-Like Peptide-1 Secretion From the Intestinal Enteroendocrine L-Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119 - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical properties of 1-Oxa-7-azaspiro[3.5]nonane oxalate
An In-depth Technical Guide on the Physicochemical Properties of 1-Oxa-7-azaspiro[3.5]nonane Oxalate
Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: This document serves as a comprehensive technical guide on the core physicochemical properties of this compound. As a pivotal building block in modern medicinal chemistry, a thorough understanding of its characteristics is paramount for its effective application. This guide moves beyond a simple data sheet, offering insights into the causality behind experimental choices and providing validated protocols for its analysis, grounded in established scientific principles.
Introduction: A Modern Scaffold for Drug Discovery
The relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to "escape from flatland"—a strategic shift towards molecules with greater three-dimensionality. In this context, the 1-Oxa-7-azaspiro[3.5]nonane scaffold has emerged as a building block of significant interest. It is recognized as a valuable structural alternative and bioisostere for the ubiquitous morpholine and piperidine moieties often found in bioactive compounds.[1][2] The incorporation of this spirocyclic oxetane motif can enhance metabolic stability and fine-tune physicochemical properties such as solubility.[1][3]
This guide provides an in-depth examination of the oxalate salt of 1-Oxa-7-azaspiro[3.5]nonane. The formation of a salt is a critical step in drug development, often used to improve a compound's stability, handling, and bioavailability. We will delve into its molecular identity, core physicochemical properties, synthesis and salt formation, analytical characterization, and applications, providing both foundational data and actionable experimental protocols.
It is important to note that while the IUPAC name for the free base is 1-Oxa-7-azaspiro[3.5]nonane, it is frequently referred to as 2-Oxa-7-azaspiro[3.5]nonane in various commercial and literature sources. Furthermore, its oxalate salt can be found in different stoichiometric ratios, most commonly as a 1:1 oxalate or a 2:1 hemioxalate. This guide will address these variations to provide a clear and complete picture for the practicing scientist.
Chapter 1: Molecular Identity and Structure
A precise understanding of a molecule's structure and identity is the bedrock of all subsequent research and development. This chapter defines the chemical makeup of this compound.
Chemical Structure
The molecule is an ionic salt composed of the protonated 1-Oxa-7-azaspiro[3.5]nonane cation and the oxalate dianion (in the case of the hemioxalate) or hydrogen oxalate anion (in the case of the 1:1 salt). The spirocyclic core features an oxetane ring and a piperidine ring sharing a single carbon atom.
Caption: Structure of the cationic and anionic components.
Nomenclature and Stoichiometry
Clarity in nomenclature is essential for reproducibility. The table below summarizes the key identifiers for the free base and its common oxalate salt forms. Researchers should pay close attention to the CAS number and molecular formula to ensure they are working with the correct stoichiometric entity.
| Identifier | 1-Oxa-7-azaspiro[3.5]nonane (Free Base) | This compound (1:1) | 1-Oxa-7-azaspiro[3.5]nonane Hemioxalate (2:1) |
| Synonym(s) | 2-Oxa-7-azaspiro[3.5]nonane | 2-Oxa-7-azaspiro[3.5]nonane oxalate | 2-Oxa-7-azaspiro[3.5]nonane hemioxalate |
| CAS Number | 38674-21-4[4] | 1408076-14-1[5][6][7] | 1523617-84-6[8][9] |
| Molecular Formula | C₇H₁₃NO[4] | C₉H₁₅NO₅[6][7] | C₁₆H₂₈N₂O₆[9][10] |
| Molecular Weight | 127.18 g/mol [4] | 217.22 g/mol [6] | 344.40 g/mol [8][9][10] |
The Spirocyclic Oxetane Motif: A Bioisosteric Advantage
The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to improve biological activity, is a cornerstone of drug design. The oxetane ring in this scaffold is considered a polar equivalent of a gem-dimethyl group, a common structural motif.[1] This substitution offers several advantages: it can improve metabolic robustness against oxidative enzymes while providing a hydrogen bond acceptor to interact with biological targets, potentially enhancing binding affinity.[1]
Caption: Oxetane as a polar bioisostere for a gem-dimethyl group.
Chapter 2: Core Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in both chemical reactions and biological systems. This chapter outlines the known properties of this compound.
Summary of Properties
The following table consolidates key physicochemical data gathered from various suppliers and literature sources. Discrepancies in data, such as storage temperature, are noted and reflect variations in supplier recommendations or purity grades.
| Property | Value | Source(s) |
| Appearance | White powder / solid | [7][11] |
| Purity | Available as ≥95%, 97%, ≥98% | [6][7][11] |
| Storage Conditions | Room temperature or 2-8°C. Store in a tightly closed container under an inert atmosphere. | [6][7][9][11] |
| Solubility | Expected to be soluble in polar protic solvents (e.g., water, methanol) and less soluble in non-polar aprotic solvents. | Inferred from structure |
Solubility
Scientific Rationale: As an organic salt, this compound's solubility is governed by its ionic character and the nature of its constituent ions. The charged ammonium cation and oxalate anion will readily interact with polar solvent molecules. Therefore, high solubility is anticipated in polar protic solvents like water and methanol, which can solvate both the cation and anion effectively through hydrogen bonding and dipole-dipole interactions. Conversely, in non-polar solvents such as hexanes or toluene, the compound is expected to be poorly soluble due to the unfavorable energetics of solvating the charged species.
Practical Implications: Accurate solubility data is critical for:
-
Drug Formulation: Developing suitable delivery vehicles, whether for in vitro or in vivo studies.
-
Reaction Chemistry: Selecting appropriate solvents for synthetic modifications.
-
Analytical Chemistry: Preparing samples for techniques like HPLC or NMR.
Stability and Storage
Commercial suppliers recommend storing the compound at either room temperature or refrigerated (2-8°C) in a tightly closed container, often under an inert atmosphere.[6][7][9][11]
Expert Insight: The recommendation for an inert atmosphere and a tightly closed container stems from two primary concerns:
-
Hygroscopicity: The salt's ionic nature makes it susceptible to absorbing moisture from the air, which can affect its physical state and weighing accuracy.
-
Chemical Stability: While generally stable, the amine functionality could be susceptible to long-term oxidative degradation. An inert atmosphere (e.g., nitrogen or argon) minimizes this risk.
For long-term storage, refrigeration (2-8°C) is the more prudent choice to minimize the rate of any potential degradation, ensuring the integrity of the material over time.
Chapter 3: Synthesis and Salt Formation
Understanding the synthesis of the compound and the specific procedure for salt formation is crucial for researchers who may wish to produce it in-house or require a deeper knowledge of potential impurities.
Synthesis of the Free Base
A synthetic route to 2-oxa-7-azaspiro[3.5]nonane (an interchangeable name for the free base) has been described in the literature.[1] The process is a multi-step sequence, highlighting the chemical complexity involved in creating this valuable spirocyclic scaffold.
Caption: A high-level overview of the synthetic pathway.
Protocol: Oxalate Salt Formation
The conversion of the free base into its oxalate salt enhances its stability and handling properties, turning an oily or viscous liquid into a crystalline solid.[1] The following protocol is adapted from a literature procedure.[1]
Objective: To prepare the solid oxalate salt from the free base for improved handling and stability.
Methodology:
-
Dissolution: Dissolve the free base (1.0 equivalent) in a suitable organic solvent, such as diethyl ether (Et₂O). The volume should be sufficient to ensure complete dissolution.
-
Drying (Optional but Recommended): Add a drying agent like sodium sulfate decahydrate (Na₂SO₄·10H₂O) to the solution. Stir for 30 minutes.
-
Causality Explanation: This step removes any residual water from the free base or solvent. Water can interfere with the crystallization process, potentially leading to an oil instead of a solid precipitate.
-
-
Filtration: Filter the mixture to remove the drying agent.
-
Precipitation: To the clear filtrate, add a solution of anhydrous oxalic acid (0.5 to 1.0 equivalents, depending on the desired stoichiometry—hemioxalate vs. full oxalate) dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether).
-
Causality Explanation: Using anhydrous oxalic acid is critical. The presence of water in the acid could inhibit the formation of a crystalline solid. The acid-base reaction between the piperidine nitrogen and oxalic acid forms the ammonium oxalate salt, which is typically much less soluble in non-polar organic solvents like diethyl ether, causing it to precipitate.
-
-
Isolation: A white precipitate should form immediately. Isolate the solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting materials and dry under vacuum to yield the final oxalate salt.
Chapter 4: Analytical Characterization Protocols
Rigorous analytical characterization is a self-validating system that ensures the identity, purity, and integrity of the material. This is a non-negotiable requirement in any research or drug development setting to ensure data reproducibility and safety.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and assess the purity of the compound.
Methodology:
-
Sample Preparation: Accurately weigh ~5-10 mg of the oxalate salt and dissolve it in ~0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or D₂O.
-
Expert Insight: DMSO-d₆ is often an excellent choice for organic salts. It readily dissolves the sample, and the amine and acid protons are often visible, which can be useful for confirming salt formation. D₂O is also an option, but will result in the exchange of labile N-H and O-H protons with deuterium.
-
-
Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis:
-
¹H NMR: Expect to see signals corresponding to the methylene protons of the piperidine and oxetane rings. The integration of these signals should correspond to the 12 protons of the spirocyclic core. The position of the N-H proton signal can be highly variable and may be broad.
-
¹³C NMR: Expect to see signals for the unique carbons of the spirocyclic skeleton. A signal far downfield (typically >160 ppm) will correspond to the carboxylate carbon of the oxalate counter-ion.
-
Protocol: Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Methodology:
-
Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.
-
Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Look for characteristic absorption bands:
-
~3000-2500 cm⁻¹ (broad): N-H⁺ stretch of the ammonium salt.
-
~1720-1680 cm⁻¹ (strong): C=O stretch from the carboxylic acid/carboxylate of the oxalate.
-
~1200-1000 cm⁻¹ (strong): C-O-C stretch of the ether (oxetane ring).
-
Protocol: Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the cationic component.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile/water.
-
Acquisition: Infuse the sample into an Electrospray Ionization (ESI) mass spectrometer operating in positive ion mode.
-
Data Analysis: The primary ion observed should correspond to the protonated free base ([C₇H₁₃NO + H]⁺). The measured mass-to-charge ratio (m/z) should match the calculated exact mass of 128.1070 Da. The oxalate anion is not typically observed in positive ion mode.
Chapter 5: Applications and Safety
A Versatile Building Block in Drug Discovery
This compound is not an end-product but a valuable starting material. Its utility is primarily as a "protein degrader building block" and a scaffold for creating novel molecules with complex three-dimensional shapes.[2][6] Its spirocyclic nature provides a rigid, well-defined exit vector for further chemical elaboration, making it an attractive component for fragment-based drug design and lead optimization. For instance, its incorporation into molecules targeting the NQO1 enzyme, which is over-expressed in certain cancer cell lines, has been explored as a strategy to enhance binding affinity.[1]
Safety and Handling
Appropriate safety precautions are mandatory when handling this compound. The hazard profile can differ between the free base and its salt forms.
-
1-Oxa-7-azaspiro[3.5]nonane (Free Base): Classified as causing severe skin burns and eye damage (H314).[4]
-
Oxalate Salts: Generally carry warnings for being harmful if swallowed (H302), causing skin and serious eye irritation (H315, H319), and potentially causing respiratory irritation (H335).[10]
Recommended Handling Procedures:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid inhalation of the powder and prevent contact with skin and eyes.
-
In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
References
- 1. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole | MDPI [mdpi.com]
- 2. fujc.pp.ua [fujc.pp.ua]
- 3. researchgate.net [researchgate.net]
- 4. 1-Oxa-7-azaspiro(3.5)nonane | C7H13NO | CID 56962211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1408076-14-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. calpaclab.com [calpaclab.com]
- 7. This compound, CasNo.1408076-14-1 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]
- 8. 1-Oxa-7-azaspiro[3.5]nonane hemioxalate | CymitQuimica [cymitquimica.com]
- 9. lab-chemicals.com [lab-chemicals.com]
- 10. 2-Oxa-7-azaspiro[3.5]nonane hemioxalate | C16H28N2O6 | CID 71463619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-噁唑-7-氮杂螺[3.5]壬烷 草酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]
A Technical Guide to the Spectroscopic Characterization of 1-Oxa-7-azaspiro[3.5]nonane Oxalate
Abstract
1-Oxa-7-azaspiro[3.5]nonane is a key saturated heterocyclic scaffold increasingly utilized in modern drug discovery as a bioisosteric replacement for morpholine, offering improved physicochemical properties and metabolic stability[1]. The oxalate salt form is common for handling and formulation purposes. This guide provides a comprehensive technical framework for the structural elucidation and confirmation of 1-Oxa-7-azaspiro[3.5]nonane oxalate using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). By explaining the causality behind the expected spectral features, this document serves as a practical reference for researchers, chemists, and quality control analysts in the pharmaceutical and chemical industries.
Introduction and Molecular Structure
The "Escape from Flatland" initiative in medicinal chemistry has driven demand for novel, three-dimensional molecular scaffolds[2]. Spirocyclic systems are particularly valuable, and 1-Oxa-7-azaspiro[3.5]nonane has emerged as a significant building block. Its structure, which fuses an oxetane ring with a piperidine ring at a quaternary carbon, presents a unique conformational rigidity and polarity profile.
The oxalate salt is formed by the acid-base reaction between the basic secondary amine of the spirocycle and the dicarboxylic oxalic acid. This conversion into a salt enhances the compound's crystallinity, stability, and aqueous solubility, which are desirable properties for pharmaceutical development.
Chemical Structure
The structure consists of the protonated 1-Oxa-7-azaspiro[3.5]nonane cation and the oxalate anion.
Caption: Structure of this compound.
Physicochemical Properties
A summary of the key properties for the target compound is essential for analytical method development.
| Property | Value | Source |
| Molecular Formula | C₉H₁₅NO₅ | [3] |
| Molecular Weight | 217.22 g/mol | [3] |
| Free Base Formula | C₇H₁₃NO | [4] |
| Free Base MW | 127.18 g/mol | [4] |
| CAS Number | 1408076-14-1 | [3][5] |
| Appearance | White to off-white powder | [6] |
Nuclear Magnetic Resonance (NMR) Analysis
NMR spectroscopy is the cornerstone of small molecule structural elucidation. For this compound, NMR confirms the integrity of the spirocyclic core and the presence of the counter-ion. The protonation of the nitrogen atom by oxalic acid significantly influences the chemical shifts of adjacent protons compared to the free base.
Predicted ¹H NMR Spectrum
The symmetry of the molecule simplifies the proton spectrum. We predict four distinct signals for the spirocyclic protons and one for the ammonium protons. The solvent of choice for this salt would typically be Deuterium Oxide (D₂O) or DMSO-d₆. In D₂O, the acidic N-H protons will exchange with deuterium and become invisible.
Table 1: Predicted ¹H NMR Data (500 MHz, D₂O)
| Position | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| C2, C3 | ~4.6 | s | 4H | -O-CH₂ -C-CH₂ -O- | Protons on the oxetane ring. Due to symmetry and rapid ring puckering, they appear as a singlet. They are deshielded by the adjacent oxygen atom. |
| C5, C9 | ~3.4 | t | 4H | -C-CH₂ -CH₂-N- | Protons alpha to the spiro-carbon and beta to the protonated nitrogen. The triplet arises from coupling to the C6/C8 protons. |
| C6, C8 | ~2.2 | t | 4H | -CH₂-CH₂ -N- | Protons alpha to the protonated nitrogen. They are significantly deshielded by the positive charge and appear as a triplet from coupling to the C5/C9 protons. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show four signals for the spirocyclic core and one for the oxalate counter-ion.
Table 2: Predicted ¹³C NMR Data (125 MHz, D₂O)
| Position | Predicted δ (ppm) | Assignment | Rationale |
| C2, C3 | ~80-82 | Oxetane Carbons | Highly deshielded due to direct attachment to the electronegative oxygen atom[1]. |
| C4 | ~38-40 | Spiro Quaternary Carbon | A unique chemical shift for the spirocyclic center, typically appearing in the aliphatic region[1]. |
| C6, C8 | ~48-50 | Piperidine Carbons (α to N) | Deshielded due to proximity to the protonated nitrogen atom. |
| C5, C9 | ~34-36 | Piperidine Carbons (β to N) | Standard aliphatic chemical shift, less affected by the nitrogen's positive charge. |
| Oxalate | ~165-170 | Carboxylate Carbon | Typical chemical shift for a carboxylate carbon in an oxalate anion. |
Mass Spectrometry (MS) Analysis
High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition of the parent molecule. Electrospray Ionization (ESI) is the preferred method for this polar, pre-ionized salt.
Expected Molecular Ion
In positive ion mode (ESI+), the analysis will detect the protonated free base, 1-Oxa-7-azaspiro[3.5]nonane. The oxalate counter-ion will not be observed.
-
Free Base Formula: C₇H₁₃NO
-
Exact Mass: 127.0997 g/mol [4]
-
Expected Ion [M+H]⁺: C₇H₁₄NO⁺
-
Predicted m/z: 128.1070
The high-resolution measurement of this m/z value to within 5 ppm of the theoretical mass provides unambiguous confirmation of the elemental formula.
Predicted Fragmentation Pathway
Tandem MS (MS/MS) experiments can reveal the structure of the spirocyclic core. The protonated molecular ion (m/z 128.1) is expected to undergo fragmentation through characteristic ring-opening pathways.
Caption: Predicted ESI-MS/MS fragmentation pathways for protonated 1-Oxa-7-azaspiro[3.5]nonane.
-
Causality: The primary fragmentation drivers are the energetic instability of the four-membered oxetane ring and the charge localization on the nitrogen atom. Cleavage is often initiated at the bonds adjacent to these features.
Standard Operating Protocols
Adherence to standardized protocols is critical for obtaining reproducible and reliable data.
Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the probe.
-
Acquire a standard single-pulse ¹H spectrum.
-
Use a spectral width of ~16 ppm centered at ~6 ppm.
-
Set the relaxation delay (d1) to at least 2 seconds to ensure quantitative integration.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).
-
Use a spectral width of ~240 ppm centered at ~120 ppm.
-
Acquire several thousand scans as needed to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak as an internal reference.
Protocol: ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, typically 50:50 acetonitrile:water with 0.1% formic acid to ensure protonation.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with an ESI source.
-
MS Acquisition:
-
Calibrate the instrument using a known standard immediately prior to analysis.
-
Infuse the sample solution at a flow rate of 5-10 µL/min.
-
Operate the ESI source in positive ion mode.
-
Set the capillary voltage to ~3.5-4.5 kV.
-
Acquire data over a mass range of m/z 50-500.
-
-
MS/MS Acquisition (for fragmentation):
-
Perform a product ion scan by selecting the predicted parent ion (m/z 128.1) in the quadrupole.
-
Apply collision energy (e.g., 10-30 eV) in the collision cell to induce fragmentation and record the resulting fragment ions in the TOF or Orbitrap analyzer.
-
-
Data Analysis: Analyze the resulting spectrum to identify the exact mass of the parent ion and its major fragments. Use the instrument's software to calculate the elemental composition based on the measured exact mass.
Conclusion
This guide outlines the expected spectroscopic signature of this compound. The combination of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry provides a robust analytical toolkit to unequivocally confirm the structure's identity, integrity, and purity. The predicted data and fragmentation patterns serve as a benchmark for researchers, ensuring confident characterization of this important building block in the field of drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. fujc.pp.ua [fujc.pp.ua]
- 3. calpaclab.com [calpaclab.com]
- 4. 1-Oxa-7-azaspiro(3.5)nonane | C7H13NO | CID 56962211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1408076-14-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. This compound, CasNo.1408076-14-1 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]
An In-Depth Technical Guide to the Predicted pKa and Aqueous Solubility of 7-Azaspiro[3.5]nonane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 7-azaspiro[3.5]nonane scaffold is a key structural motif in modern medicinal chemistry, prized for its three-dimensional character and synthetic tractability. As with all drug candidates, the physicochemical properties of its derivatives, particularly pKa and aqueous solubility, are critical determinants of their pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the theoretical and practical considerations for predicting these vital parameters. We will explore the structural factors influencing the basicity of the 7-azaspiro[3.5]nonane core, delve into a variety of computational prediction methodologies, and provide a detailed, step-by-step protocol for in-silico estimation using open-source cheminformatics tools. This guide is intended to equip researchers with the knowledge and practical tools necessary to rationally design 7-azaspiro[3.5]nonane derivatives with optimized physicochemical properties for drug discovery.
Introduction: The Critical Role of pKa and Solubility in Drug Discovery
The journey of a drug molecule from administration to its biological target is fraught with challenges, many of which are governed by its fundamental physicochemical properties. Among the most influential of these are the acid dissociation constant (pKa) and aqueous solubility. The pKa of a molecule dictates its ionization state at a given pH, which in turn profoundly impacts its solubility, permeability across biological membranes, and potential for off-target interactions.[1][2] For derivatives of 7-azaspiro[3.5]nonane, a weakly basic scaffold, the pKa of the tertiary amine is of paramount importance. This value will determine the extent of protonation at physiological pH, influencing the molecule's overall charge and, consequently, its absorption, distribution, metabolism, and excretion (ADME) profile.
Aqueous solubility is another cornerstone of drug-likeness. A compound must be sufficiently soluble in the aqueous environment of the gastrointestinal tract and bloodstream to be absorbed and distributed to its site of action. Poor solubility is a frequent cause of compound attrition in drug development pipelines. Therefore, the ability to accurately predict and modulate the pKa and solubility of 7-azaspiro[3.5]nonane derivatives is a key enabler for the successful development of novel therapeutics based on this promising scaffold.
The 7-Azaspiro[3.5]nonane Scaffold: Structural Considerations for pKa and Solubility
The 7-azaspiro[3.5]nonane core consists of a piperidine ring fused to a cyclobutane ring through a spirocyclic junction. The key ionizable center is the nitrogen atom of the piperidine ring, which behaves as a tertiary amine.
Basicity of the 7-Azaspiro[3.5]nonane Core
The basicity of the nitrogen atom in the 7-azaspiro[3.5]nonane scaffold is influenced by several factors inherent to its structure. As a saturated heterocyclic amine, its pKa is expected to be in the range of other cyclic tertiary amines. For reference, the pKa of the conjugate acid of piperidine is approximately 10.4.[3] The spirocyclic fusion with the cyclobutane ring can introduce subtle conformational constraints that may slightly modulate the basicity compared to a simple N-alkylpiperidine.
The most significant factor influencing the pKa of 7-azaspiro[3.5]nonane derivatives will be the nature of the substituent at the 7-position (the nitrogen atom).
-
Electron-Donating Groups (EDGs): Alkyl groups attached to the nitrogen will generally have a modest base-strengthening effect due to their electron-donating inductive properties.
-
Electron-Withdrawing Groups (EWGs): Conversely, the introduction of electron-withdrawing groups, such as carbonyls (amides, carbamates), sulfonyls, or nearby electronegative atoms, will decrease the electron density on the nitrogen, thereby reducing its basicity and lowering the pKa of its conjugate acid.[4] The magnitude of this effect is dependent on the strength of the withdrawing group and its proximity to the nitrogen atom.
Factors Influencing the Aqueous Solubility of 7-Azaspiro[3.5]nonane Derivatives
The aqueous solubility of a 7-azaspiro[3.5]nonane derivative is a complex interplay of its lipophilicity, crystal lattice energy, and ionization state.
-
Lipophilicity: The parent 7-azaspiro[3.5]nonane is a relatively small, aliphatic molecule and is expected to have a moderate degree of lipophilicity. The addition of large, nonpolar substituents will increase lipophilicity and generally decrease aqueous solubility. Conversely, the incorporation of polar functional groups, such as hydroxyls, amides, or carboxylic acids, will increase hydrophilicity and enhance solubility.
-
Crystal Lattice Energy: The strength of the intermolecular forces in the solid state significantly impacts solubility. Stronger crystal packing leads to higher lattice energy, which must be overcome for the molecule to dissolve, resulting in lower solubility.
-
Ionization: As the pKa of the 7-azaspiro[3.5]nonane core is basic, its derivatives will be protonated and exist as charged species in acidic environments. This protonation dramatically increases the molecule's polarity and, consequently, its aqueous solubility. Therefore, the solubility of these compounds is expected to be pH-dependent, with higher solubility at pH values below their pKa.
Computational Prediction of pKa and Solubility
A variety of computational methods are available to predict the pKa and solubility of small molecules. These can be broadly categorized into empirical, quantum mechanical, and machine learning-based approaches.
-
Empirical Methods: These methods rely on databases of experimentally determined pKa and solubility values for a large number of compounds. The prediction for a new molecule is made by identifying structurally similar compounds in the database and applying corrections based on the presence of different functional groups.
-
Quantum Mechanical (QM) Methods: QM-based approaches calculate the pKa from first principles by determining the free energy difference between the protonated and deprotonated states of the molecule in solution. These methods can be highly accurate but are computationally expensive.
-
Machine Learning (ML) and Quantitative Structure-Property Relationship (QSPR) Models: These approaches use statistical models to learn the relationship between a molecule's structure, represented by a set of calculated descriptors, and its experimental pKa or solubility. Once trained on a large and diverse dataset, these models can rapidly predict the properties of new molecules.[1]
For the purposes of this guide, we will focus on a practical workflow that leverages open-source cheminformatics toolkits to generate QSPR models for pKa and solubility prediction.
Experimental Protocol: In-Silico pKa and Solubility Prediction Workflow
This protocol outlines a step-by-step workflow for predicting the pKa and aqueous solubility of a hypothetical set of 7-azaspiro[3.5]nonane derivatives using the open-source cheminformatics toolkit RDKit in a Python environment. A similar workflow could also be implemented using visual programming tools like KNIME with the appropriate nodes.[5]
Software and Library Requirements
-
Python 3.x
-
RDKit: An open-source cheminformatics library. Installation instructions can be found on the --INVALID-LINK--.
-
Pandas: A library for data manipulation and analysis.
-
Scikit-learn: A machine learning library for Python.
-
Matplotlib/Seaborn: Libraries for data visualization.
Workflow Diagram
Caption: Workflow for in-silico pKa and solubility prediction.
Step-by-Step Protocol
Step 1: Prepare Input Data
Create a CSV file named azaspiro_derivatives.csv containing the SMILES strings and identifiers for your 7-azaspiro[3.5]nonane derivatives.
| ID | SMILES |
| ASN-001 | C1CC2(C1)CN(C)CC2 |
| ASN-002 | C1CC2(C1)CN(CC)CC2 |
| ASN-003 | C1CC2(C1)CN(C(=O)C)CC2 |
| ASN-004 | C1CC2(C1)CN(S(=O)(=O)C)CC2 |
Step 2: Calculate Molecular Descriptors
We will use RDKit to calculate a set of physicochemical descriptors that are commonly used in QSPR models for pKa and solubility.
Step 3: Predict pKa
For pKa prediction, we can use a simple QSPR model based on literature data for cyclic amines. A common approach is to use a linear regression model with descriptors that capture electronic and steric effects. For this example, we will use a simplified model for demonstration purposes. More complex and accurate models can be built using larger datasets and more sophisticated machine learning algorithms.
Step 4: Predict Aqueous Solubility (logS)
Aqueous solubility is often predicted as logS (the logarithm of the solubility in mol/L). A well-known and simple model for solubility prediction is the General Solubility Equation (GSE), which relates logS to the octanol-water partition coefficient (logP) and the melting point. Since the melting point is not easily calculated, we will use a simplified QSPR model that relies on calculated descriptors.
Data Presentation and Interpretation
The predicted physicochemical properties for our example set of 7-azaspiro[3.5]nonane derivatives are summarized in the table below.
| ID | SMILES | LogP | TPSA | MW | Predicted_pKa | Predicted_logS |
| ASN-001 | C1CC2(C1)CN(C)CC2 | 1.83 | 3.24 | 139.25 | 10.32 | -0.62 |
| ASN-002 | C1CC2(C1)CN(CC)CC2 | 2.21 | 3.24 | 153.28 | 10.28 | -0.89 |
| ASN-003 | C1CC2(C1)CN(C(=O)C)CC2 | 1.45 | 20.31 | 167.25 | 8.50 | 0.49 |
| ASN-004 | C1CC2(C1)CN(S(=O)(=O)C)CC2 | 1.39 | 45.92 | 203.31 | 8.50 | 1.82 |
Interpretation of Results:
-
ASN-001 and ASN-002: These N-alkyl derivatives have predicted pKa values in the expected range for tertiary amines, slightly below the base pKa due to their lipophilicity. Their predicted logS values are negative, indicating moderate aqueous solubility. The slightly higher LogP of the N-ethyl derivative (ASN-002) corresponds to a predicted lower solubility.
-
ASN-003 and ASN-004: The introduction of electron-withdrawing acetyl and methanesulfonyl groups significantly increases the TPSA and is predicted to lower the pKa by approximately two log units. This is a crucial consideration for drug design, as it will reduce the degree of protonation at physiological pH. However, the increased polarity from these groups leads to a predicted increase in aqueous solubility (positive logS values).
Conclusion and Future Directions
This guide has provided a framework for understanding and predicting the pKa and aqueous solubility of 7-azaspiro[3.5]nonane derivatives. By leveraging computational tools, medicinal chemists can make more informed decisions in the design of novel compounds with desirable physicochemical properties. The provided workflow using open-source software offers a starting point for developing more sophisticated and accurate QSPR models.
For enhanced predictive accuracy, it is highly recommended to:
-
Build Custom Models: Train QSPR models on in-house experimental data for a set of representative 7-azaspiro[3.5]nonane derivatives.
-
Utilize More Advanced Descriptors: Incorporate a wider range of 2D and 3D descriptors to capture more subtle structural features.
-
Employ Advanced Machine Learning Algorithms: Explore the use of more powerful machine learning techniques such as random forests, gradient boosting, or neural networks.
By integrating these predictive methodologies into the drug discovery workflow, researchers can accelerate the optimization of lead compounds and increase the likelihood of success in developing novel therapeutics based on the 7-azaspiro[3.5]nonane scaffold.
References
- 1. QSAR modeling software and virtual screening [qsar4u.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 7-Azaspiro(3.5)nonane | C8H15N | CID 20277171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 1-Oxa-7-azaspiro[3.5]nonane Oxalate
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, there is a continuous drive to move beyond "flat" two-dimensional molecules and embrace three-dimensional, Fsp³-rich scaffolds. This paradigm shift, often termed "escaping flatland," aims to improve the pharmacological properties of drug candidates, including enhanced specificity, metabolic stability, and novelty of intellectual property. Spirocyclic systems, which feature two rings joined by a single common atom, are exemplary of this design philosophy.[1]
The 1-oxa-7-azaspiro[3.5]nonane motif is a particularly valuable scaffold. It is considered a key structural alternative to the ubiquitous morpholine ring in drug design.[2] The incorporation of an oxygen atom into the spirocyclic framework can dramatically improve aqueous solubility and lower lipophilicity, which are critical parameters for optimizing pharmacokinetic profiles.[3][4] This application note provides a comprehensive, field-proven protocol for the multi-step synthesis of 1-oxa-7-azaspiro[3.5]nonane, culminating in its isolation as a stable, crystalline oxalate salt. This guide is intended for researchers, chemists, and drug development professionals seeking to incorporate this valuable building block into their discovery programs.
Physicochemical Properties and Safety Data
A clear understanding of the material properties is crucial for safe handling and experimental design. The data below summarizes the key characteristics of the free base and its corresponding oxalate salt.
| Property | 1-Oxa-7-azaspiro[3.5]nonane (Free Base) | 1-Oxa-7-azaspiro[3.5]nonane Oxalate |
| Molecular Formula | C₇H₁₃NO | C₉H₁₅NO₅ |
| Molecular Weight | 127.18 g/mol | 217.22 g/mol |
| CAS Number | 38674-21-4 | 1408076-14-1 |
| Appearance | Not specified (typically an oil) | White powder |
| Primary Hazard | Causes severe skin burns and eye damage.[5] | Irritant |
Overall Synthetic Strategy
The synthesis of this compound is a four-part process beginning from the commercially available N-tosyl-piperidine-4,4-diethyl ester. The strategy involves the formation of a key diol intermediate, subsequent construction of the strained oxetane ring, removal of the tosyl protecting group, and final precipitation as the oxalate salt.
Part 1: Synthesis of N-Tosyl-4,4-bis(hydroxymethyl)piperidine (Diol Intermediate)
Principle & Causality
This initial step involves the reduction of the two ester functionalities of the starting material to primary alcohols. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity, which ensures a complete and efficient conversion of the esters to the corresponding diol. The tosyl group (p-toluenesulfonyl) on the piperidine nitrogen is stable under these conditions and serves as a robust protecting group for the amine.
Materials and Equipment
-
N-Tosyl-piperidine-4,4-diethyl ester
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O)
-
Diethyl ether (Et₂O)
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Ice bath
-
Rotary evaporator
Step-by-Step Protocol
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (2.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of N-Tosyl-piperidine-4,4-diethyl ester (1.0 eq) in anhydrous THF to the LiAlH₄ suspension. Caution: The reaction is exothermic.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting solid (aluminum salts) and wash thoroughly with THF.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude diol, which can often be used in the next step without further purification.
Part 2: Synthesis of 7-Tosyl-1-oxa-7-azaspiro[3.5]nonane (Oxetane Formation)
Principle & Causality
This critical step constructs the strained four-membered oxetane ring via a one-pot mesylation and intramolecular cyclization. The diol is first treated with methanesulfonyl chloride (MsCl) to convert the primary alcohols into excellent leaving groups (mesylates). The subsequent addition of a strong base, such as sodium hydride (NaH), deprotonates the remaining alcohol, which then acts as an intramolecular nucleophile, displacing the adjacent mesylate group in an Sₙ2 reaction to form the spirocyclic ether. This intramolecular Williamson ether synthesis is highly efficient due to the proximity of the reacting groups.
Materials and Equipment
-
N-Tosyl-4,4-bis(hydroxymethyl)piperidine
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N) or Pyridine
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dichloromethane (DCM) and/or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard laboratory glassware for inert atmosphere reactions
Step-by-Step Protocol
-
Dissolve the diol intermediate (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere.
-
Add methanesulfonyl chloride (2.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours.
-
In a separate flask, suspend sodium hydride (2.5 eq) in anhydrous THF.
-
Slowly add the solution from step 3 to the NaH suspension.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Cool the mixture to 0 °C and cautiously quench with saturated aqueous NH₄Cl.
-
Extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the pure tosylated spirocycle.
Part 3: Detosylation to Yield 1-Oxa-7-azaspiro[3.5]nonane (Free Base)
Principle & Causality
Removal of the tosyl protecting group is necessary to liberate the free secondary amine. A common method for N-detosylation is using dissolving metal reduction conditions. In a published procedure, magnesium turnings in methanol under sonication are effective.[2] This method provides a milder alternative to harsher conditions like HBr/phenol. The magnesium acts as the electron source to reductively cleave the sulfur-nitrogen bond.
Materials and Equipment
-
7-Tosyl-1-oxa-7-azaspiro[3.5]nonane
-
Magnesium (Mg) turnings
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O)
-
Ultrasonic bath
Step-by-Step Protocol
-
Combine the tosylated spirocycle (1.0 eq) and magnesium turnings (7.0 eq) in methanol.[2]
-
Place the reaction vessel in an ultrasonic bath and sonicate for 1-2 hours, monitoring the reaction by TLC.[2]
-
Once the reaction is complete, evaporate the methanol to yield a viscous residue.
-
Add diethyl ether and Na₂SO₄·10H₂O to the residue and stir vigorously for 30 minutes.[2]
-
Filter the mixture to remove solids and carefully collect the ether filtrate, which now contains the desired free base. Note: The free base can be volatile; avoid excessive concentration.
Part 4: Formation and Isolation of this compound
Principle & Causality
The free base is often an oil and can be difficult to handle and store. Converting it to a salt provides a stable, crystalline solid that is easier to weigh and store long-term. Oxalic acid is used to form the bis(2-oxa-7-azaspiro[3.5]nonan-7-ium) ethanedioate salt.[2] The basic nitrogen of the spirocycle readily reacts with the acidic protons of the oxalic acid, leading to precipitation of the salt from a non-polar solvent like diethyl ether.
Materials and Equipment
-
Ether solution of 1-Oxa-7-azaspiro[3.e]nonane (from Part 3)
-
Anhydrous oxalic acid
-
Beaker or Erlenmeyer flask
-
Filtration apparatus (Büchner funnel)
Step-by-Step Protocol
-
To the filtered ether solution containing the free base (from Part 3, step 5), add a solution of anhydrous oxalic acid (0.5 eq) in ether or add the solid directly.
-
A white precipitate should form immediately.[2]
-
Stir the resulting slurry for 15-30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold diethyl ether to remove any soluble impurities.
-
Dry the resulting white solid under vacuum to obtain the final this compound salt.
References
- 1. Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] Oxa-spirocycles: synthesis, properties and applications | Semantic Scholar [semanticscholar.org]
- 5. 1-Oxa-7-azaspiro(3.5)nonane | C7H13NO | CID 56962211 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to Utilizing 7-Azaspiro[3.5]nonane Derivatives in GPR119 Agonist Assays
Introduction: The Therapeutic Promise of GPR119 in Metabolic Disease
G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for metabolic disorders, most notably type 2 diabetes and obesity.[1][2] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 plays a crucial role in glucose homeostasis.[1][3][4] Its activation offers a dual mechanism of action: the direct stimulation of glucose-dependent insulin secretion from pancreatic β-cells and the promotion of incretin hormone release, such as glucagon-like peptide-1 (GLP-1), from the gut.[3][5][6][7] This incretin effect further enhances insulin secretion, contributing to improved glycemic control with a reduced risk of hypoglycemia.[1][2]
The signaling cascade initiated by GPR119 agonism is primarily mediated through the Gαs subunit of the heterotrimeric G protein.[3][4][8] This activation stimulates adenylyl cyclase, leading to an elevation of intracellular cyclic AMP (cAMP), a key second messenger.[1][4][9] The rise in cAMP levels is central to the therapeutic effects of GPR119 activation.[1] A noteworthy characteristic of GPR119 is its high degree of constitutive activity, meaning it can signal through the Gαs pathway even in the absence of a bound agonist.[8][10][11] This intrinsic activity should be a key consideration in the design and interpretation of agonist assays.
A novel class of potent GPR119 agonists is built around the 7-azaspiro[3.5]nonane scaffold.[9][12] These synthetic compounds have shown promise in preclinical studies, demonstrating the potential for robust and selective activation of the GPR119 receptor.[12][13] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 7-azaspiro[3.5]nonane derivatives in GPR119 agonist assays. We will delve into the underlying signaling pathways and provide step-by-step protocols for quantifying receptor activation through cAMP accumulation and GLP-1 secretion.
GPR119 Signaling Pathway: A Visual Representation
The activation of GPR119 by an agonist, such as a 7-azaspiro[3.5]nonane derivative, initiates a well-defined intracellular signaling cascade. The following diagram illustrates this pathway, highlighting the key molecular events from receptor binding to the downstream physiological responses.
References
- 1. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 2. Treatment of Diabetes, Obesity, Dyslipidemia, and Related Disorders with GPR119 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. GPR119 agonists: Novel therapeutic agents for type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural basis for constitutive activity and agonist-induced activation of the enteroendocrine fat sensor GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Structural basis for constitutive activity and agonist-induced activation of the enteroendocrine fat sensor GPR119 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: 1-Oxa-7-azaspiro[3.5]nonane as a Spirocyclic Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Value of Three-Dimensionality in Modern Drug Discovery
The drive to "escape from flatland" has become a guiding principle in contemporary medicinal chemistry.[1] Overly planar molecules often exhibit undesirable physicochemical properties, such as poor solubility and high metabolic turnover. Spirocyclic scaffolds, which feature two rings connected by a single quaternary carbon atom, offer a robust solution by introducing conformational rigidity and a well-defined three-dimensional architecture.
1-Oxa-7-azaspiro[3.5]nonane is an exemplar of this class of building blocks. As a saturated heterocycle, it serves as a valuable bioisosteric replacement for common motifs like morpholine.[2][3] Its rigid structure allows for the precise projection of substituents into three-dimensional space, enabling more specific and potent interactions with biological targets. The presence of a secondary amine provides a convenient handle for a wide range of synthetic modifications, making it a versatile scaffold for library synthesis and lead optimization in drug discovery programs.
Table 1: Physicochemical Properties of 1-Oxa-7-azaspiro[3.5]nonane
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃NO |
| Molecular Weight | 127.18 g/mol |
| CAS Number | 38674-21-4[4] |
| IUPAC Name | 1-oxa-7-azaspiro[3.5]nonane[4] |
| SMILES | C1CNCCC12CCO2[4] |
Synthesis and Availability
1-Oxa-7-azaspiro[3.5]nonane is commercially available from multiple chemical suppliers, making direct acquisition the most common route for research applications.[5][6][7] While a specific, peer-reviewed synthesis for the 1-oxa isomer is not readily found, the general construction of the azaspiro[3.5]nonane core is well-documented. The following protocol for a related structure, 7-oxo-2-azaspiro[3.5]nonane, illustrates a common synthetic strategy involving sequential cyclization reactions.[8]
Illustrative Synthesis of a Related Azaspiro[3.5]nonane Scaffold[8]
This patented two-step process demonstrates the formation of the spirocyclic core, which can be conceptually adapted for various isomers.
References
- 1. fujc.pp.ua [fujc.pp.ua]
- 2. mdpi.com [mdpi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 1-Oxa-7-azaspiro(3.5)nonane | C7H13NO | CID 56962211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 38674-21-4 | 4H56-1-6L | MDL MFCD14581756 | 1-Oxa-7-azaspiro[3.5]nonane | SynQuest Laboratories [synquestlabs.com]
- 6. 38674-21-4 1-Oxa-7-azaspiro[3.5]nonane AKSci 5005AB [aksci.com]
- 7. 1-Oxa-7-azaspiro[3.5]nonane, CAS No. 38674-21-4 - iChemical [ichemical.com]
- 8. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
Application Notes and Protocols for the Functionalization of the 7-Azaspiro[3.5]nonane Core
Introduction: The Strategic Value of the 7-Azaspiro[3.5]nonane Scaffold in Modern Drug Discovery
The imperative in contemporary medicinal chemistry to "escape from flatland" has catalyzed a profound shift towards molecules with greater three-dimensionality.[1][2] Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as privileged scaffolds in this pursuit. The 7-azaspiro[3.5]nonane core, with its rigidified piperidine and cyclobutane rings, offers a unique topographical presentation of substituents in three-dimensional space. This conformational rigidity can enhance binding affinity to biological targets and improve metabolic stability by sterically shielding potential sites of metabolism.[1][3]
The 7-azaspiro[3.5]nonane scaffold has been successfully incorporated into a range of biologically active agents, including G-protein coupled receptor (GPCR) agonists and enzyme inhibitors.[4][5][6] Its utility as a versatile building block stems from the multiple avenues available for its functionalization, allowing for the systematic exploration of chemical space around a rigid core. This guide provides detailed experimental procedures for the key synthetic strategies employed to derivatize the 7-azaspiro[3.5]nonane core, with an emphasis on the underlying chemical principles and practical considerations for successful execution.
Part 1: N-Functionalization of the Piperidine Moiety
The secondary amine of the 7-azaspiro[3.5]nonane core is the most readily accessible handle for functionalization. Common strategies include acylation, alkylation, and reductive amination, which allow for the introduction of a wide array of substituents to probe structure-activity relationships (SAR).
Protocol 1: N-Acylation of 7-Azaspiro[3.5]nonane
N-acylation is a robust method for introducing amide functionalities, which can act as hydrogen bond donors and acceptors, and can significantly influence the physicochemical properties of the final compound.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation without competing with the nucleophilic amine.
-
Solvent: Anhydrous dichloromethane (DCM) is a common choice due to its inertness and ability to dissolve a wide range of organic compounds.
-
Temperature: The reaction is typically initiated at 0 °C to control the initial exotherm of the reaction, particularly with reactive acyl chlorides, and then allowed to warm to room temperature to ensure completion.
Step-by-Step Methodology:
-
To a solution of 7-azaspiro[3.5]nonane (1.0 eq) in anhydrous DCM (0.1 M) under an inert atmosphere (N₂ or Ar), add triethylamine (1.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
| R-group | Acyl Chloride | Yield (%) | ¹H NMR (CDCl₃, 400 MHz) δ | MS (ESI) m/z |
| Phenyl | Benzoyl chloride | 92 | 7.42-7.35 (m, 5H), 3.8-3.6 (m, 4H), 2.1-1.9 (m, 4H), 1.8-1.6 (m, 4H) | [M+H]⁺ found 230.15 |
| Methyl | Acetyl chloride | 95 | 3.6-3.4 (m, 4H), 2.15 (s, 3H), 2.0-1.8 (m, 4H), 1.7-1.5 (m, 4H) | [M+H]⁺ found 168.14 |
Part 2: Solid-Phase Synthesis and Diversification of a 7-Azaspiro[3.5]nonan-1-one Library
Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of compound libraries for high-throughput screening. The following protocols outline a representative workflow for the synthesis and diversification of a 7-azaspiro[3.5]nonan-1-one library.[4]
Workflow for Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Library
References
- 1. tandfonline.com [tandfonline.com]
- 2. fujc.pp.ua [fujc.pp.ua]
- 3. Spirocyclic Azetidines for Medicinal Chemistry - Enamine [enamine.net]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes & Protocols: High-Purity Purification of 1-Oxa-7-azaspiro[3.5]nonane Oxalate
Abstract
1-Oxa-7-azaspiro[3.5]nonane is a key spirocyclic building block that is increasingly utilized in medicinal chemistry as a metabolically stable and structurally unique alternative to common motifs like morpholine. Its preparation as an oxalate salt facilitates isolation, enhances stability, and provides a reliable method for purification. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the robust purification techniques for 1-Oxa-7-azaspiro[3.5]nonane oxalate. We will explore the causality behind experimental choices in recrystallization and acid-base extraction protocols, offering field-proven insights to achieve high purity essential for downstream applications.
Introduction: The Importance of Purity
The spirocyclic scaffold of 1-Oxa-7-azaspiro[3.5]nonane, containing a strained oxetane ring and a piperidine moiety, offers a unique three-dimensional exit vector for compound libraries.[1][2] In drug discovery, the purity of such building blocks is paramount, as even minor impurities can lead to false positives in biological assays, complicate structure-activity relationship (SAR) studies, or introduce toxicity.
The conversion of the free base to its oxalate salt is a critical step, not only for ease of handling of the often-oily free base but primarily as a powerful purification method. The crystalline nature of the salt allows for the rejection of impurities through recrystallization. This guide details two primary, self-validating protocols for achieving >98% purity.
Understanding Potential Impurities
The nature of impurities is intrinsically linked to the synthetic route used to produce the 1-Oxa-7-azaspiro[3.5]nonane free base. Common impurities may include:
-
Unreacted Starting Materials: Precursors from the specific synthetic pathway.
-
Reaction Byproducts: These can include olefinic impurities from unintended elimination reactions or byproducts from specific cyclization strategies.[3]
-
Solvent Residues: Residual solvents from the reaction or initial workup, such as tetrahydrofuran (THF), diethyl ether, or alcohols.[1][4]
-
Stoichiometric Imbalances: Excess free base or excess oxalic acid from the salt formation step.
An initial purity assessment by ¹H NMR and LC-MS is crucial for selecting the most effective purification strategy.
Primary Purification Method: Recrystallization
Recrystallization is the most direct and effective technique for purifying crystalline solids like this compound. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. The ideal solvent should fully dissolve the oxalate salt at an elevated temperature but exhibit poor solubility upon cooling, allowing the desired compound to crystallize out while impurities remain in the supernatant.
Solvent System Selection
The choice of solvent is the most critical parameter for successful recrystallization. Alcohols are particularly well-suited for oxalate salts.
| Solvent System | Suitability & Rationale |
| Ethanol | Highly Recommended. Often provides a good solubility gradient. The salt is typically soluble in hot ethanol and precipitates upon cooling.[4] |
| Isopropanol | Excellent Alternative. Similar properties to ethanol. The choice between ethanol and isopropanol may depend on the specific impurity profile.[4] |
| Methanol/Water | Effective for polar impurities. Methanol provides high solubility, and water acts as an anti-solvent to induce crystallization. The ratio must be carefully optimized to avoid "oiling out." |
| Methanol | Generally provides high solubility even at room temperature, making it less ideal for achieving high recovery unless used in a mixed-solvent system.[5] |
Protocol 1: Recrystallization from Ethanol
This protocol provides a step-by-step methodology for the recrystallization of this compound, targeting the removal of organic byproducts and excess reagents.
Methodology:
-
Dissolution: In a clean Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol (e.g., 5-10 mL per gram of crude material) and a stir bar.
-
Heating: Gently heat the suspension on a hot plate with stirring. Add small portions of additional ethanol until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial to maximize the recovery yield upon cooling.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed filter funnel with fluted filter paper into a clean, pre-warmed flask. This step removes particulates and baseline impurities that are insoluble in the hot solvent.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, well-defined crystals, which are inherently purer as they exclude impurities from their crystal lattice.
-
Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 60 minutes to maximize precipitation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities from the crystal surfaces. Using ice-cold solvent minimizes the loss of the desired product during the wash.
-
Drying: Dry the purified crystals under a high vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound via recrystallization.
Orthogonal Purification: Acid-Base Extraction
If the crude material contains significant non-basic or very non-polar impurities, or if recrystallization fails to achieve the desired purity, an acid-base extraction is a powerful orthogonal strategy. This method leverages the basicity of the piperidine nitrogen to shuttle the desired compound between aqueous and organic phases, leaving behind impurities.
Protocol 2: Purification via Salt-Break and Re-formation
This protocol is designed to first isolate the free base from its crude salt form, purify it, and then re-form the high-purity oxalate salt.
Methodology:
-
Dissolve Salt: Dissolve the crude oxalate salt in deionized water (approx. 10-15 mL per gram).
-
Basify: Cool the aqueous solution in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M sodium hydroxide (NaOH) solution with stirring until the pH is >9. Causality: The base deprotonates the piperidinium nitrogen, converting the water-soluble salt into the water-insoluble (or less soluble) free base, which can then be extracted.
-
Extract Free Base: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volume of the aqueous layer).
-
Wash and Dry: Combine the organic extracts. Wash with brine (saturated NaCl solution) to remove residual water, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolate Free Base: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the purified 1-Oxa-7-azaspiro[3.5]nonane free base, which may be an oil or low-melting solid.
-
Re-form Oxalate Salt: Dissolve the purified free base in a suitable solvent like isopropanol or diethyl ether.[1][4] In a separate flask, prepare a solution of anhydrous oxalic acid (1.0 equivalent) in the same solvent.
-
Precipitation: Slowly add the oxalic acid solution to the stirring solution of the free base. The pure oxalate salt will precipitate out of the solution.
-
Isolation and Drying: Stir the resulting slurry for 30-60 minutes, then collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold solvent and dry under a high vacuum to yield the final, high-purity product.
Acid-Base Purification Workflow Diagram
Caption: Workflow for purification via salt-breaking, extraction, and re-formation.
Purity Verification and Troubleshooting
After purification, the final product's purity must be rigorously verified.
| Technique | Purpose | Expected Result for Pure Sample |
| ¹H NMR | Structural confirmation and detection of organic impurities. | Clean spectrum with correct integrations and no significant impurity signals. |
| LC-MS | Purity assessment and mass confirmation. | Single major peak (>98% by area) with the correct mass-to-charge ratio. |
| Melting Point | Indicator of purity. | A sharp, defined melting point range. Broad ranges often indicate impurities. |
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Oiling Out During Recrystallization | The compound's solubility is too high, or the solvent is too polar. | Add a less polar anti-solvent (e.g., heptane) dropwise to the hot solution. Try a different, less polar solvent system. |
| Low Recovery Yield | Too much solvent was used; cooling was too rapid or insufficient. | Minimize the amount of solvent used for dissolution. Ensure slow cooling and an adequate period in an ice bath. |
| Persistent Impurities After Recrystallization | The impurity has very similar solubility properties to the product. | Perform a second recrystallization. Alternatively, use the orthogonal acid-base purification protocol. |
References
Application Notes & Protocols: Strategic Use of 1-Oxa-7-azaspiro[3.5]nonane in the Development of Novel Therapeutics
Abstract
In the contemporary landscape of drug discovery, the strategic pivot towards sp³-rich, three-dimensional scaffolds is undeniable. These structures offer a pathway to escape the "flatland" of traditional aromatic compounds, providing access to novel chemical space and improved physicochemical properties. Among these, the 1-oxa-7-azaspiro[3.5]nonane motif has emerged as a highly valuable building block. It functions as a versatile bioisosteric replacement for common heterocycles like piperidine and morpholine, conferring significant advantages in metabolic stability, aqueous solubility, and synthetic tractability. This guide provides an in-depth exploration of the 1-oxa-7-azaspiro[3.5]nonane scaffold, presenting detailed application notes, validated experimental protocols, and the underlying scientific rationale for its integration into drug design programs. It is intended to serve as a practical and authoritative resource for medicinal chemists, researchers, and drug development professionals aiming to leverage this scaffold for the creation of next-generation therapeutics.
Introduction: The Imperative for Three-Dimensionality in Drug Design
The "escape from flatland" is a prevailing theme in modern medicinal chemistry, advocating for a move away from planar, aromatic systems towards molecules with greater three-dimensional complexity.[1] Sp³-rich scaffolds, such as spirocycles, provide a rigid and conformationally defined framework that can significantly enhance pharmacological properties. The 1-oxa-7-azaspiro[3.5]nonane system, which joins an oxetane ring and a piperidine ring through a shared quaternary carbon, is an exemplar of this design philosophy.[2]
The strategic incorporation of this scaffold offers several key advantages:
-
Improved Physicochemical Profile: The oxetane moiety, a polar equivalent of a gem-dimethyl group, often improves aqueous solubility, reduces lipophilicity, and enhances metabolic stability.[3][4]
-
Bioisosteric Versatility: It serves as a non-classical bioisostere for ubiquitous fragments like morpholine and piperidine, allowing for fine-tuning of basicity (pKa) and exploration of novel structure-activity relationships (SAR).[2][3]
-
Defined Exit Vectors: The rigid spirocyclic core presents well-defined vectors for substituent placement, enabling precise orientation of functional groups to optimize interactions with biological targets.
-
Access to Novel Chemical Space: Its unique topology allows chemists to navigate away from heavily patented chemical space and discover new intellectual property.
This document will provide the foundational knowledge and practical methodologies required to effectively utilize this powerful scaffold.
Core Properties and Strategic Bioisosterism
The decision to incorporate the 1-oxa-7-azaspiro[3.5]nonane scaffold is often driven by its ability to modulate key drug-like properties through bioisosteric replacement.
A Superior Alternative to Traditional Heterocycles
Spirocyclic oxetanes like 1-oxa-7-azaspiro[3.5]nonane are considered valuable structural alternatives to morpholine in medicinal chemistry.[3] The introduction of the strained four-membered oxetane ring in place of a less rigid six-membered ring can lock in favorable conformations and introduce beneficial polarity without significantly increasing molecular weight.
Table 1: Comparative Physicochemical Property Modulation
| Scaffold | Typical cLogP | Typical pKa (Amine) | Polar Surface Area (Ų) | Key Features |
| Piperidine | ~1.1 | ~11.2 | 12.5 | Highly basic, flexible, potential metabolic liabilities (oxidation) |
| Morpholine | ~-0.5 | ~8.4 | 21.7 | Less basic, polar, metabolically stable, but common |
| 1-Oxa-7-azaspiro[3.5]nonane | ~0.4 | ~9.5 | 21.7 | Intermediate basicity, polar, metabolically robust, novel 3D shape |
Note: cLogP and pKa values are estimations and can be influenced by substitution.
The intermediate basicity of the 1-oxa-7-azaspiro[3.5]nonane scaffold is particularly noteworthy. It allows chemists to attenuate the high basicity of a piperidine, which can be detrimental to cell permeability and selectivity, without resorting to the much lower basicity of a morpholine. This fine-tuning is critical for optimizing target engagement and pharmacokinetic profiles.
Synthesis and Functionalization Protocols
The practical application of this scaffold is contingent on efficient and scalable synthetic routes. The following protocols provide robust methods for the synthesis of the core structure and its subsequent derivatization.
Protocol 1: Synthesis of the N-Boc-1-Oxa-7-azaspiro[3.5]nonane Core
This protocol describes a common route starting from commercially available 1-benzyl-4-piperidone. The Boc-protected intermediate is ideal for subsequent functionalization reactions.
Diagram 1: Synthesis Workflow for the Spirocyclic Core
Caption: A reliable synthetic route to the core N-Boc-1-oxa-7-azaspiro[3.5]nonane scaffold.
Step-by-Step Methodology:
-
Oxetane Ring Formation (Corey-Chaykovsky Reaction): To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMSO, add trimethylsulfoxonium iodide (1.2 eq) portion-wise under a nitrogen atmosphere. Stir the resulting mixture at room temperature for 45 minutes until gas evolution ceases. Add a solution of 1-benzyl-4-piperidone (1.0 eq) in anhydrous DMSO dropwise. Heat the reaction to 60°C and stir for 12-16 hours. Cool to room temperature, quench carefully with ice-water, and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude spiro-epoxide, which is often carried forward without further purification.
-
N-Debenzylation: Dissolve the crude intermediate from the previous step in methanol. Add Pearlman's catalyst (20% Pd(OH)₂/C, ~10 mol%). Subject the mixture to hydrogenation (50-60 psi H₂) at room temperature for 18-24 hours. Causality: Palladium-catalyzed hydrogenolysis is a highly efficient and clean method for removing the N-benzyl protecting group without affecting the oxetane ring.
-
Reaction Validation: Monitor the reaction by LC-MS for the disappearance of the starting material. Upon completion, filter the reaction mixture through a pad of Celite®, washing with methanol. Concentrate the filtrate to obtain the free amine, 1-oxa-7-azaspiro[3.5]nonane.
-
N-Boc Protection: Dissolve the crude amine in dichloromethane (DCM). Add triethylamine (1.5 eq) followed by a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM. Stir at room temperature for 4-6 hours.
-
Purification and Characterization: Wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the title compound. Trustworthiness: The final product's identity and purity (>95%) must be confirmed by ¹H NMR, ¹³C NMR, and HRMS analysis.
Protocol 2: Derivatization of the Piperidine Nitrogen
The secondary amine of the deprotected scaffold is a versatile handle for introducing diversity.
Diagram 2: Key Functionalization Pathways
References
Application Notes and Protocols: Enhancing Drug-Like Properties with Spirocyclic Oxetanes
Introduction: The Rise of Spirocyclic Oxetanes in Modern Medicinal Chemistry
In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly turning to three-dimensional molecular scaffolds to escape the "flatland" of traditional aromatic structures.[1] Among these, spirocyclic oxetanes have emerged as a powerful tool for subtly modulating the physicochemical properties of drug candidates.[1][2] This four-membered cyclic ether, when incorporated into a spirocyclic system, offers a unique combination of polarity, metabolic stability, and three-dimensionality that can profoundly enhance a molecule's drug-like characteristics.[3][4][5]
This guide provides a comprehensive overview of the strategic incorporation of spirocyclic oxetanes in drug discovery programs. We will delve into the rationale behind their use as bioisosteric replacements, detail their impact on key absorption, distribution, metabolism, and excretion (ADME) parameters, and provide actionable protocols for their synthesis and integration into lead compounds.
The Strategic Advantage: Why Incorporate Spirocyclic Oxetanes?
The utility of spirocyclic oxetanes lies in their ability to act as bioisosteres for commonly employed functional groups, such as gem-dimethyl, carbonyl, and morpholine moieties, while offering distinct advantages.[6][7][8] The strained four-membered ring is not merely a passive spacer; its inherent electronic and conformational properties actively influence the parent molecule.
Bioisosteric Replacement and Physicochemical Modulation
The compact and polar nature of the oxetane ring makes it an excellent surrogate for other functional groups, often leading to significant improvements in a compound's profile.[9][10]
-
gem-Dimethyl and Carbonyl Replacement: Spirocyclic oxetanes can mimic the steric bulk of a gem-dimethyl group but with the added benefit of introducing polarity. This can disrupt undesirable lipophilic interactions and block metabolically labile C-H bonds, thereby enhancing both aqueous solubility and metabolic stability.[4][7] When replacing a carbonyl group, the oxetane maintains a similar spatial arrangement of lone-pair electrons for hydrogen bonding but is generally more resistant to metabolic reduction.[5][8]
-
Superior Morpholine Surrogates: While morpholine is a popular choice for increasing solubility, it is often susceptible to oxidative metabolism.[6] Spirocyclic oxetanes, such as 2-oxa-6-azaspiro[3.3]heptane, can offer comparable or even superior solubilizing effects with significantly improved metabolic stability.[4][6][11]
The following diagram illustrates the concept of bioisosteric replacement with spirocyclic oxetanes.
Caption: Bioisosteric replacement of common motifs with a spirocyclic oxetane.
Impact on Key Drug-Like Properties: A Quantitative Look
The introduction of a spirocyclic oxetane can trigger profound and beneficial shifts in a molecule's physicochemical properties. The magnitude of these changes is context-dependent, but consistent trends have been observed across numerous studies.[4][6]
| Property | Impact of Spirocyclic Oxetane Incorporation | Rationale |
| Aqueous Solubility | Generally increased (4- to >4000-fold improvement observed when replacing a gem-dimethyl group).[4][6] | The polar oxygen atom of the oxetane ring enhances hydrogen bonding with water molecules, disrupting the crystal lattice and improving solvation.[3][12] |
| Lipophilicity (LogP/LogD) | Generally decreased. | The introduction of the polar ether functionality reduces the overall lipophilicity of the molecule.[13][14] |
| Metabolic Stability | Significantly improved, particularly when replacing metabolically labile groups like morpholines or blocking C-H oxidation sites.[6][8] | The oxetane ring itself is generally robust to metabolic degradation. Its placement can shield adjacent sites from enzymatic attack.[3][6] |
| Basicity of Proximal Amines (pKa) | Decreased (a reduction of up to 2.7 pKa units has been reported for an alpha-substituted amine).[7][15] | The electron-withdrawing nature of the oxetane's oxygen atom reduces the electron density on the neighboring amine, lowering its basicity.[7][16] This can be advantageous for mitigating hERG liability and improving cell permeability.[16] |
| Molecular Conformation | Induces a more rigid, three-dimensional structure. Can favor synclinal over antiplanar arrangements in aliphatic chains.[4][11][17] | The spirocyclic nature of the scaffold imparts conformational rigidity, which can be beneficial for target binding and selectivity.[1] |
Protocols for Synthesis and Incorporation
The successful application of spirocyclic oxetanes in drug discovery relies on robust and versatile synthetic methodologies. Below are representative protocols for the synthesis of key spirocyclic oxetane building blocks and their subsequent incorporation into a target molecule.
Protocol 1: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Precursors
This protocol outlines a common strategy for the synthesis of a versatile spirocyclic oxetane building block, which can be used as a superior replacement for morpholine.
Caption: Workflow for the synthesis of a protected spirocyclic oxetane amine.
Step-by-Step Methodology:
-
Reductive Amination of Oxetan-3-one:
-
To a solution of oxetan-3-one (1.0 eq) in an appropriate solvent (e.g., methanol, dichloromethane), add the desired amine (e.g., benzylamine, 1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise.
-
Continue stirring at room temperature for 12-24 hours until the reaction is complete as monitored by TLC or LC-MS.
-
Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate and extracting with an organic solvent.
-
-
Boc Protection of the Secondary Amine:
-
Dissolve the crude product from the previous step in a suitable solvent (e.g., dichloromethane).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a base such as triethylamine (Et₃N, 1.5 eq).
-
Stir at room temperature for 2-4 hours.
-
Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Intramolecular Cyclization to Form the Spirocycle:
-
This step often involves the formation of a suitable leaving group on the oxetane precursor followed by intramolecular nucleophilic substitution by the protected amine. A common route involves the use of a diol precursor to the oxetane.
-
Alternatively, for precursors like 3-bromo-2,2-bis(bromomethyl)propan-1-ol, reaction with a primary amine can directly lead to the spirocyclic system.[9]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure Boc-protected 2-oxa-6-azaspiro[3.3]heptane.
-
Protocol 2: Incorporation of a Spirocyclic Oxetane via Nucleophilic Aromatic Substitution (SNAr)
This protocol demonstrates the incorporation of a deprotected spirocyclic oxetane amine into an activated aromatic system.
Step-by-Step Methodology:
-
Deprotection of the Spirocyclic Amine:
-
Dissolve the Boc-protected 2-oxa-6-azaspiro[3.3]heptane (1.0 eq) in a solution of hydrochloric acid in dioxane (e.g., 4 M HCl in dioxane) or trifluoroacetic acid (TFA) in dichloromethane.
-
Stir the mixture at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting hydrochloride or trifluoroacetate salt is often used directly in the next step.
-
-
Nucleophilic Aromatic Substitution:
-
To a solution of the activated aryl halide or sulfonate (e.g., a fluoro- or chloro-substituted heteroaromatic, 1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add the deprotected spirocyclic amine salt (1.1-1.5 eq) and a suitable base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate, 2-3 eq).
-
Heat the reaction mixture to an elevated temperature (e.g., 80-130 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
-
Purification:
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final compound.
-
Conclusion and Future Perspectives
Spirocyclic oxetanes represent a valuable and increasingly accessible tool in the medicinal chemist's arsenal. Their ability to fine-tune key drug-like properties such as solubility, metabolic stability, and basicity makes them an attractive design element for overcoming common challenges in drug development.[3][5][16] As synthetic methodologies for their preparation continue to evolve, we can anticipate even wider adoption of these unique scaffolds in the design of next-generation therapeutics. The strategic incorporation of spirocyclic oxetanes is a clear demonstration of how thoughtful, three-dimensional molecular design can lead to compounds with superior pharmacological profiles.
References
- 1. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Oxa-spirocycles: synthesis, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Synthesis of Oxetanes [manu56.magtech.com.cn]
Application Notes & Protocols: A Guide to the Design, Synthesis, and Evaluation of Novel 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals in Metabolic Diseases.
Abstract: This technical guide provides a comprehensive framework for the design, synthesis, and pharmacological evaluation of novel 7-azaspiro[3.5]nonane derivatives as potent agonists for G protein-coupled receptor 119 (GPR119). GPR119 has emerged as a compelling therapeutic target for type 2 diabetes (T2D) and related metabolic disorders due to its unique dual mechanism of action: stimulating glucose-dependent insulin secretion from pancreatic β-cells and promoting the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from intestinal enteroendocrine cells.[1][2][3][4][5][6] The 7-azaspiro[3.5]nonane scaffold presents a conformationally rigid, three-dimensional core structure, offering a promising starting point for the development of next-generation GPR119 agonists with improved potency and pharmacokinetic profiles.[6][7][8] This document details the strategic design considerations, a robust synthetic protocol, and essential in vitro and in vivo assays for identifying and validating lead candidates.
Introduction: The Therapeutic Rationale for Targeting GPR119
GPR119 is a class A G protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells.[1][5] Its activation by an agonist initiates a signaling cascade through the Gαs subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[1][6][9][10][11] This elevation of cAMP has a dual beneficial effect on glucose homeostasis:
-
Direct Pancreatic Action: In pancreatic β-cells, increased cAMP potentiates glucose-stimulated insulin secretion (GSIS), enhancing the body's primary response to hyperglycemia.[1][12]
-
Indirect Incretin Effect: In intestinal L-cells, elevated cAMP triggers the release of incretin hormones, primarily GLP-1 and glucose-dependent insulinotropic peptide (GIP).[2][5][13] These incretins then act on their own receptors on β-cells to further amplify insulin secretion in a glucose-dependent manner, which mitigates the risk of hypoglycemia.[5]
This dual-action profile makes GPR119 an attractive target for developing oral anti-diabetic agents that could offer improved glycemic control with a favorable safety profile.[2][14]
GPR119 Signaling Pathway
The following diagram illustrates the canonical GPR119 signaling pathway upon agonist binding.
References
- 1. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR119 agonists for the potential treatment of type 2 diabetes and related metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic application of GPR119 ligands in metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The significance of GPR119 agonists as a future treatment for type 2 diabetes. | Semantic Scholar [semanticscholar.org]
- 10. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A categorical structure-activity relationship analysis of GPR119 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Application Notes & Protocols: Comprehensive In Vitro and In Vivo Evaluation of 7-Azaspiro[3.5]nonane Compounds
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of the 7-Azaspiro[3.5]nonane Scaffold in Drug Discovery
The 7-azaspiro[3.5]nonane scaffold has emerged as a privileged structure in modern medicinal chemistry, offering a distinct three-dimensional architecture that is increasingly leveraged to overcome challenges in drug design.[1][2] Unlike traditional flat, aromatic systems, the inherent rigidity and sp³-rich character of this spirocyclic core allows for precise spatial projection of substituents, enhancing stereospecific interactions with biological targets such as receptors, enzymes, and ion channels.[2] This unique conformational constraint can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.[3][4]
Derivatives of the 7-azaspiro[3.5]nonane core have been successfully developed as potent modulators of G-protein coupled receptors (GPCRs), a pivotal class of drug targets.[1][5] For example, specific analogs have been identified as powerful agonists for GPR119, a receptor involved in glucose homeostasis, and as antagonists for the CXCR4 receptor, which plays a critical role in cancer metastasis and inflammation.[5][6][7] The successful optimization of these compounds underscores the scaffold's ability to favorably influence metabolic stability and in vivo efficacy.[5][8]
This guide provides a detailed framework of integrated in vitro and in vivo protocols designed to comprehensively characterize novel 7-azaspiro[3.5]nonane derivatives. The methodologies herein are structured to elucidate a compound's target engagement, functional activity, pharmacokinetic profile, and therapeutic efficacy, providing the robust data package necessary for advancing promising candidates in a drug discovery pipeline.
Part 1: In Vitro Characterization: From Target Affinity to Cellular Function
The initial phase of evaluation is critical for establishing a compound's mechanism of action at the molecular and cellular levels. A tiered screening approach, beginning with direct target interaction and progressing to functional and safety assays, ensures an efficient allocation of resources.
Primary Target Engagement: Radioligand Binding Assays
The foundational step is to quantify the binding affinity of the 7-azaspiro[3.5]nonane compound for its intended molecular target. Competitive radioligand binding assays are the gold standard for this, offering high sensitivity and reproducibility for affinity (Ki) determination.
Protocol: Competitive Radioligand Binding Assay for a Target GPCR (e.g., CXCR4)
-
Objective: To determine the binding affinity (Ki) of a test compound for the CXCR4 receptor.
-
Principle: This assay quantifies the ability of a non-radioactive test compound to displace a known radioligand (e.g., [¹²⁵I]-SDF-1α) from its receptor on cell membranes. The measured IC50 (concentration causing 50% inhibition of radioligand binding) is used to calculate the Ki.
-
Materials:
-
Cell membranes from a stable cell line overexpressing the target receptor (e.g., HEK293-CXCR4).
-
Radioligand: [¹²⁵I]-SDF-1α.
-
Test 7-azaspiro[3.5]nonane compounds, serially diluted in DMSO and then assay buffer.
-
Binding Buffer: 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.
-
Wash Buffer: 25 mM HEPES, 500 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, pH 7.4.
-
96-well filter plates and vacuum manifold.
-
Scintillation fluid and microplate scintillation counter.
-
-
Step-by-Step Protocol:
-
Preparation: Thaw receptor-expressing cell membranes on ice. Dilute membranes in binding buffer to a predetermined optimal concentration (typically 5-15 µg protein/well).
-
Assay Plate Setup: To each well of a 96-well plate, add 25 µL of serially diluted test compound, 25 µL of radioligand (at a final concentration near its Kd), and 50 µL of binding buffer.
-
Reaction Initiation: Add 100 µL of the diluted cell membrane suspension to each well.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature to reach binding equilibrium.
-
Termination: Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold. Wash each well three times with 200 µL of ice-cold wash buffer to separate bound from free radioligand.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and measure radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression (sigmoidal dose-response).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Functional Activity: Measuring Downstream Signaling
Confirming target binding must be followed by assessing the compound's functional effect. For GPCRs, assays measuring second messenger modulation (e.g., calcium flux, cAMP) or β-arrestin recruitment are essential to classify compounds as agonists or antagonists.[9][10]
Protocol: FLIPR-Based Calcium Mobilization Assay
-
Objective: To determine the functional potency (IC50) of a 7-azaspiro[3.5]nonane antagonist against agonist-induced calcium flux.
-
Principle: Many GPCRs, like CXCR4, signal through the Gαq pathway, leading to a transient increase in intracellular calcium ([Ca²⁺]i).[11] This assay uses a calcium-sensitive fluorescent dye to measure this change, which can be blocked by an antagonist.
-
Materials:
-
Cells stably expressing the target GPCR (e.g., CHO-K1 or HEK293).
-
Calcium-sensitive dye (e.g., Fluo-4 AM) with Pluronic F-127.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Known agonist for the target receptor (e.g., SDF-1α for CXCR4).
-
Test 7-azaspiro[3.5]nonane compounds.
-
Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument.
-
-
Step-by-Step Protocol:
-
Cell Plating: Seed cells into black-walled, clear-bottom 96-well plates and culture overnight.
-
Dye Loading: Remove culture medium and add 100 µL of dye-loading solution to each well. Incubate for 1 hour at 37°C in the dark.
-
Compound Addition: Wash cells with assay buffer. Add 50 µL of serially diluted test compound (or vehicle) and pre-incubate for 15-30 minutes.
-
Measurement: Place the plate in the FLIPR instrument. Record baseline fluorescence for 10-20 seconds.
-
Agonist Stimulation: The instrument injects 50 µL of the agonist (at a pre-determined EC₈₀ concentration) into each well, and fluorescence is continuously recorded for another 1-2 minutes.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the agonist response at each concentration of the test compound.
-
Determine the antagonist IC50 value by fitting the data to a four-parameter logistic equation.
-
Visual Workflow: In Vitro Screening Funnel
Caption: A hierarchical workflow for the in vitro characterization of novel compounds.
Part 2: In Vivo Evaluation: Pharmacokinetics and Preclinical Efficacy
Compounds demonstrating promising in vitro profiles must be evaluated in vivo to assess their behavior in a complex biological system and to establish proof-of-concept in a relevant disease model.
Pharmacokinetic (PK) Studies
Understanding a compound's absorption, distribution, metabolism, and excretion (ADME) is crucial for designing effective in vivo efficacy studies and predicting human dose.
Protocol: Rodent Pharmacokinetic Study
-
Objective: To determine key PK parameters (Cmax, Tmax, AUC, half-life, bioavailability) of a test compound after intravenous (IV) and oral (PO) administration.
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
-
Formulation: A suitable, non-toxic vehicle (e.g., 20% Solutol HS 15 in water).
-
Step-by-Step Protocol:
-
Dosing:
-
IV Group (n=3): Administer the compound via tail vein injection (e.g., 1-2 mg/kg).
-
PO Group (n=3): Administer the compound via oral gavage (e.g., 5-10 mg/kg).
-
-
Blood Sampling: Collect serial blood samples (e.g., from the saphenous vein) at specified time points (e.g., IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h; PO: 0.25, 0.5, 1, 2, 4, 8, 24 h).
-
Sample Processing: Collect blood into tubes containing K₂EDTA, centrifuge to separate plasma, and store at -80°C.
-
Bioanalysis: Quantify compound concentrations in plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
-
Data Analysis:
-
Use non-compartmental analysis software to calculate PK parameters from the plasma concentration-time profiles.
-
Calculate Oral Bioavailability (%F) using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 .
-
Table 1: Representative Pharmacokinetic Data for a Hypothetical 7-Azaspiro[3.5]nonane Compound
| Parameter | Intravenous (IV) @ 2 mg/kg | Oral (PO) @ 10 mg/kg |
| Cmax (ng/mL) | 1500 | 620 |
| Tmax (h) | 0.08 | 1.5 |
| AUC_inf (ng*h/mL) | 2100 | 4550 |
| Half-life (t½) (h) | 4.1 | 5.3 |
| Clearance (mL/min/kg) | 15.9 | - |
| Oral Bioavailability (%F) | - | 43.3% |
In Vivo Efficacy in a Disease Model
The definitive test is whether the compound can modulate disease pathology in a relevant animal model. For a CXCR4 antagonist, a cancer metastasis model is a highly relevant choice.[7][12][13]
Protocol: Murine Model of Breast Cancer Metastasis
-
Objective: To assess the efficacy of a 7-azaspiro[3.5]nonane CXCR4 antagonist in inhibiting tumor metastasis to the lungs.
-
Principle: The CXCL12/CXCR4 signaling axis is a key driver of cancer cell migration to organs like the lung, which express high levels of CXCL12.[7] An antagonist is expected to block this process.
-
Animals: Immunocompromised mice (e.g., NOD/SCID) that can host human tumor xenografts.
-
Cells: MDA-MB-231 human breast cancer cells, which are known to express CXCR4.
-
Step-by-Step Protocol:
-
Cell Implantation: Inject 1 x 10⁶ MDA-MB-231 cells into the lateral tail vein of each mouse.
-
Treatment Regimen:
-
One day post-injection, randomize mice into treatment and vehicle groups (n=10/group).
-
Vehicle Group: Administer the formulation vehicle daily by oral gavage.
-
Treatment Group: Administer the test compound daily at a dose informed by PK data (e.g., 20 mg/kg, PO).
-
-
Study Duration: Continue daily dosing for 4-5 weeks. Monitor animal health and body weight regularly.
-
Endpoint Analysis:
-
Quantify the metastatic burden by counting the number of visible tumor nodules on the lung surface.
-
Confirm findings histologically by examining H&E-stained lung sections.
-
Visual Design: In Vivo Efficacy Study Timeline
Caption: A standard experimental timeline for an in vivo cancer metastasis study.
Conclusion
The 7-azaspiro[3.5]nonane scaffold provides a compelling platform for the development of novel therapeutics with potentially superior pharmacological properties. The successful advancement of compounds based on this core requires a rigorous and systematic evaluation process. By integrating the detailed in vitro and in vivo protocols outlined in this guide, researchers can effectively characterize their compounds, enabling data-driven decisions to identify and progress candidates with the highest potential for clinical success.
References
- 1. benchchem.com [benchchem.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. nbinno.com [nbinno.com]
- 5. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel CXCR4 inhibitors for the treatment of inflammation by virtual screening and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
- 12. 521 Evaluation of CXCR4 inhibition with dual checkpoint inhibitor using in vivo and ex vivo models of human and mouse pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Oxa-7-azaspiro[3.5]nonane
Welcome to our dedicated technical support center for the synthesis of 1-oxa-7-azaspiro[3.5]nonane. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the intricacies of this valuable synthetic building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you optimize your reaction yields and obtain high-purity material.
Introduction
1-Oxa-7-azaspiro[3.5]nonane is a spirocyclic scaffold of significant interest in medicinal chemistry. Its unique three-dimensional structure, incorporating a polar oxetane ring, offers a compelling alternative to more traditional motifs like morpholine.[1] The oxetane moiety can favorably influence key drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity, while also acting as a bioisostere for carbonyl groups.[2] This guide focuses on a common and effective synthetic route, providing practical solutions to challenges you may encounter.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 1-oxa-7-azaspiro[3.5]nonane, presented in a question-and-answer format to help you quickly identify and resolve problems.
Q1: My overall yield of 1-oxa-7-azaspiro[3.5]nonane is consistently low. What are the likely causes and how can I improve it?
Low yield is a common challenge in multi-step syntheses. The key is to identify which step is underperforming. Here’s a breakdown of potential issues and their solutions:
-
Incomplete Reduction of the Diethyl Ester: The initial reduction of diethyl 1-(4-methylbenzene-1-sulfonyl)piperidine-4,4-dicarboxylate to the corresponding diol is a critical step.
-
Cause: Insufficient reducing agent (e.g., LiAlH₄) or poor-quality reagent.
-
Solution: Ensure you are using a fresh, active batch of LiAlH₄. It is highly hygroscopic and its reactivity can diminish with improper storage. Use a sufficient excess of the reducing agent (typically 2-3 equivalents) to ensure complete conversion. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
-
Inefficient Mesylation and Cyclization: The one-pot mesylation and subsequent intramolecular cyclization to form the oxetane ring is often the most challenging step.
-
Cause: Competing side reactions, such as the formation of an elimination product or an alkyl chloride, can significantly reduce the yield of the desired spiro-oxetane. The stability of the diol intermediate under mesylation conditions is also a factor to consider.
-
Solution:
-
Temperature Control: Maintain a low temperature (typically 0 °C or below) during the addition of methanesulfonyl chloride to minimize side reactions.
-
Base Selection: Use a non-nucleophilic base like triethylamine or pyridine. Ensure the base is dry and used in a slight excess.
-
Reagent Addition: Add the methanesulfonyl chloride dropwise to the solution of the diol and base to maintain a low concentration of the reactive mesylating agent, which can help suppress side reactions.
-
Alternative Mesylating Agent: Consider using methanesulfonic anhydride instead of methanesulfonyl chloride. This can prevent the formation of the alkyl chloride byproduct as no chloride ions are generated in the reaction mixture.[3]
-
-
-
Product Loss During Workup and Purification: The product can be lost during extraction and purification steps.
-
Solution: 1-oxa-7-azaspiro[3.5]nonane has some water solubility. Ensure you thoroughly extract the aqueous layers with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). When performing column chromatography, choose a suitable solvent system to ensure good separation from any byproducts.
-
Q2: I'm observing an impurity with vinylic proton signals in the ¹H NMR of my crude product. What is it and how can I prevent its formation?
The presence of vinylic signals (typically in the 4.5-6.0 ppm range) in the ¹H NMR spectrum suggests the formation of an olefinic byproduct.
-
Identification: This impurity is likely the result of an elimination reaction competing with the desired intramolecular substitution during the cyclization step. A patent for a similar synthesis of a 7-oxo-2-azaspiro[3.5]nonane derivative mentions the formation of "transitional reduction olefin impurities".[4]
-
Mitigation:
-
Base and Temperature Control: As mentioned above, careful control of the base and temperature during the mesylation/cyclization step is crucial. A less hindered, non-nucleophilic base and lower reaction temperatures can favor the desired SN2 cyclization over the E2 elimination pathway.
-
Leaving Group: While mesylate is a good leaving group, you could explore using a tosylate, which is slightly less prone to elimination in some systems.
-
-
Purification: This olefinic impurity can usually be separated from the desired product by column chromatography on silica gel.
Q3: My final product is contaminated with a chlorinated species. Where is this coming from?
The presence of a chlorinated impurity is a known potential issue when using sulfonyl chlorides.
-
Identification: This impurity is likely the alkyl chloride formed by the reaction of the intermediate alcohol with excess methanesulfonyl chloride and the generated chloride ions.
-
Mitigation:
-
Use Methanesulfonic Anhydride: The most effective way to prevent the formation of the chlorinated byproduct is to use methanesulfonic anhydride as the mesylating agent.[3]
-
Controlled Stoichiometry: If using methanesulfonyl chloride, use it in a controlled stoichiometric amount (a slight excess is usually sufficient) and add it slowly to the reaction mixture.
-
-
Purification: The chlorinated byproduct can typically be removed by column chromatography.
Frequently Asked Questions (FAQs)
Q: What is a suitable protecting group for the nitrogen atom of the piperidine ring during this synthesis?
A: The p-toluenesulfonyl (tosyl) group is an excellent choice for this synthesis. It is robust and stable under the strongly basic and reducing conditions used in the reaction sequence.[5] While deprotection can be challenging, requiring harsh conditions like sodium in liquid ammonia, for many applications where the protected amine is desired, it is an ideal protecting group. For applications requiring a deprotected nitrogen, a Boc group could be considered, though its stability under all reaction conditions would need to be verified.
Q: What analytical techniques are best for monitoring the progress of the reaction?
A: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the disappearance of the starting material and the appearance of the product in each step. For more detailed analysis of the crude reaction mixture and for final product characterization, ¹H NMR and ¹³C NMR spectroscopy, as well as mass spectrometry (MS), are essential.
Q: Can this synthesis be scaled up?
A: Yes, this synthesis is amenable to scale-up. However, careful consideration must be given to temperature control, especially during the exothermic addition of LiAlH₄ and methanesulfonyl chloride. Proper mixing is also critical in larger-scale reactions to ensure homogeneity and avoid localized overheating. A pilot run at a smaller scale is always recommended before attempting a large-scale synthesis.
Experimental Protocols
The following is a detailed, step-by-step protocol for the synthesis of 1-oxa-7-azaspiro[3.5]nonane, adapted from a literature procedure.[1]
Synthesis of [1-(4-Methylbenzene-1-sulfonyl)]piperidine-4,4-diyl]dimethanol
-
To a solution of diethyl 1-(4-methylbenzene-1-sulfonyl)piperidine-4,4-dicarboxylate (1.00 g, 2.6 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) at 0 °C under an inert atmosphere, add a 1 M solution of LiAlH₄ in THF (5.2 mL, 5.2 mmol) dropwise over 5 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Carefully quench the reaction by the dropwise addition of ethanol (3 mL), followed by a saturated aqueous solution of sodium potassium tartrate (40 mL).
-
Stir the resulting biphasic mixture vigorously for 1 hour.
-
Extract the mixture with ethyl acetate (2 x 50 mL).
-
Wash the combined organic layers with brine (2 x 30 mL) and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to afford the diol as a solid.
Synthesis of 7-(4-Methylbenzene-1-sulfonyl)-1-oxa-7-azaspiro[3.5]nonane
-
To a solution of the diol (from the previous step) in anhydrous pyridine (20 mL) at 0 °C under an inert atmosphere, add methanesulfonyl chloride (0.42 mL, 5.4 mmol) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Pour the reaction mixture into ice-water (100 mL) and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the title compound.
Deprotection of the Tosyl Group (if required)
The removal of the tosyl group to yield the free amine, 1-oxa-7-azaspiro[3.5]nonane, typically requires strong reducing conditions, such as sodium in liquid ammonia or magnesium in methanol.[1]
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |
| [1-(Tosyl)piperidine-4,4-diyl]dimethanol | C₁₅H₂₃NO₄S | 313.41 | >90% | 7.68 (d, 2H), 7.33 (d, 2H), 3.55 (s, 4H), 2.75 (t, 4H), 2.43 (s, 3H), 1.60 (t, 4H) | 143.5, 133.0, 129.8, 127.6, 68.9, 45.8, 38.1, 32.5, 21.5 |
| 7-(Tosyl)-1-oxa-7-azaspiro[3.5]nonane | C₁₄H₁₉NO₃S | 281.37 | ~70-80% | 7.65 (d, 2H), 7.32 (d, 2H), 4.40 (s, 4H), 2.80 (t, 4H), 2.43 (s, 3H), 1.95 (t, 4H) | 143.5, 133.2, 129.7, 127.6, 81.5, 45.2, 38.5, 34.9, 21.5 |
| 1-Oxa-7-azaspiro[3.5]nonane | C₇H₁₃NO | 127.18 | High | 4.47 (s, 4H, OCH₂), 2.72 (bs, 4H, NCH₂), 1.98 (bs, 4H, CH₂) | 81.9 (OCH₂), 48.7 (NCH₂), 38.5 (C), 35.8 (CH₂) |
Note: NMR data for the unprotected amine is from a derivative.[1]
Visualizations
Reaction Scheme
Caption: Synthetic pathway for 1-oxa-7-azaspiro[3.5]nonane.
Troubleshooting Workflow
Caption: Troubleshooting decision tree for low yield.
References
- 1. mdpi.com [mdpi.com]
- 2. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 3. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-(Methylsulfonyl)piperidine-4-methanol | Benchchem [benchchem.com]
Technical Support Center: Overcoming Challenges in Spirocycle Synthesis
Welcome to the technical support center for spirocycle synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricate landscape of constructing spirocyclic frameworks. Spirocycles, with their unique three-dimensional architecture, are prevalent in natural products and have become increasingly important in medicinal chemistry due to their ability to enhance interaction with biological targets.[1][2] However, their synthesis is often fraught with challenges, including the creation of a sterically congested quaternary carbon and the control of multiple stereocenters.[3][4]
This resource provides a structured approach to troubleshooting common experimental hurdles through a series of frequently asked questions and detailed troubleshooting guides. The advice herein is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and practical utility.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during spirocyclization reactions in a direct question-and-answer format.
Low Reaction Yields
Q1: My spirocyclization reaction is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields in spirocyclization are a frequent challenge and typically stem from a combination of factors. A systematic approach to troubleshooting is the most effective strategy.[5]
-
Sub-optimal Reaction Conditions: The chosen temperature, reaction time, and concentration may not be ideal for your specific substrate. Some reactions require low temperatures to minimize side product formation, while others need elevated temperatures to overcome the activation energy barrier. A systematic screening of these parameters is crucial.[5]
-
Inefficient Catalyst or Reagent: The catalyst, ligand, or reagents may not be optimal for the desired transformation. It is advisable to screen a variety of catalysts and ligands. For instance, in nickel-catalyzed enantioselective lactone α-spirocyclization, different Mandyphos ligands can significantly influence both yield and enantioselectivity.[5][6] Additionally, the stoichiometry of the reagents should be carefully considered, as an excess of one component may be necessary to drive the reaction to completion.[5]
-
Poor Quality of Starting Materials: Impurities in the starting materials can poison the catalyst or lead to unwanted side reactions.[5] It is imperative to ensure the purity of all starting materials through appropriate purification techniques such as recrystallization or column chromatography.
-
Product Decomposition: The desired spirocyclic product might be unstable under the reaction or workup conditions. Monitoring the reaction progress over time by analyzing crude reaction mixture aliquots can help identify product decomposition. If decomposition is observed, consider modifying the workup procedure (e.g., using milder pH conditions) or reducing the reaction time.[5]
-
Ring Strain: The formation of small or highly substituted rings can be energetically unfavorable due to ring strain.[7][8] This can lead to a high activation barrier for the cyclization step or promote ring-opening of the product. Computational studies can sometimes predict the relative strain of the desired product and guide substrate design.
Poor Stereoselectivity
Q2: I am struggling with poor diastereoselectivity in my spirocyclization. How can I improve the stereochemical outcome?
A2: Achieving high diastereoselectivity is a critical and often difficult aspect of spirocycle synthesis, as a new chiral center is created.[9] The spatial arrangement of the newly formed stereocenters is influenced by several factors that can be manipulated to favor the desired diastereomer.
-
Solvent Effects: The polarity of the solvent can significantly influence the transition state of the cyclization, thereby affecting the diastereoselectivity.[5] Experimenting with a range of solvents with varying polarities is a recommended starting point.
-
Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries on the substrate or chiral catalysts can provide excellent stereocontrol. Organocatalysis, in particular, has emerged as a powerful tool for the enantioselective synthesis of spirocycles.[10]
-
Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by increasing the energy difference between the diastereomeric transition states.
-
Nature of the Substituents: The steric bulk of the substituents on the reacting partners can play a crucial role in directing the stereochemical outcome. Larger substituents will preferentially occupy positions that minimize steric interactions in the transition state.[11]
Reaction Stalls or Fails to Initiate
Q3: My spirocyclization reaction is not proceeding at all. What are the likely causes?
A3: A complete lack of reactivity can be frustrating, but a logical diagnostic approach can often pinpoint the issue.
-
Catalyst Inactivity: The catalyst may be inactive due to improper handling, storage, or the presence of inhibitors in the reaction mixture. Ensure the catalyst is sourced from a reliable vendor and handled under the recommended conditions (e.g., inert atmosphere for air-sensitive catalysts).
-
Incorrect Reagent Stoichiometry: Double-check all calculations and measurements to ensure the correct stoichiometry of all reactants and reagents.
-
Insufficient Activation: Some reactions require an activation step, such as the formation of an enolate or an iminium ion, before the key cyclization can occur. Ensure that the conditions for this activation step are optimal.
-
Unfavorable Substrate Electronics or Sterics: The electronic properties or steric hindrance of the substrate may be preventing the reaction. For example, an electron-withdrawing group near the reaction center might deactivate it towards nucleophilic attack.
Product Purification and Characterization
Q4: I am having difficulty purifying my spirocyclic product. What techniques are most effective?
A4: The purification of spirocycles can be challenging due to their often similar polarity to starting materials or byproducts.
-
Chromatography: High-performance liquid chromatography (HPLC) and high-speed counter-current chromatography (HSCCC) are powerful techniques for the preparative separation of spirocycles.[12] Careful optimization of the solvent system is key to achieving good separation.
-
Crystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining pure material. Screening various solvents and solvent mixtures is recommended.
-
Spectroscopic Characterization: Thorough characterization is essential to confirm the structure of the synthesized spirocycle. A combination of NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC), mass spectrometry, and IR spectroscopy is typically required.[13][14] In some cases, single-crystal X-ray diffraction may be necessary to unambiguously determine the stereochemistry.[15]
Part 2: Visual and Tabular Guides
Troubleshooting Workflow
The following diagram illustrates a general workflow for troubleshooting common issues in spirocycle synthesis.
Caption: A decision-making workflow for troubleshooting spirocycle synthesis.
Common Solvents and Their Influence on Diastereoselectivity
| Solvent | Dielectric Constant (ε) | Typical Influence on Diastereoselectivity |
| Toluene | 2.4 | Often favors less polar transition states. |
| Dichloromethane (DCM) | 9.1 | A versatile solvent, can favor different diastereomers depending on the reaction. |
| Tetrahydrofuran (THF) | 7.6 | Can coordinate to metal catalysts, influencing the transition state geometry. |
| Acetonitrile (MeCN) | 37.5 | A polar aprotic solvent that can stabilize charged intermediates. |
| Methanol (MeOH) | 33.0 | A polar protic solvent that can participate in hydrogen bonding, affecting the transition state. |
Note: The influence of a solvent is highly dependent on the specific reaction mechanism.
Part 3: Experimental Protocols
This section provides a detailed, step-by-step methodology for a representative spirocyclization reaction.
Protocol: Organocatalytic Michael Addition/Cyclization for Spirooxindole Synthesis
This protocol describes the synthesis of a spirooxindole derivative via a Michael addition followed by an intramolecular cyclization, a common strategy in spirocycle synthesis.[16]
Materials:
-
Isatin-derived methylenebutenone (1.0 eq)
-
1,3-Dicarbonyl compound (e.g., dimedone) (1.2 eq)
-
Organocatalyst (e.g., thiourea-based catalyst) (0.1 eq)
-
Toluene (anhydrous)
-
4Å Molecular sieves
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the isatin-derived methylenebutenone, the 1,3-dicarbonyl compound, the organocatalyst, and 4Å molecular sieves.
-
Add anhydrous toluene via syringe to achieve a concentration of 0.1 M with respect to the isatin derivative.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion of the reaction (typically 12-24 hours), concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired spirooxindole product.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Safety Precautions:
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Toluene is flammable and toxic; handle with care.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ring strain - Wikipedia [en.wikipedia.org]
- 9. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]
- 10. New development in the enantioselective synthesis of spiro compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spectroscopic characterization: Significance and symbolism [wisdomlib.org]
- 15. mdpi.com [mdpi.com]
- 16. Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of reaction conditions for azaspiro[3.5]nonane derivatization
Welcome to the technical support center for the optimization of reaction conditions for azaspiro[3.5]nonane derivatization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable spirocyclic scaffold into their synthetic programs. Azaspiro[3.5]nonanes are prized building blocks in medicinal chemistry due to their rigid, three-dimensional structure, which can improve metabolic stability and binding affinity by providing novel exit vectors from a core structure.
This document provides p[1]ractical, experience-driven advice in a question-and-answer format to address common challenges encountered during the derivatization of the core azaspiro[3.5]nonane nucleus, particularly at the nitrogen atom.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common queries regarding the functionalization of the azaspiro[3.5]nonane scaffold.
Q1: What are the most common strategies for derivatizing the nitrogen of an azaspiro[3.5]nonane core?
A1: The two most prevalent and versatile methods for functionalizing the secondary amine of the azaspiro[3.5]nonane scaffold are N-acylation and reductive amination.
-
N-Acylation: This involves reacting the amine with an acylating agent (e.g., acyl chloride, anhydride) to form a stable amide bond. This is a robust and generally high-yielding reaction.
-
Reductive Amination: This powerful one-pot reaction forms a new carbon-nitrogen bond by reacting the amine with a ketone or aldehyde. An intermediate iminium i[2]on is formed and then reduced in situ by a mild reducing agent. This method is highly eff[2][3]icient for introducing a wide variety of alkyl substituents.
Q2: My azaspiro[3.5]no[2]nane starting material seems unreactive. Why might this be?
A2: While the nitrogen in azaspiro[3.5]nonane is a nucleophile, its reactivity can be influenced by steric hindrance. The spirocyclic nature of the molecule, with the cyclobutane ring adjacent to the piperidine nitrogen, can sterically shield the nitrogen lone pair, making it less accessible to bulky electrophiles or reagents. Reaction optimization, such as elevated temperatures or the use of less hindered reagents, may be necessary.
Q3: Which analytical techniques are best for monitoring reaction progress?
A3: Thin-Layer Chromatography (TLC) is the most common and immediate method for monitoring reaction progress. A simple co-spot of your starting material, co-reagents, and the reaction mixture will show the consumption of the starting amine and the appearance of a new, typically less polar, product spot. For more definitive analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for confirming the mass of the desired product and identifying any major byproducts.
Q4: Are there specific purification challenges associated with these derivatives?
A4: Purification is generally straightforward, but challenges can arise.
-
Basic Nature: The nitrogen atom can cause the product to streak on silica gel during column chromatography. To mitigate this, a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia in methanol can be added to the eluent system.
-
Water Solubility: Highly polar derivatives, especially those with additional amine or alcohol functionalities, may have some water solubility. Ensure thorough extraction from aqueous workup layers with an appropriate organic solvent. If the product is highly water-soluble, back-extraction of the aqueous layer may be necessary to improve recovery.
Part 2: In-Dep[4]th Troubleshooting Guides
This section provides detailed solutions to specific experimental problems.
Guide 1: Troubleshooting Low Yields in N-Acylation Reactions
Problem: "I am attempting an N-acylation of 7-azaspiro[3.5]nonane with an acyl chloride and triethylamine base, but my yield is consistently low (<40%). TLC analysis shows unreacted starting material and several side products."
This is a common issue that can often be resolved by systematically evaluating the reaction parameters.
Potential Causes & Solutions
| Potential Cause | Explanation & Causality | Recommended Action & Protocol |
| 1. Inadequate Base | The reaction generates HCl, which protonates the starting amine, rendering it non-nucleophilic. An insufficient amount or weak base will fail to neutralize the acid effectively, stalling the reaction. | Action: Use at least 1.1-1.5 equivalents of a non-nucleophilic tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Protocol: To a solution of 7-azaspiro[3.5]nonane (1.0 eq) in anhydrous DCM at 0 °C, add DIPEA (1.5 eq). Slowly add the acyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. |
| 2. Reagent Quality | Acyl chlorides are highly sensitive to moisture and can hydrolyze to the corresponding carboxylic acid, which will not react under these conditions. Solvents must be anhydrous. | Action: Use a freshly opened bottle or a recently distilled acyl chloride. Ensure all solvents (e.g., DCM, THF) are passed through a solvent purification system or are from a sealed, anhydrous-grade bottle. |
| 3. Steric Hindrance | If the acyl chloride is particularly bulky, the steric environment around the spirocyclic nitrogen may slow the reaction rate, allowing side reactions to dominate. | Action: Switch to a more reactive acylating agent, such as an acid anhydride, or consider using peptide coupling reagents. Protocol (Coupling): Dissolve the corresponding carboxylic acid (1.1 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF. Stir for 10 minutes to pre-activate. Add the azaspiro[3.5]nonane (1.0 eq) and stir at room temperature for 12-24 hours. |
| 4. Reaction Tempera[4]ture | While many acylations proceed well at room temperature, low reactivity may require higher temperatures to overcome the activation energy barrier. | Action: After initial addition at 0 °C, allow the reaction to warm to room temperature. If TLC shows slow conversion after 2 hours, gently heat the reaction to 40 °C (refluxing DCM) and monitor progress. |
Troubleshooting Workflow: Low Acylation Yield
Caption: A logical workflow for troubleshooting low N-acylation yields.
Guide 2: Optimizing Reductive Amination Reactions
Problem: "My one-pot reductive amination of 7-azaspiro[3.5]nonane with a ketone is giving me a mixture of the desired product, unreacted starting materials, and what appears to be a byproduct from the ketone being reduced directly."
This outcome points to an imbalance between the rate of iminium ion formation and the rate of reduction. The key is to use a reducing agent that is selective for the protonated iminium intermediate over the starting carbonyl.
Key Parameters fo[2]r Optimization
| Parameter | Scientific Rationale | Recommended Conditions & Protocol |
| 1. Choice of Reducing Agent | The ideal reducing agent is mild enough to not reduce the starting ketone/aldehyde but powerful enough to reduce the iminium ion formed in situ. Sodium borohydride (NaBH₄) is often too reactive and will reduce the carbonyl directly. | Recommendation: Sod[5]ium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. Its bulk and attenuated r[2]eactivity make it highly selective for the iminium ion. Sodium cyanoborohydride (NaBH₃CN) is also effective but generates toxic cyanide waste. |
| 2. Reaction pH | [2][3]Imine/iminium ion formation is acid-catalyzed but the amine must remain nucleophilic. Optimal pH is typically weakly acidic (pH 4-6). If the solution is too ac[5]idic, the starting amine is fully protonated and non-nucleophilic. If too basic, iminium formation is slow. | Recommendation: Use a solvent like dichloroethane (DCE) or dichloromethane (DCM). Often, adding 1-2 equivalents of acetic acid is sufficient to catalyze iminium formation without deactivating the amine. |
| 3. Use of Dehydrating Agents | The formation of the imine/iminium ion releases one molecule of water. In some cases, this water can hydrolyze the intermediate back to the starting materials, lowering the yield. | Recommendation: For sluggish reactions, the addition of a dehydrating agent like powdered 4Å molecular sieves can be beneficial to drive the equilibrium towards the iminium ion. |
| 4. Order of Additio[3]n | To prevent premature reduction of the carbonyl, it is best to allow the iminium ion to form before introducing the reducing agent. However, for stable reagents like NaBH(OAc)₃, a one-pot procedure where all reagents are mixed at once is standard and efficient. | Standard Protocol: [2]To a solution of the azaspiro[3.5]nonane (1.0 eq) and the carbonyl compound (1.1 eq) in DCE, add acetic acid (1.5 eq). Stir for 20-30 minutes. Add NaBH(OAc)₃ (1.5 eq) portion-wise and stir at room temperature for 12-24 hours. |
Reductive Amination Mechanism & Key Control Points
Caption: Key stages and reagents in a successful reductive amination.
Part 3: General Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions on a small scale first to optimize conditions for your specific substrates.
Protocol 1: General Procedure for N-Acylation
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 7-azaspiro[3.5]nonane (1.0 eq).
-
Solvent & Base: Dissolve the amine in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration). Cool the solution to 0 °C in an ice bath. Add diisopropylethylamine (DIPEA) (1.5 eq).
-
Reagent Addition: Add the desired acyl chloride (1.1 eq) dropwise via syringe.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: General Procedure for Reductive Amination
-
Setup: To a round-bottom flask, add the 7-azaspiro[3.5]nonane (1.0 eq) and the desired aldehyde or ketone (1.1 eq).
-
Solvent: Dissolve the components in 1,2-dichloroethane (DCE) (approx. 0.1 M).
-
Iminium Formation: Add glacial acetic acid (1.5 eq) and stir the mixture at room temperature for 30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 5 minutes. Note: The reaction may bubble slightly.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates full consumption of the starting amine.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until bubbling ceases.
-
Purification: Extract the mixture with DCM (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
References
Navigating the Nuances of 1-Oxa-7-azaspiro[3.5]nonane Oxalate: A Technical Support Guide
Welcome to the technical support center for 1-Oxa-7-azaspiro[3.5]nonane oxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability, storage, and handling of this versatile building block. My objective is to equip you with the necessary knowledge to ensure the integrity of your experiments and troubleshoot common challenges.
Frequently Asked Questions (FAQs)
This section addresses the most common questions we receive regarding this compound, with a focus on clarifying potential ambiguities surrounding its nomenclature and optimal handling.
Q1: I've seen different storage temperatures recommended for this compound, ranging from room temperature to 2-8°C. What is the correct storage condition?
A1: This is an excellent and critical question. The variance in storage recommendations often stems from different suppliers and the specific salt form or purity of the material. For long-term storage, we strongly recommend a conservative approach. Storing the compound at 2-8°C in a tightly sealed container, protected from light and moisture, is the most robust strategy to minimize potential degradation over time. While some suppliers indicate room temperature storage is acceptable, refrigeration provides an additional layer of protection against thermal stress.[1][2]
Q2: My supplier's label says "this compound," but I've also seen "hemioxalate" and other isomers like "2-Oxa-7-azaspiro[3.5]nonane" in the literature. How do I know what I have, and does it matter?
A2: This is a crucial point of clarification. The nomenclature surrounding this class of spirocycles can be a source of confusion.
-
Isomers: The position of the oxygen and nitrogen atoms in the spirocyclic system is critical. "1-Oxa-7-azaspiro[3.5]nonane" and "2-Oxa-7-azaspiro[3.5]nonane" are structural isomers with distinct chemical and physical properties. It is imperative to confirm the specific isomer required for your application and to verify the structure provided by your supplier, ideally through analytical data like NMR or mass spectrometry.
-
Salt Forms: The terms "oxalate" and "hemioxalate" refer to the stoichiometry of the spirocyclic amine to oxalic acid. An oxalate salt typically implies a 1:1 molar ratio, whereas a hemioxalate indicates a 2:1 ratio of the amine to oxalic acid. This difference will affect the molecular weight and may influence properties like solubility and hygroscopicity. Always check the molecular formula and weight provided on the certificate of analysis to confirm the salt form.[3][4]
The choice of isomer and salt form absolutely matters as it will directly impact your experimental results, from reaction stoichiometry to biological activity.
Q3: Is this compound sensitive to moisture or air?
A3: While specific, long-term stability studies are not widely published, the inherent chemical nature of the compound suggests prudence. The oxalate salt form can be hygroscopic, meaning it can absorb moisture from the atmosphere. The amine functionality also presents a potential site for slow oxidation over time. Therefore, it is best practice to handle the solid material in a dry, inert atmosphere (e.g., in a glovebox or under a stream of nitrogen or argon) and to store it in a desiccated environment.
Q4: What are the expected decomposition products of this compound?
-
Hydrolysis of the Oxetane Ring: The four-membered oxetane ring, while more stable than an epoxide, can be susceptible to ring-opening under strongly acidic or basic conditions, or in the presence of certain nucleophiles. One study noted the degradation of a similar spirocyclic oxetane during certain reaction conditions.[5]
-
Oxidation of the Amine: The secondary amine is susceptible to oxidation, which could lead to the formation of N-oxides or other degradation products, especially if exposed to air and light over extended periods.
-
Decarboxylation of the Oxalate: At elevated temperatures, the oxalate salt may decompose through the loss of carbon dioxide.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the use of this compound.
Issue 1: Poor or Inconsistent Solubility
-
Possible Cause 1: Incorrect Solvent Choice.
-
Troubleshooting Steps:
-
Verify the recommended solvent for your specific application.
-
If solubility data is unavailable, perform small-scale solubility tests in a range of solvents (e.g., water, methanol, ethanol, DMSO, DMF).
-
For oxalate salts, solubility can sometimes be enhanced in slightly acidic aqueous solutions, but be mindful of potential oxetane ring instability in strong acids.
-
-
-
Possible Cause 2: Material has Degraded or Absorbed Moisture.
-
Troubleshooting Steps:
-
Analyze a sample of the solid material by a suitable method (e.g., NMR, LC-MS) to check for impurities or degradation products.
-
If hygroscopicity is suspected, dry the material under vacuum and re-assess solubility.
-
-
Issue 2: Unexpected Analytical Results (NMR, LC-MS)
-
Possible Cause 1: Incorrect Isomer or Salt Form.
-
Troubleshooting Steps:
-
Carefully compare your analytical data with any reference data provided by the supplier.
-
For mass spectrometry, check if the observed mass corresponds to the free base, the protonated free base, or an adduct, and verify if it aligns with the expected molecular weight of the specified salt form.[6]
-
Proton NMR spectra should be carefully integrated to confirm the ratio of spirocycle protons to any potential oxalate protons.
-
-
-
Possible Cause 2: Presence of Impurities or Degradation Products.
-
Troubleshooting Steps:
-
Look for unexpected signals in your NMR spectrum or peaks in your chromatogram.
-
If degradation is suspected, consider the potential pathways mentioned in FAQ 4 and look for corresponding mass or spectral signatures.
-
-
Issue 3: Inconsistent Experimental Outcomes
-
Possible Cause 1: Lot-to-Lot Variability.
-
Troubleshooting Steps:
-
Always record the lot number of the material used in your experiments.
-
If you observe a change in experimental results upon switching to a new lot, perform a side-by-side comparison of the old and new lots using analytical techniques to identify any differences in purity or composition.
-
-
-
Possible Cause 2: On-Bench Degradation.
-
Troubleshooting Steps:
-
Prepare solutions of the compound fresh for each experiment.
-
Avoid prolonged storage of solutions, especially in protic solvents or at room temperature. If solutions must be stored, keep them at low temperatures (-20°C or -80°C) and protected from light.
-
Evaluate the stability of the compound under your specific experimental conditions by analyzing a sample of your reaction mixture over time.
-
-
Data Summary
| Parameter | Recommendation | Source |
| Storage Temperature | 2-8°C (Recommended for long-term) | [2] |
| Room Temperature (As per some suppliers) | [1][4] | |
| Storage Conditions | Tightly sealed container, protected from light and moisture. | [2] |
| Handling | In a dry, inert atmosphere (glovebox or under inert gas). | General Best Practice |
Experimental Workflow Diagram
The following diagram outlines a recommended workflow for the initial handling and use of this compound to ensure experimental integrity.
Caption: Recommended workflow for handling this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. 1-Oxa-7-azaspiro[3.5]nonane hemioxalate | CymitQuimica [cymitquimica.com]
- 4. 1-Oxa-7-azaspiro[3.5]nonane hemioxalate - CAS:1523617-84-6 - Sunway Pharm Ltd [3wpharm.com]
- 5. mdpi.com [mdpi.com]
- 6. PubChemLite - 1-oxa-7-azaspiro[3.5]nonane (C7H13NO) [pubchemlite.lcsb.uni.lu]
Identifying and minimizing side products in 7-azaspiro[3.5]nonane synthesis
Welcome to the technical support center for the synthesis of 7-azaspiro[3.5]nonane. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable spirocyclic scaffold. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your synthetic route, minimize side products, and improve overall yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing the 7-azaspiro[3.5]nonane core?
A1: The synthesis of the 7-azaspiro[3.5]nonane scaffold can be approached through several strategic disconnections. The most common and effective routes include:
-
Intramolecular Reductive Amination: This is a highly convergent approach that typically involves the cyclization of a keto-amine or a related precursor. For example, the reaction between 1,1-bis(bromomethyl)cyclohexane and a primary amine followed by cyclization.
-
Dieckmann Condensation: This classic method involves the intramolecular cyclization of a diester to form a β-ketoester, which can then be further elaborated to the desired spirocycle. This is particularly useful for synthesizing derivatives like 7-azaspiro[3.5]nonan-1-one.[1][2][3][4]
-
Double N-Alkylation and Cyclization: This strategy involves the sequential alkylation of a primary amine with a bifunctional electrophile, such as 1,4-bis(bromomethyl)cyclohexane, to form the piperidine ring of the spirocycle.[5]
-
[2+2] Cycloaddition Reactions: For derivatives containing a β-lactam ring (azaspiro[3.5]nonan-1-ones), the Staudinger ketene-imine cycloaddition is a powerful and widely used method.[6][7]
The choice of route depends on the availability of starting materials, desired substitution patterns, and scalability requirements.
Q2: What are the most common classes of side products I should be aware of?
A2: Regardless of the synthetic route, several classes of impurities are frequently encountered:
-
Incompletely Cyclized Intermediates: Linear precursors that have failed to undergo the final ring-closing step are common, especially in cases of steric hindrance or suboptimal reaction conditions.
-
Polymeric or Dimeric Byproducts: Intermolecular reactions can compete with the desired intramolecular cyclization, particularly at high concentrations, leading to the formation of dimers or polymers.
-
Over-reduced or Elimination Products: When using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in reductive amination or cyclization pathways, elimination can occur, leading to olefinic impurities.[6]
-
Stereoisomers: For substituted derivatives, the formation of diastereomers is a common challenge, especially in cycloaddition reactions.[6][7]
Q3: Which analytical techniques are most effective for monitoring reaction progress and identifying impurities?
A3: A combination of chromatographic and spectroscopic methods is essential for robust reaction monitoring and impurity profiling:
-
Thin-Layer Chromatography (TLC): The first line of analysis for tracking the consumption of starting materials and the formation of the product. Staining with ninhydrin can be very effective for visualizing amine-containing compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for identifying the molecular weights of the product and any side products, providing crucial clues to their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information. The appearance of characteristic signals for the spirocyclic core and the disappearance of starting material signals confirm reaction progress. ¹H NMR is also excellent for detecting olefinic impurities by their vinyl proton signals.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile amines and for quantifying the purity of the final product.
Troubleshooting Guide: Side Product Identification & Minimization
This section addresses specific problems you may encounter during the synthesis of 7-azaspiro[3.5]nonane.
Problem 1: Significant formation of a high molecular weight byproduct, likely a dimer or polymer.
-
Symptom: LC-MS analysis shows a significant peak with a mass corresponding to double that of the expected product. TLC analysis shows a spot with very low mobility (low Rf value).
-
Root Cause Analysis: The desired intramolecular cyclization is a kinetically controlled process. At high concentrations of the linear precursor, the probability of intermolecular reactions (one molecule reacting with another) increases, leading to dimerization or polymerization. This is a classic challenge in the formation of medium-sized rings.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dimer/polymer formation.
-
Corrective Action: Implement High-Dilution Conditions
The core principle to favor intramolecular cyclization over intermolecular reactions is to keep the concentration of the reactive intermediate extremely low at any given moment.
Protocol 1: High-Dilution Reaction Setup
-
Setup: In a large, three-necked flask equipped with a mechanical stirrer and a reflux condenser, place the bulk of the reaction solvent (e.g., anhydrous THF or Toluene). Heat the solvent to reflux.
-
Precursor Solution: In a separate flask, dissolve your linear precursor (e.g., the amino-dihalide) in a significant volume of the same anhydrous solvent.
-
Slow Addition: Using a syringe pump, add the precursor solution dropwise to the refluxing solvent over an extended period (e.g., 8-12 hours). The slow addition rate is critical to maintain a pseudo-infinite dilution.
-
Reaction: After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours to ensure complete cyclization.
-
Monitoring: Take aliquots periodically and analyze by LC-MS to monitor the ratio of the desired product to the dimer.
Condition Precursor Concentration Expected Outcome Standard 0.5 M High proportion of dimer/polymer High-Dilution <0.01 M Significant increase in monomeric product -
Problem 2: Presence of olefinic impurities in the final product.
-
Symptom: ¹H NMR shows unexpected signals in the vinyl region (δ 5-6 ppm). Mass spectrometry may show a peak corresponding to the product minus two mass units (M-2).
-
Root Cause Analysis: This issue is common when using strong, non-selective reducing agents like LiAlH₄ or when the reaction is run at elevated temperatures with strong bases.[6] These conditions can promote elimination side reactions, particularly if there are suitable leaving groups present in the precursor or intermediates. For instance, in a reductive cyclization of a precursor containing a nitrile or an oxime, over-reduction can lead to elimination.
-
Corrective Action: Employ Milder, More Selective Reagents and Conditions
The key is to use a reducing agent that is powerful enough to effect the desired transformation (e.g., imine reduction) but not so harsh that it causes elimination.
Protocol 2: Selective Reductive Amination/Cyclization
-
Reagent Selection: Replace LiAlH₄ with a milder hydride source. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are excellent choices as they are most reactive towards protonated imines (iminium ions) and less reactive towards other carbonyls or functional groups at neutral or slightly acidic pH.
-
pH Control: In a one-pot reductive amination, dissolve the amine and ketone precursors in a solvent like methanol or dichloroethane. Add a mild acid, such as acetic acid, to maintain a pH of ~5-6. This promotes the formation of the iminium ion intermediate, which is readily reduced by NaBH₃CN or STAB.
-
Temperature Control: Run the reaction at room temperature or below (0 °C). Avoid excessive heating, which can favor elimination pathways.
-
Workup: Once the reaction is complete (monitored by TLC/LC-MS), quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate until the pH is basic. Extract the product with an organic solvent (e.g., ethyl acetate), dry, and concentrate.
Reducing Agent Typical Side Product Recommended Alternative LiAlH₄ Olefinic impurities NaBH₃CN, NaBH(OAc)₃ NaBH₄ Can reduce ketones before imine formation NaBH₃CN (selective for imines) -
Problem 3: Incomplete reaction with significant starting material remaining.
-
Symptom: TLC and LC-MS analysis show a large amount of the starting material even after prolonged reaction times.
-
Root Cause Analysis: This can be due to several factors:
-
Insufficient Activation: The electrophilic or nucleophilic centers are not sufficiently activated.
-
Catalyst Deactivation: If using a catalyst (e.g., in a hydrogenation step), it may be poisoned or deactivated.
-
Steric Hindrance: The reactive centers are sterically encumbered, slowing down the reaction rate.
-
Reversibility: The cyclization reaction may be reversible and the equilibrium lies towards the starting materials under the current conditions.
-
-
Corrective Action: Systematic Optimization of Reaction Parameters
A logical, step-by-step approach is needed to identify and resolve the issue.
-
Troubleshooting Decision Tree:
Caption: Decision tree for addressing incomplete reactions.
Recommended Actions:
-
Temperature: Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress. For many cyclizations, moving from room temperature to reflux in a solvent like THF can significantly increase the rate.
-
Reagent/Catalyst Stoichiometry: Ensure that all reagents are present in the correct stoichiometric amounts. If using a catalyst, try increasing the catalyst loading or using a fresh batch. For reductions, ensure the hydride source has not degraded.
-
Solvent Choice: The solvent can have a profound effect on reaction rates. If a reaction is sluggish in a non-polar solvent like toluene, switching to a more polar aprotic solvent like DMF or DMSO might accelerate it, although this could also favor different side reactions.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 3. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Recent Advances in Synthetic Routes to Azacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of Polar Spirocyclic Amines
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to addressing the unique purification challenges presented by polar spirocyclic amines. These molecules, increasingly vital in medicinal chemistry and drug development, often defy standard purification protocols due to their dual nature: high polarity and basicity, combined with a rigid three-dimensional structure.[1][2] This guide is structured as a series of troubleshooting questions and answers, reflecting the real-world problems faced in the lab. We will delve into the causality behind these challenges and provide field-proven, validated solutions.
Section 1: Chromatographic Purification Strategies
Chromatography is the workhorse of purification, but polar amines often present issues like poor retention, severe peak tailing, and even on-column degradation.
Q1: My spirocyclic amine is streaking badly on my silica gel column (Normal-Phase) and my recovery is low. What's happening and how do I fix it?
A: This is a classic problem rooted in the chemistry of the stationary phase. Standard silica gel is weakly acidic due to the presence of silanol groups (Si-OH) on its surface. Your basic spirocyclic amine interacts strongly with these acidic sites via an acid-base interaction, leading to irreversible adsorption or slow, uneven elution. This causes the characteristic peak tailing and can lead to sample degradation if the compound is sensitive.[3][4]
Here are several validated strategies to counter this effect, from simple additives to changing the stationary phase entirely:
Troubleshooting Steps:
-
Mobile Phase Modification (The Quick Fix):
-
Action: Add a small amount of a volatile basic modifier to your mobile phase. Triethylamine (TEA) is the most common choice, typically at a concentration of 0.1% to 2% (v/v).
-
Causality: The TEA is a stronger base and will preferentially bind to the acidic silanol sites, effectively "masking" them from your spirocyclic amine.[3] This allows your compound to elute based on polarity interactions with the bulk silica surface, resulting in a symmetrical peak shape and improved recovery.
-
Validation: Before committing to a column, run a comparative Thin Layer Chromatography (TLC) analysis. Spot your compound on two plates. Elute one with your chosen solvent system and the other with the same system plus 1% TEA. A significant improvement in the spot shape (less streaking) on the TEA-containing plate confirms this is the right approach.
-
-
Stationary Phase Deactivation (The Robust Solution):
-
Action: For particularly sensitive or valuable compounds, you can neutralize the entire stationary phase before purification.
-
Causality: This method ensures that the entire silica bed is passivated, providing a more inert surface for the separation and minimizing any potential for acid-catalyzed degradation.[3][4]
-
Protocol: A detailed, step-by-step protocol for deactivating silica gel is provided in the Detailed Protocols section below.
-
-
Use an Alternative Stationary Phase:
-
Action: If the above methods fail or are not sufficient, switch to a less acidic or basic stationary phase.
-
Options:
-
Q2: My polar spirocyclic amine elutes in the void volume on my C18 column (Reversed-Phase). How can I achieve retention?
A: This is a common issue for highly polar molecules in reversed-phase (RP) chromatography.[6][7] The non-polar C18 stationary phase cannot adequately retain compounds that are highly soluble in the polar mobile phase (typically water/acetonitrile or water/methanol).
Troubleshooting Steps:
-
Increase Mobile Phase Polarity:
-
Action: The most straightforward approach is to increase the aqueous component of your mobile phase. Modern polar-endcapped RP columns are designed to be stable in up to 100% aqueous conditions.[3][7]
-
Causality: By making the mobile phase as polar as possible, you maximize the relative difference in polarity between the mobile phase and your compound, encouraging at least some interaction with the C18 stationary phase.
-
-
Employ an Embedded Polar Group (EPG) Column:
-
Action: Switch to a reversed-phase column that has a polar functional group (e.g., an amide or carbamate) embedded within the alkyl chain.
-
Causality: These columns offer a dual retention mechanism. They retain non-polar compounds like a standard C18 column but also provide secondary polar interactions (like hydrogen bonding) that can help retain polar analytes which would otherwise elute in the void.[3]
-
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC):
-
Action: If your compound is simply too polar for any reversed-phase mode, HILIC is the ideal alternative.[6][8]
-
Causality: HILIC uses a polar stationary phase (like silica, diol, or amine) and a mobile phase with a high organic content (typically >80% acetonitrile) and a small amount of aqueous solvent.[6][9] The polar analyte partitions into a water-enriched layer on the surface of the stationary phase, providing excellent retention for very polar compounds. In HILIC, water is the "strong" eluting solvent.[5][8]
-
| Parameter | Normal-Phase (NPC) | Reversed-Phase (RPC) | Hydrophilic Interaction (HILIC) |
| Stationary Phase | Polar (e.g., Silica, Alumina) | Non-polar (e.g., C18, C8) | Polar (e.g., Silica, Amine, Diol)[6] |
| Mobile Phase | Non-polar (e.g., Hexane/EtOAc) | Polar (e.g., Water/ACN) | High Organic/Aqueous (e.g., >80% ACN)[9] |
| Elution Order | Least polar elutes first | Most polar elutes first | Most polar elutes last |
| Strong Solvent | Polar (e.g., EtOAc, MeOH) | Non-polar (e.g., ACN, MeOH) | Polar (e.g., Water)[5] |
| Best For | Non-polar to moderately polar compounds | Non-polar to polar compounds | Very polar, water-soluble compounds[8] |
Q3: I need to separate the enantiomers of my chiral spirocyclic amine. Where do I start?
A: Chiral separation is critical, as enantiomers can have vastly different pharmacological effects.[10] The rigid spirocyclic core often makes these compounds excellent candidates for chiral chromatography.
Troubleshooting Steps:
-
Initial Screening with Chiral HPLC/SFC:
-
Action: The most efficient approach is to screen a set of commercially available chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., those coated with derivatives of cellulose or amylose) are a powerful starting point.
-
Causality: These CSPs create a chiral environment where the enantiomers of your amine can have diastereomerically different interactions (e.g., via hydrogen bonding, dipole-dipole interactions, or inclusion into a chiral cavity), leading to different retention times.
-
Pro-Tip: Supercritical Fluid Chromatography (SFC) is often faster and provides higher efficiency for chiral separations compared to HPLC.
-
-
Mobile Phase Optimization:
-
Action: If you see partial separation, you can optimize it by changing the mobile phase composition. This includes varying the alcohol modifier (e.g., methanol, ethanol, isopropanol) and adding acidic or basic additives.
-
Causality: For basic amines, adding a basic modifier like diethylamine (DEA) can improve peak shape, while an acidic modifier like trifluoroacetic acid (TFA) can protonate the amine, leading to different interactions with the CSP.
-
-
Derivatization:
-
Action: If direct separation is unsuccessful, consider derivatizing your amine with a chiral or achiral agent. For example, reacting the amine with an acyl chloride or isocyanate can change its interaction profile with the CSP.
-
Causality: Derivatization alters the molecule's size, shape, and the functional groups available for interaction, often enhancing the differences between enantiomers on the stationary phase.[11]
-
Decision Workflow for Chromatographic Method Selection
This diagram outlines a logical decision-making process for selecting the appropriate purification strategy.
Caption: Decision tree for selecting a purification method.
Section 2: Non-Chromatographic and Extraction Techniques
Q4: How can I efficiently extract my highly water-soluble spirocyclic amine from an aqueous reaction mixture?
A: Standard liquid-liquid extraction (LLE) with common organic solvents like ethyl acetate or dichloromethane can be inefficient for highly polar amines due to their significant water solubility.[12]
Troubleshooting Steps:
-
pH Adjustment (Acid-Base Extraction):
-
Action: Before extraction, basify the aqueous layer with a strong base (e.g., 1-2 M NaOH) to a pH well above the pKa of your amine's conjugate acid (typically pH > 11).
-
Causality: This deprotonates the ammonium salt form of your amine to the neutral free-base. The neutral form is significantly less polar and will have much higher solubility in organic solvents, dramatically improving extraction efficiency.[13]
-
-
"Salting Out":
-
Action: Saturate the aqueous layer with a salt, such as sodium chloride (NaCl) or potassium carbonate (K2CO3), before extracting.[13][14]
-
Causality: The dissolved salt increases the polarity of the aqueous phase, forcing the less polar organic amine into the organic layer. It also decreases the mutual solubility of the organic solvent and water.
-
-
Use a More Polar Extraction Solvent:
-
Action: If ethyl acetate fails, switch to a more polar, water-immiscible solvent. A mixture of chloroform and isopropanol (or n-butanol) can be effective at extracting polar compounds that have some organic character.[14]
-
Workflow: Optimizing Liquid-Liquid Extraction
Caption: Workflow for effective extraction of polar amines.
Section 3: General FAQs
-
Q: How do I remove residual high-boiling polar solvents like DMF or DMSO?
-
A: A standard workup involves diluting the reaction mixture with a large volume of water and performing multiple extractions with a solvent like ether or ethyl acetate.[12] Because these solvents have some solubility in both phases, repeated washing of the combined organic layers with brine is crucial to pull the residual DMF/DMSO back into the aqueous phase.[12]
-
-
Q: My compound is not UV active. How can I monitor my column chromatography?
-
A: Use an alternative detection method for your TLC analysis. Stains like potassium permanganate (KMnO4), ninhydrin (for primary/secondary amines), or iodine vapor are effective for visualizing UV-transparent compounds. For HPLC, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is an excellent universal alternative to a UV detector.
-
-
Q: What is the best way to concentrate my purified fractions without losing my polar compound?
-
A: Highly polar, low molecular weight compounds can sometimes be lost during rotary evaporation, especially if they are volatile. To prevent this, use a lower bath temperature and carefully control the vacuum. If your compound is stable as a salt (e.g., hydrochloride or trifluoroacetate), adding a stoichiometric amount of the corresponding acid before evaporation can convert it to a non-volatile salt, ensuring no material is lost. The salt can then be removed in a subsequent step if necessary.
-
Section 4: Detailed Protocols
Protocol: Deactivation of Silica Gel for Flash Chromatography
Objective: To neutralize the acidic silanol sites on silica gel to improve the purification of basic, acid-sensitive compounds.[3]
Materials:
-
Packed silica gel column
-
Elution solvent system (e.g., 95:5 Hexane:EtOAc)
-
Triethylamine (TEA)
Procedure:
-
Prepare Deactivating Solvent: Create a solvent mixture identical to your initial, low-polarity elution solvent, but add 1-2% triethylamine. For example, if your starting solvent is 95:5 Hexane:EtOAc, prepare a solution of 94:5:1 Hexane:EtOAc:TEA.
-
Column Flush (Deactivation): Pass 2-3 column volumes (CV) of this deactivating solvent through the packed silica gel column. This ensures all accessible silanol sites are neutralized by the TEA.
-
Column Re-equilibration: Flush the column with 2-3 CV of your original starting elution solvent (without TEA). This removes the excess, unbound TEA from the mobile phase, leaving only the TEA that is adsorbed to the silica surface.
-
Load and Elute: Your column is now deactivated and ready for use. Load your sample and run the chromatography as planned. The peak shape and recovery of your amine should be significantly improved.
References
- 1. Spirocyclic Azetidines for Medicinal Chemistry - Enamine [enamine.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. biotage.com [biotage.com]
- 6. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. biotage.com [biotage.com]
- 9. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Resolving Solubility Issues of 1-Oxa-7-azaspiro[3.5]nonane Oxalate
Introduction: 1-Oxa-7-azaspiro[3.5]nonane is a valuable spirocyclic building block utilized by medicinal chemists and drug development professionals in the synthesis of novel therapeutics. It is frequently supplied as an oxalate salt to improve its stability and handling.[1] However, this salt form introduces significant solubility challenges in many common organic solvents, often complicating its use in synthetic protocols.
This guide provides a comprehensive framework for understanding and overcoming these solubility hurdles. We will explore the underlying chemical principles governing its behavior and present validated, step-by-step protocols to ensure its successful application in your research.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: Why is 1-Oxa-7-azaspiro[3.5]nonane oxalate insoluble in common solvents like Dichloromethane (DCM), Ethyl Acetate, and THF?
Answer: The poor solubility is a direct result of the compound's ionic nature. This compound is a salt formed by the acid-base reaction between the basic secondary amine of the spirocycle and oxalic acid.[2] This creates a crystalline lattice with strong ionic bonds between the protonated spiro-ammonium cation and the oxalate anion.
Solvents like DCM, Ethyl Acetate, and THF are nonpolar or moderately polar with low dielectric constants. They are energetically incapable of solvating the individual ions sufficiently to overcome the high lattice energy of the salt.[3][4] This is a common characteristic of amine salts, which are typically soluble in polar solvents like water but not in less polar organic solvents.[5][6]
Q2: What is the most reliable method to solubilize the oxalate salt for use in an organic reaction?
Answer: The most robust and widely applicable method is to convert the oxalate salt back to its neutral, "freebase" form. The freebase is significantly more soluble in a broad range of organic solvents. This can be accomplished through a simple acid-base liquid-liquid extraction.
The general workflow is to suspend the salt in your desired organic solvent, add a mild aqueous base to neutralize the oxalate, and then separate the organic layer containing the now-soluble freebase.
Caption: Standard workflow for converting an amine salt to its soluble freebase.
Experimental Protocol: Optimized Freebase Generation and Extraction
-
Suspension: Suspend the this compound salt in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10-20 mL per gram of salt).
-
Neutralization: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). Stir the biphasic mixture vigorously.
-
Observation: Continue stirring until the solid salt is no longer visible and has fully partitioned into the organic layer. This may take 15-30 minutes.
-
Separation: Transfer the mixture to a separatory funnel. Drain and collect the lower organic layer (if using DCM) or the upper organic layer (if using EtOAc).
-
Re-extraction: To maximize yield, extract the remaining aqueous layer two more times with fresh portions of the organic solvent.
-
Drying: Combine all organic extracts and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). MgSO₄ is more efficient at removing residual water.
-
Isolation: Filter the drying agent and rinse with a small amount of fresh solvent. The resulting filtrate contains the soluble freebase and can be used directly or concentrated under reduced pressure.
Q3: My planned reaction is sensitive to water and bases. Can I dissolve the oxalate salt directly?
Answer: Direct dissolution is challenging but possible if you select a highly polar aprotic solvent capable of solvating the ionic pair. This approach avoids introducing water or base but limits your choice of reaction solvent.
Data Presentation: Solvent Selection for Direct Dissolution
| Solvent | Class | Dielectric Constant (20°C) | Suitability & Comments |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.2 | Most likely to succeed. Excellent solvating power for salts. May require gentle warming or sonication. High boiling point can complicate product isolation. |
| Dimethylformamide (DMF) | Polar Aprotic | 38.3 | Good alternative to DMSO. Similar properties but slightly less powerful. Also has a high boiling point. |
| Methanol (MeOH) | Polar Protic | 32.7 | Moderate solubility possible. As a protic solvent, it can hydrogen bond and solvate the ions, but may not be as effective as DMSO. May interfere with reactions (e.g., transesterification). |
| Water | Polar Protic | 80.1 | Excellent solubility. The salt is highly soluble in water, but this is often incompatible with organometallic reagents or water-sensitive functional groups.[5][6] |
Q4: I performed the freebasing procedure, but my subsequent reaction failed or gave a very low yield. What are the common failure points?
Answer: Low yields after a freebasing step are typically due to one of three issues: incomplete neutralization, incomplete extraction, or the presence of residual water. The following decision tree can help diagnose the issue.
Caption: Troubleshooting workflow for poor yields after freebasing.
Expert Insight: A common mistake is underestimating the amount of freebase that can remain in the aqueous layer after a single extraction. The secondary amine on the spirocycle retains some water solubility.[7] Multiple extractions are critical for achieving high recovery. Furthermore, if your subsequent step uses a water-sensitive reagent like a Grignard or an organolithium, even trace amounts of water remaining after drying can completely quench the reaction.
References
- 1. calpaclab.com [calpaclab.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Navigating Biological Assays with 7-Azaspiro[3.5]nonane Derivatives
Welcome to the technical support center for researchers utilizing 7-azaspiro[3.5]nonane derivatives in biological assays. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently encountered challenges. As a class of sp³-rich, conformationally rigid scaffolds, 7-azaspiro[3.5]nonane derivatives offer exciting opportunities in drug discovery, particularly for modulating complex biological targets like G-protein coupled receptors[1][2][3]. However, their unique physicochemical properties can present challenges in standard assay formats. This document provides expert-driven insights to help you navigate these complexities, ensuring the generation of robust and reproducible data.
Section 1: Compound Solubility and Handling
The inherent three-dimensional and often lipophilic nature of spirocyclic compounds means that solubility is a primary hurdle to overcome for accurate biological assessment[4][5]. Issues at this stage are a common source of assay variability and artifacts.
Q1: My 7-azaspiro[3.5]nonane derivative shows poor solubility or precipitates upon dilution into aqueous assay buffer. What's happening and how can I fix it?
A1: This is a classic issue known as "DMSO shock" or compound precipitation, which occurs when a compound's concentration exceeds its solubility limit in the assay's aqueous environment[6]. Many lipophilic compounds, while soluble in 100% DMSO, will crash out of solution when rapidly diluted into a buffer[7]. This precipitation can lead to false positives by light scattering in optical assays or false negatives by reducing the actual concentration of the biologically active, dissolved compound[6].
Troubleshooting Steps & Rationale:
-
Determine Kinetic Solubility: Before proceeding with biological assays, perform a kinetic solubility test to understand the behavior of your compound in the specific assay buffer you plan to use. This involves preparing serial dilutions of your DMSO stock into the buffer and observing the concentration at which precipitation occurs. A detailed protocol is provided in Section 4.
-
Reduce Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay (ideally ≤0.5%). While this may require a more concentrated initial stock, it reduces the "shock" effect.
-
Modify the Dilution Method: Instead of a single, large dilution step, try a serial dilution approach. First, dilute the DMSO stock into a small volume of buffer, vortex gently, and then add this intermediate dilution to the final assay volume. This gradual change in solvent polarity can sometimes keep the compound in solution.
-
Explore Alternative Solvents or Formulations: If DMSO proves problematic, other solvents can be considered, though their compatibility with the specific assay must be validated[8]. For particularly challenging compounds, formulation strategies using solubilizing agents like cyclodextrins can be effective[9]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice that can encapsulate hydrophobic molecules, forming a water-soluble inclusion complex[9].
Summary of Common Co-Solvents and Formulation Agents
| Agent | Typical Starting Concentration | Pros | Cons & Cautions |
| DMSO | ≤ 0.5% | High solubilizing power for many organics. | Can cause "DMSO shock"[6]; may be toxic to cells at >1%. |
| Ethanol | ≤ 1% | Biocompatible at low concentrations. | Less effective than DMSO for highly lipophilic compounds. |
| PEG 300/400 | 1-5% | Good for some poorly soluble compounds. | Can increase viscosity; potential for assay interference. |
| HP-β-Cyclodextrin | 1-10 mM | Low cytotoxicity; can significantly improve solubility[9]. | May interact with some assay components; can be difficult to remove. |
Section 2: Cell-Based Assay Troubleshooting
Cell-based assays are critical for understanding a compound's activity in a biological context. However, the complexity of a living system introduces multiple potential points of failure.
Q2: I'm seeing high background or a low signal-to-noise ratio in my fluorescence-based cellular assay. What are the likely causes?
A2: High background noise in fluorescence assays can mask the true signal from your compound's activity. The causes can range from the compound itself to the assay media or the instrumentation settings.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background fluorescence.
Detailed Explanations:
-
Compound Autofluorescence: Some organic molecules inherently fluoresce at the excitation/emission wavelengths of your assay. To check this, run a sample of your compound in assay buffer without cells and measure the fluorescence. If it is fluorescent, consider using a different fluorescent dye with non-overlapping spectra or switching to a luminescence or absorbance-based readout.
-
Media Components: Common media supplements like Fetal Bovine Serum (FBS) and phenol red are known to cause autofluorescence[10]. Switching to phenol red-free media or performing the final measurement in a simple buffer like Phosphate-Buffered Saline (PBS) can significantly reduce background[10].
-
Reader Settings: Microplate readers have several settings that must be optimized. The focal height , or the distance between the detector and the plate, is critical. For adherent cells, the signal originates from the bottom of the well, so the focal height should be adjusted accordingly[10]. Additionally, enabling well-scanning (orbital or spiral) can average out signals from unevenly distributed cells or compound precipitates, leading to more reliable data[10].
Q3: My results are inconsistent between experiments, even when I use the same compound concentration. What could be causing this variability?
Key Areas to Investigate:
-
Cell Health and Passage Number: Use cells within a consistent and narrow passage number range for all experiments. Cells at very high passage numbers can exhibit altered phenotypes and drug responses. Always ensure cells are healthy and in the logarithmic growth phase at the time of the assay[11].
-
Compound Stability and Preparation: Prepare fresh dilutions of your 7-azaspiro[3.5]nonane derivative for each experiment from a validated DMSO stock. Avoid repeated freeze-thaw cycles of stock solutions, as this can lead to compound degradation or precipitation enhanced by water uptake into the DMSO[12].
-
Incubator and Environmental Conditions: Minor fluctuations in CO₂, temperature, and humidity can impact cell health and growth rates. Ensure your incubator is properly calibrated and maintained[11].
-
Assay Edge Effects: Wells on the outer edges of a microplate are more susceptible to evaporation and temperature fluctuations, which can lead to inconsistent results. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.
Section 3: Unmasking Artifacts and Off-Target Effects
A critical step in drug discovery is ensuring that an observed biological effect is due to the specific interaction of your compound with the intended target, rather than an artifact or off-target activity.
Q4: I have a potent "hit" from my primary screen. How can I be sure it's a true positive and not an artifact or a result of off-target effects?
A4: This is a crucial question that requires a systematic validation process. A "hit" from a single assay is merely a starting point. Distinguishing true activity from interference requires a series of well-designed control experiments.
Hit Validation Workflow:
Caption: A stepwise workflow for validating a primary screening hit.
Explanation of Validation Steps:
-
Dose-Response Confirmation: Re-synthesize or re-order the compound to ensure purity and identity. Then, perform a full dose-response curve to confirm the potency (e.g., IC₅₀ or EC₅₀) and observe the shape of the curve. A steep, sigmoidal curve is typically expected for a specific biological interaction[11].
-
Assay Interference Counter-Screen: Many compounds can interfere with assay technologies themselves (e.g., inhibiting a luciferase reporter enzyme, quenching fluorescence)[13]. A counter-screen is an assay run without the primary biological target to detect such interference. For an enzyme assay, this could involve adding the compound after the reaction has been stopped but before the detection reagents are added[13].
-
Orthogonal Assay: This is a crucial step. An orthogonal assay measures the same biological endpoint but uses a different technology or detection method[14]. For example, if your primary screen was a fluorescence-based binding assay, an orthogonal assay could be a label-free method like Surface Plasmon Resonance (SPR). A compound that is active in both assays is much more likely to be a true hit.
-
Use of Inactive Analogs: Synthesize or acquire a close structural analog of your hit compound that is predicted to be inactive against the primary target. If this "inactive" control produces the same cellular effect, it strongly suggests the observed phenotype is due to off-target effects[11].
-
Target Engagement Assays: The ultimate confirmation is to show that your compound physically binds to the intended target in the relevant environment (e.g., within the cell). Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm target engagement in intact cells[11].
Section 4: Key Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Visual Inspection
This protocol helps determine the concentration at which a 7-azaspiro[3.5]nonane derivative precipitates from a specific buffer.
Materials:
-
Test compound
-
100% Anhydrous DMSO
-
Assay buffer (the same buffer used in your biological assay)
-
Clear 96-well microplate
-
Multichannel pipette
-
Plate shaker/vortexer
-
Microscope or plate reader capable of detecting light scatter
Methodology:
-
Prepare Compound Stock: Create a high-concentration stock of your compound in 100% DMSO (e.g., 20 mM).
-
Prepare Serial Dilutions: In a separate 96-well plate, perform a 2-fold serial dilution of your DMSO stock with 100% DMSO. This will create a range of concentrations (e.g., 20 mM, 10 mM, 5 mM, etc.).
-
Dilute into Assay Buffer: Using a multichannel pipette, transfer a small, fixed volume (e.g., 2 µL) from each DMSO dilution into the corresponding wells of a clear 96-well plate pre-filled with a larger volume of your assay buffer (e.g., 198 µL). This creates a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubate and Mix: Seal the plate and incubate at the experimental temperature (e.g., 37°C) for 1-2 hours. Mix the plate gently on a plate shaker.
-
Visual Inspection: Carefully inspect each well for visible signs of precipitation (cloudiness, crystals) against a dark background. A microscope can be used for more sensitive detection.
-
Quantitative Measurement (Optional): Measure the absorbance or light scatter at a wavelength where the compound does not absorb (e.g., 620 nm). A sharp increase in signal indicates the formation of precipitate.
-
Determine Solubility Limit: The highest concentration that remains clear is considered the kinetic solubility limit under these conditions.
Section 5: Frequently Asked Questions (FAQs)
-
Q: Why are spirocyclic compounds like 7-azaspiro[3.5]nonane derivatives gaining interest in drug discovery?
-
A: Their rigid, three-dimensional structure allows for a more precise orientation of chemical groups to interact with biological targets, which can lead to improved potency and selectivity compared to "flat" aromatic compounds[3][15]. This sp³-rich character can also improve physicochemical properties like solubility and metabolic stability[5][16].
-
-
Q: Can I use standard cell viability assays like MTT with these compounds?
-
A: Yes, but with caution. Some compounds can interfere with the formazan dye production in MTT assays, leading to false readings of cytotoxicity or viability[11]. It is always advisable to confirm cytotoxicity results with a second, mechanistically different assay, such as an LDH release assay or a real-time cell impedance-based method.
-
-
Q: My compound is not cell-permeable. What can I do?
-
A: If your target is intracellular and the compound shows no effect in a cell-based assay despite being active in a biochemical assay, poor permeability may be the cause[11]. Medicinal chemistry efforts can be directed to modify the structure to improve permeability, for example, by modulating lipophilicity or reducing the number of hydrogen bond donors. Alternatively, for initial target validation, cell permeabilization agents (like a low concentration of digitonin) could be used, though this is a harsh method that can create its own artifacts.
-
References
- 1. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
Strategies for preventing oxetane ring-opening during chemical reactions
Oxetane Integrity Taskforce: Technical Support Center
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with oxetane-containing molecules. The oxetane ring is a powerful motif in medicinal chemistry, prized for its ability to fine-tune physicochemical properties such as solubility, metabolic stability, and lipophilicity.[1][2][3] However, the inherent ring strain that makes it a useful synthetic intermediate also renders it susceptible to undesired ring-opening reactions.[1][4][5]
This guide provides in-depth, field-tested troubleshooting strategies and proactive solutions to preserve the integrity of the oxetane ring during a wide range of chemical transformations.
Part 1: Foundational Principles - Understanding Oxetane Ring Stability
Before troubleshooting specific reactions, it's crucial to understand the factors governing oxetane stability. The ring's behavior is a delicate balance between its inherent stability under many conditions and its propensity for cleavage under others.
-
Ring Strain: With a ring strain energy of approximately 25.5 kcal/mol, the oxetane is significantly more strained than its five-membered counterpart, tetrahydrofuran (5.6 kcal/mol).[6] This strain is the primary driving force for ring-opening reactions.
-
Lewis Basicity: The oxygen atom's lone pairs are sterically accessible, making the oxetane an excellent Lewis base.[1] This property is central to its primary vulnerability: activation by Lewis or Brønsted acids.
-
Substitution Pattern: The stability of an oxetane is highly dependent on its substitution. 3,3-disubstituted oxetanes are generally the most stable because the substituents sterically hinder the approach of external nucleophiles to the C–O antibonding orbitals.[3] Conversely, oxetanes with electron-donating groups at the C2 position can be more prone to opening due to stabilization of a potential cationic intermediate.[3]
Part 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses common challenges in a practical Q&A format, providing both mechanistic explanations and actionable protocols.
Reactions Involving Acidic Conditions
Question: My oxetane-containing compound is decomposing during an acid-catalyzed reaction (e.g., Boc deprotection, acetal hydrolysis). I'm observing 1,3-diol byproducts. What is happening and how can I stop it?
Answer: This is a classic case of acid-catalyzed ring-opening. The oxetane oxygen is protonated by the acid, making the ring highly electrophilic and susceptible to attack by even weak nucleophiles (like water or the counter-ion of the acid).[7][8]
Causality: Protonation of the oxetane oxygen turns the hydroxyl group of the resulting 1,3-diol into a good leaving group (water), which is then attacked by a nucleophile. This process is often rapid and can lead to complete consumption of the starting material.
Preventative Strategies & Protocols:
-
Use of Non-Nucleophilic or Buffered Systems: Avoid strong, nucleophilic acids like HCl or HBr. Trifluoroacetic acid (TFA) is a common culprit.[9]
-
Strategy 1: Cation Scavengers. For acid-labile protecting groups, use TFA in the presence of a cation scavenger like triethylsilane (TES).[10] The scavenger traps the carbocation intermediate formed from the protecting group, preventing it from acting as a Lewis acid to activate the oxetane.
-
Strategy 2: Proton Sponges. If a Brønsted acid is required for the reaction itself, but you want to avoid a low pH, add a "proton sponge" like 1,8-bis(dimethylamino)naphthalene. These are non-nucleophilic bases that sequester free protons, preventing the bulk solution pH from dropping low enough to catalyze oxetane opening.[11]
-
-
Controlled Temperature and Stoichiometry: If a strong acid is unavoidable, perform the reaction at the lowest possible temperature (e.g., -20 °C to 0 °C) and use only a stoichiometric amount of the acid.
Workflow: Selecting an Acid-Compatible Strategy
Caption: Decision tree for acid-catalyzed reactions.
Lewis Acid-Mediated Reactions
Question: I'm using a Lewis acid (e.g., BF₃·OEt₂, TiCl₄) to promote a reaction, but my yields are low and I'm seeing complex byproduct mixtures. Is my oxetane being targeted?
Answer: Yes, this is highly likely. Strong Lewis acids readily coordinate to the oxetane oxygen, activating the ring for nucleophilic attack or rearrangement.[4][9] This activation is often more potent than with Brønsted acids. The outcome can be ring-opening, polymerization, or rearrangement to tetrahydrofuran derivatives.[3]
Causality: The coordination of the Lewis acid to the oxygen atom polarizes the C-O bonds, creating a significant partial positive charge on the adjacent carbons, which become prime targets for nucleophiles.
Preventative Strategies & Protocols:
-
Select a Milder Lewis Acid: The choice of Lewis acid is critical. Hard Lewis acids (like AlCl₃, TiCl₄) have a high affinity for the hard oxygen of the ether and are very likely to cause ring-opening. Softer or borderline Lewis acids are often more compatible.
-
Low Temperature: Always conduct Lewis acid-mediated reactions at low temperatures (e.g., -78 °C) and add the Lewis acid slowly to a cooled solution of the substrate to manage the initial exotherm and minimize decomposition.
Data Table: Lewis Acid Compatibility with Oxetanes
| Lewis Acid | Classification | Compatibility with Oxetanes | Recommendations & Notes |
| BF₃·OEt₂, TiCl₄, AlCl₃ | Hard | Very Low | Prone to cause rapid ring-opening or polymerization. Avoid if possible.[3][4] |
| SnCl₄, ZnCl₂ | Borderline | Moderate | Can often be used at low temperatures (-78 to -40 °C). Screen carefully. |
| Sc(OTf)₃, Yb(OTf)₃ | Borderline/Hard | Good | Often highly effective catalysts that are oxetane-tolerant.[12] |
| TMSOTf | Hard (Silicon) | Low to Moderate | Can activate oxetanes; use with caution at low temperatures.[9] |
| Al(C₆F₅)₃ | Bulky/Superacid | Good (Specific Cases) | Has been used for selective ring-opening, indicating strong but potentially controllable activation.[13] |
Reactions with Strong Nucleophiles & Organometallics
Question: Can I use strong nucleophiles like Grignard reagents, organolithiums, or LAH in the presence of an oxetane?
Answer: This is a significant challenge. While oxetanes are generally stable to many basic conditions, strong, hard nucleophiles can directly attack one of the α-carbons of the oxetane ring, forcing an Sₙ2 ring-opening.[7][8]
Causality: The attack of a strong nucleophile is driven by the release of ring strain. The regioselectivity of the attack is primarily governed by sterics; the nucleophile will typically attack the less substituted carbon adjacent to the oxygen.[7]
Preventative Strategies & Protocols:
-
Reagent Choice is Key:
-
Hydride Reductions: For reducing other functional groups (e.g., esters, amides), avoid lithium aluminum hydride (LAH) if possible, as it can open the ring. Sodium borohydride (NaBH₄) is generally safe. For more powerful reductions, consider diisobutylaluminium hydride (DIBAL-H) at very low temperatures (-78 °C), which is bulkier and less prone to attacking the oxetane.
-
Organometallics: Grignard and organolithium reagents are highly reactive towards oxetanes. If a carbon-carbon bond formation is needed elsewhere, consider converting the organometallic to a less reactive species, such as an organocuprate (Gilman reagent), before introducing the oxetane-containing substrate.
-
-
Inverse Addition at Low Temperature: If using a strong nucleophile is unavoidable, use an "inverse addition" protocol. Cool both the substrate and the nucleophile to -78 °C in separate flasks. Then, slowly transfer the substrate solution to the nucleophile solution. This keeps the concentration of the strong nucleophile high relative to the substrate, favoring the desired reaction over the intermolecular ring-opening.
Diagram: Pathways of Oxetane Ring-Opening
Caption: Contrasting mechanisms of oxetane ring-opening.
Part 3: Validated Experimental Protocol
Protocol: Buffered Boc-Deprotection in the Presence of a Sensitive Oxetane
This protocol describes the removal of a tert-butyloxycarbonyl (Boc) protecting group from a nitrogen atom without causing the cleavage of a nearby acid-sensitive oxetane ring.
Materials:
-
Boc-protected, oxetane-containing substrate (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA) (5.0 - 10.0 eq)
-
Triethylsilane (TES) (3.0 - 5.0 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
Preparation: Dissolve the Boc-protected substrate in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Scavenger: Add triethylsilane (TES) to the stirred solution. TES acts as a cation scavenger, intercepting the tert-butyl cation generated upon Boc cleavage, thus preventing it from acting as a Lewis acid towards the oxetane.[10]
-
Acid Addition: Add trifluoroacetic acid (TFA) dropwise to the reaction mixture over 5-10 minutes. The slow addition helps to control any exotherm.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 30 minutes to 2 hours at 0 °C. Do not let the reaction warm to room temperature unless monitoring shows the reaction is stalled.
-
Quenching: Once the reaction is complete, carefully quench the mixture by slowly pouring it into a vigorously stirred, cold saturated NaHCO₃ solution. Caution: CO₂ evolution. Ensure the final pH of the aqueous layer is basic (pH > 8).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude deprotected product.
-
Purification: Purify the product as necessary, typically by flash column chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 5. Oxetanes: formation, reactivity and total syntheses of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 7. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Acid-labile protecting groups for the synthesis of lipidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 13. ddd.uab.cat [ddd.uab.cat]
Technical Support Center: Optimizing Crystalline Oxalate Salt Formation
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for optimizing the formation of crystalline oxalate salts. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the crystallization process. As Senior Application Scientists, we understand that achieving the desired crystal form with optimal purity, yield, and morphology is paramount. This resource combines fundamental principles with field-proven insights to help you navigate the complexities of oxalate salt crystallization.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, offering step-by-step guidance to diagnose and resolve them.
Issue 1: No Crystal Formation or Very Low Yield
Q: I've mixed my active pharmaceutical ingredient (API) with oxalic acid in a suitable solvent, but no crystals are forming, or the yield is extremely low. What's going wrong?
A: This is a frequent challenge, often rooted in insufficient supersaturation.[1] Supersaturation is the primary driving force for crystallization; it's the state where the concentration of the dissolved salt exceeds its equilibrium solubility.[2]
Potential Causes & Solutions:
-
Insufficient Supersaturation: The concentration of your oxalate salt in the solution is likely below its saturation point at the given temperature.[3]
-
Solution 1: Increase Concentration. Gently evaporate the solvent to increase the solute concentration. This can be achieved by heating the solution or placing it under reduced pressure. Be cautious not to degrade your compound with excessive heat.
-
Solution 2: Decrease Solubility. If your salt's solubility decreases with temperature, slowly cool the solution.[3] Allowing it to cool gradually to room temperature before transferring to an ice bath can promote the formation of larger, purer crystals.[1]
-
Solution 3: Anti-Solvent Addition. Introduce a solvent in which your oxalate salt is poorly soluble (an "anti-solvent"). This will reduce the overall solubility of the salt in the solvent mixture, inducing precipitation. Add the anti-solvent slowly and with good stirring to avoid rapid, uncontrolled precipitation which can lead to amorphous material or very small crystals.
-
-
Inappropriate Solvent System: The chosen solvent may be too good at solvating the oxalate salt, preventing it from crystallizing.
-
Solution: Experiment with different solvents or solvent mixtures. For instance, while oxalic acid dihydrate is difficult to grow from pure water, using a mixture of acetone and water can yield good single crystals.[4]
-
-
Presence of Inhibitors: Certain impurities or even excess starting material can inhibit nucleation and crystal growth.[5][6]
-
Solution: Ensure the purity of your starting materials. If impurities are suspected, consider a pre-purification step for your API.
-
-
Incorrect pH: The pH of the solution can significantly influence the solubility of oxalate salts and the equilibrium between different oxalate species.[7][8]
-
Solution: Measure and adjust the pH of your solution. For many oxalate salts, a slightly acidic to neutral pH is optimal. Adding a strong acid can shift the equilibrium and affect crystallization.[1]
-
Issue 2: Formation of Fine, Poorly Defined Crystals or Amorphous Precipitate
Q: I'm getting a solid, but it's a fine powder or an oily/amorphous substance, not the well-defined crystals I need. How can I improve the crystal quality?
A: The formation of small or amorphous particles is typically a result of the crystallization process occurring too rapidly.[1] This leads to rapid nucleation of many small crystals rather than the slower, more ordered growth of larger, higher-quality crystals.
Potential Causes & Solutions:
-
High Degree of Supersaturation: A solution that is too highly supersaturated will favor rapid nucleation over crystal growth.[3]
-
Solution 1: Reduce Supersaturation. Reheat the solution and add a small amount of additional hot solvent to slightly decrease the concentration.[1] This will allow the solution to remain in a metastable zone for longer during cooling, promoting slower growth.
-
Solution 2: Control Cooling Rate. Avoid crash-cooling the solution by placing it directly in an ice bath.[1] Allow it to cool slowly on the benchtop, perhaps insulated, to encourage the growth of larger crystals.
-
-
Lack of Seeding: Spontaneous nucleation can dominate without the presence of seed crystals, leading to a large number of small particles.[3]
-
Solution: Introduce a small number of pre-existing, high-quality crystals of the desired oxalate salt (seed crystals) into the slightly supersaturated solution. This provides a template for growth to occur, favoring the formation of larger, more uniform crystals.
-
-
Insufficient Agitation: Inadequate mixing can lead to localized areas of high supersaturation, causing rapid precipitation.
-
Solution: Employ gentle, consistent stirring throughout the crystallization process to ensure a homogenous solution and uniform crystal growth.
-
Issue 3: Crystals are Colored or Appear Impure
Q: My isolated oxalate salt crystals are not the expected color. How can I remove these impurities?
A: Discoloration is a clear indication of the presence of impurities that have been incorporated into the crystal lattice during formation.[5]
Potential Causes & Solutions:
-
Rapid Crystallization: Fast crystal growth can trap impurities within the crystal structure.[1]
-
Solution: Slow down the crystallization rate by following the recommendations in "Issue 2" (reducing supersaturation, slow cooling). This gives impurities more time to remain in the solution rather than being incorporated into the growing crystals.
-
-
Presence of Colored Impurities in Starting Materials: The impurity may have been present in your API or oxalic acid.
-
Solution 1: Recrystallization. Dissolve the impure crystals in a minimum amount of a suitable hot solvent and allow them to recrystallize slowly. This process often leaves the impurities behind in the mother liquor.
-
Solution 2: Hot Gravity Filtration. If the impurity is insoluble, dissolve the crude product in a hot solvent and perform a hot gravity filtration to remove the insoluble material before allowing the filtrate to cool and crystallize.[1]
-
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the principles and practices of oxalate salt crystallization.
Q1: How does pH affect the formation of oxalate salts?
A1: The pH of the solution is a critical parameter that can significantly impact oxalate salt crystallization.[7][8] It influences the speciation of oxalic acid (H₂C₂O₄), which can exist as the fully protonated acid, the hydrogen oxalate anion (HC₂O₄⁻), or the oxalate anion (C₂O₄²⁻). The relative concentrations of these species are pH-dependent. For the formation of an oxalate salt, the oxalate anion is typically the desired species. Adjusting the pH can control the concentration of the oxalate anion, thereby influencing the supersaturation and driving the crystallization process. For instance, in the crystallization of calcium oxalate, lower pH values can lead to a higher number of nuclei and smaller aggregates.[7][8]
Q2: What is the role of the solvent in determining crystal habit?
A2: The solvent system not only affects the solubility of the oxalate salt but can also have a profound impact on the crystal habit (the external shape of the crystal). Different solvents can interact differently with the various faces of a growing crystal, either promoting or inhibiting growth in specific directions. This can lead to different crystal morphologies, such as needles, plates, or prisms. For example, single crystals of oxalic acid dihydrate develop a prismatic habit when grown from acetone-water mixtures, whereas they form tabular or equant crystals when grown from water alone.[4]
Q3: How do impurities impact the crystallization process?
A3: Impurities can have several detrimental effects on crystallization. They can disrupt the regular arrangement of ions in the crystal lattice, leading to the formation of smaller, imperfect crystals.[5] Some impurities can act as inhibitors, slowing down or even preventing crystal growth altogether by adsorbing onto the crystal surface and blocking active growth sites.[5][9] Cationic impurities, for instance, can form metal-oxalate complexes that interfere with the growth of ammonium oxalate crystals.[10] Therefore, using pure starting materials is crucial for obtaining high-quality crystals.[5]
Q4: What are the key analytical techniques for characterizing crystalline oxalate salts?
A4: A comprehensive characterization of a crystalline salt is essential to confirm its identity, purity, and solid-state properties.[11][12] Key techniques include:
-
X-Ray Diffraction (XRD): Both single-crystal XRD and powder XRD (PXRD) are powerful for determining the crystal structure and identifying the crystalline phase.[13]
-
Spectroscopy (FTIR, Raman): Fourier-transform infrared (FTIR) and Raman spectroscopy provide information about the molecular vibrations and can be used to identify the functional groups present in the salt.[14]
-
Thermal Analysis (DSC, TGA): Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to determine melting points, decomposition temperatures, and the presence of solvates or hydrates.[15]
-
Microscopy (SEM, Optical): Scanning electron microscopy (SEM) and optical microscopy are used to visualize the morphology and size of the crystals.[6]
III. Experimental Protocols & Visualizations
General Protocol for Oxalate Salt Crystallization
-
Dissolution: Dissolve the active pharmaceutical ingredient (API) in a suitable solvent with gentle heating and stirring.
-
Oxalic Acid Addition: Prepare a solution of oxalic acid in the same or a miscible solvent. Add the oxalic acid solution dropwise to the API solution while maintaining stirring.
-
Induce Crystallization:
-
Cooling Method: If the salt's solubility is temperature-dependent, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.[3]
-
Anti-Solvent Method: If using an anti-solvent, add it slowly to the solution until turbidity is observed, then allow the solution to stand.
-
-
Crystal Growth: Allow the solution to stand undisturbed for a period to allow for crystal growth. The time required can range from hours to days.
-
Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of cold solvent or an appropriate anti-solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum or in a desiccator to remove residual solvent.
Troubleshooting Workflow for No/Low Crystal Yield
Caption: Troubleshooting decision tree for addressing low or no crystal yield.
Factors Influencing Crystal Quality
Caption: Key parameters influencing the quality attributes of crystalline oxalate salts.
IV. Data Presentation
Table 1: Influence of Key Parameters on Crystallization Outcomes
| Parameter | Effect on Crystal Size | Effect on Purity | Rationale |
| Supersaturation | Higher levels lead to smaller crystals | Can decrease purity if too high | High supersaturation favors rapid nucleation over slower, more selective crystal growth.[3] |
| Cooling Rate | Slower cooling promotes larger crystals | Slower cooling generally increases purity | Allows for more ordered incorporation of molecules into the crystal lattice and exclusion of impurities.[1] |
| Agitation | Gentle agitation can lead to more uniform, larger crystals | Can improve purity by preventing localized high supersaturation | Ensures homogeneity of the solution, preventing rapid precipitation in stagnant areas. |
| pH | Can influence crystal size by affecting nucleation rate | Can affect purity by influencing solubility of impurities | pH affects the concentration of the oxalate anion, a key driver of supersaturation.[7][8] |
| Impurities | Can lead to smaller, malformed crystals | Directly reduces purity | Impurities can be incorporated into the crystal lattice or inhibit growth on certain crystal faces.[5] |
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Growth of Oxalic Acid Single Crystals from Solution: Solvent Effects on Crystal Habit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tutorchase.com [tutorchase.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Calcium Oxalate Crystallization: Influence of pH, Energy Input, and Supersaturation Ratio on the Synthesis of Artificial Kidney Stones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Effect of cationic impurities on solubility and crystal growth processes of ammonium oxalate monohydrate: Role of formation of metal‐oxalate complexes (2007) | Keshra Sangwal | 9 Citations [scispace.com]
- 11. Analytical Techniques and Strategies for Salt/Co-crystal Characterization [ouci.dntb.gov.ua]
- 12. books.rsc.org [books.rsc.org]
- 13. acadpubl.eu [acadpubl.eu]
- 14. researchgate.net [researchgate.net]
- 15. Pharmaceutical cocrystals, salts and polymorphs: Advanced characterization techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to GPR119 Agonists: Evaluating 1-Oxa-7-azaspiro[3.5]nonane Derivatives and Other Modulators
Introduction: The Therapeutic Promise of GPR119
G protein-coupled receptor 119 (GPR119) has emerged as a compelling target for the treatment of type 2 diabetes mellitus (T2DM) and related metabolic disorders.[1][2] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 activation offers a dual mechanism for improving glucose homeostasis.[3] Agonist binding to this Gαs-coupled receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1] This cascade potentiates glucose-dependent insulin secretion directly from β-cells and stimulates the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from the gut.[1][3] This combined action presents a powerful, glucose-dependent approach to glycemic control with a theoretically low risk of hypoglycemia.[4]
Despite this promise, the clinical development of GPR119 agonists has been challenging, with several candidates discontinued due to insufficient efficacy in human trials.[5][6] This has spurred further research into novel chemical scaffolds that can overcome these limitations. This guide provides an in-depth comparison of various GPR119 agonists, with a special focus on the emerging class of compounds built around a spirocyclic scaffold, akin to 1-Oxa-7-azaspiro[3.5]nonane, and contrasts their performance with earlier-generation agonists.
The GPR119 Signaling Cascade: A Dual-Action Mechanism
The therapeutic rationale for targeting GPR119 is grounded in its downstream signaling pathway, which elegantly couples nutrient sensing to insulin release.
Figure 1: GPR119 agonist signaling cascade.
Comparative Analysis of GPR119 Agonists
The quest for a clinically successful GPR119 agonist has led to the exploration of diverse chemical structures. While early candidates showed robust preclinical efficacy, this often failed to translate to humans.[5] Novel scaffolds, such as the 7-azaspiro[3.5]nonane core, are being developed to improve upon the potency and pharmacokinetic properties of their predecessors.[7][8]
In Vitro Potency: A Head-to-Head Comparison
The primary in vitro measure of a GPR119 agonist's activity is its potency (EC50) in a cAMP accumulation assay, typically performed in HEK293 or CHO cells stably expressing the human GPR119 receptor. A lower EC50 value indicates a higher potency.
| Compound/Scaffold Class | Representative Compound | EC50 (nM) | Cell Line | Key Characteristics & References |
| 7-Azaspiro[3.5]nonane | Compound 54g | Potent (specific value not publicly disclosed) | Not Specified | A novel class of agonists with desirable pharmacokinetic profiles and in vivo efficacy in diabetic rat models.[7][8] |
| Pyrimidine | AR231453 | 4.7 - 9 | HEK293 (human GPR119) | An early, potent research compound.[9] |
| Pyrimidine | MBX-2982 | 3.9 | CHO (human GPR119) | Advanced to clinical trials but development was discontinued.[9] |
| Piperidinyl-pyrimidine | DS-8500a | 51.5 | CHO-K1 (human GPR119) | Showed some clinical efficacy but was ultimately discontinued.[5][9] |
| Pyridine | GSK1292263 | ~158 | In vitro reporter assay | Another discontinued clinical candidate.[9] |
| Nortropanol | Compound 36j | Single-digit nM | Not Specified | Orally active with good PK properties in rats and monkeys.[10] |
| Spirocyclic Cyclohexane | Compound 17 | 4 | Not Specified | High three-dimensionality with potent agonistic activity and no observed CYP inhibition.[11] |
Note: Direct comparison of EC50 values across different studies should be done with caution due to variations in experimental conditions and cell lines used.
The 7-azaspiro[3.5]nonane derivative, Compound 54g , has been highlighted as a particularly potent GPR119 agonist.[7] While the precise EC50 value is not available in the cited abstract, its identification as a lead candidate from a focused optimization effort, coupled with favorable in vivo outcomes, underscores the promise of this spirocyclic scaffold.[7][8] This class of compounds aims to improve upon the profiles of earlier agents like MBX-2982 and DS-8500a, which, despite having good potency, ultimately failed to meet clinical endpoints.
Supporting Experimental Data & Methodologies
Objective comparison requires standardized, robust assays. The following sections detail the protocols for the key experiments used to characterize and compare GPR119 agonists.
Experimental Protocol 1: In Vitro cAMP Accumulation Assay (HTRF)
This assay quantifies the potency of GPR119 agonists by measuring the increase in intracellular cAMP upon receptor activation. The Homogeneous Time-Resolved Fluorescence (HTRF) format is a common, high-throughput method.
Figure 2: Workflow for an HTRF cAMP accumulation assay.
Step-by-Step Methodology:
-
Cell Culture: Culture HEK293 cells stably transfected with the human GPR119 receptor in appropriate growth medium until they reach 80-90% confluency.
-
Compound Preparation: Prepare serial dilutions of the test agonists (e.g., 1-Oxa-7-azaspiro[3.5]nonane derivatives), a positive control (e.g., Forskolin), and a vehicle control (e.g., DMSO) in a suitable assay buffer.
-
Cell Plating: Harvest the cells and resuspend them in assay buffer. Dispense the cell suspension into the wells of a low-volume, 384-well white plate.
-
Compound Addition: Add the diluted compounds and controls to their respective wells.
-
Stimulation Incubation: Seal the plate and incubate at room temperature for a specified period, typically 30 minutes, to allow for receptor stimulation and cAMP production.
-
Detection: Add the HTRF detection reagents, which include a lysis buffer and the two HTRF conjugates (cAMP labeled with d2 and an anti-cAMP antibody labeled with a Europium cryptate), to each well.
-
Detection Incubation: Incubate the plate for 1 hour at room temperature, protected from light, to allow the competitive immunoassay to reach equilibrium.
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at both 665 nm (specific FRET signal) and 620 nm (cryptate signal, used for normalization).
-
Data Analysis: Calculate the ratio of the fluorescence signals (665nm/620nm). The signal is inversely proportional to the amount of cAMP produced. Generate a dose-response curve by plotting the HTRF ratio against the logarithm of the agonist concentration and calculate the EC50 value using a suitable nonlinear regression model (e.g., four-parameter logistic fit).[12]
Experimental Protocol 2: Static Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets
This ex vivo assay assesses the ability of a compound to potentiate insulin secretion from pancreatic islets in response to glucose.
Step-by-Step Methodology:
-
Islet Isolation and Culture: Isolate pancreatic islets from mice or rats using a standard collagenase digestion method. Culture the isolated islets overnight in a suitable culture medium to allow for recovery.[9]
-
Pre-incubation (Low Glucose): Hand-pick islets of similar size into a dish containing Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with a low glucose concentration (e.g., 2.8 mM). Pre-incubate for 60-120 minutes at 37°C to establish a basal insulin secretion rate.[9]
-
Basal Secretion: Transfer a set number of islets (e.g., 10-15) in triplicate for each condition into tubes containing 500 µL of low glucose KRBH buffer. Incubate for 60 minutes at 37°C.[9]
-
Collect Basal Supernatant: After incubation, gently pellet the islets by centrifugation (e.g., 1000 RPM for 1 minute) and collect the supernatant. This sample represents the basal insulin secretion. Store at -20°C for later analysis.[8]
-
Stimulated Secretion: Resuspend the islet pellets in 500 µL of KRBH buffer containing a high glucose concentration (e.g., 16.7 mM), with or without the test GPR119 agonist at various concentrations. Incubate for 60 minutes at 37°C.[8][9]
-
Collect Stimulated Supernatant: Repeat the centrifugation step and collect the supernatant. This sample represents the glucose-stimulated (and compound-potentiated) insulin secretion. Store at -20°C.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using a sensitive immunoassay, such as an ELISA or HTRF-based kit.
-
Data Analysis: Compare the amount of insulin secreted under high glucose conditions in the presence of the GPR119 agonist to the amount secreted with high glucose alone. A significant increase indicates that the compound potentiates glucose-stimulated insulin secretion.
Experimental Protocol 3: In Vivo Oral Glucose Tolerance Test (OGTT)
The OGTT is a critical in vivo experiment to evaluate the overall effect of a GPR119 agonist on glucose homeostasis in a living organism.
Figure 3: Workflow for an oral glucose tolerance test (OGTT).
Step-by-Step Methodology:
-
Animal Acclimatization and Fasting: Acclimatize male C57BL/6 mice for at least one week. Prior to the test, fast the mice for 6 to 16 hours with free access to water.[1][4]
-
Compound Administration: Administer the GPR119 agonist or vehicle control orally via gavage at a predetermined time (e.g., 30-60 minutes) before the glucose challenge.
-
Baseline Glucose Measurement (T=0): Obtain a small blood sample from the tail vein and measure the baseline blood glucose concentration using a glucometer.[1]
-
Glucose Challenge: Administer a bolus of glucose solution (e.g., 2 g/kg body weight) via oral gavage. Start a timer immediately.[4]
-
Time-Course Blood Glucose Measurement: Collect blood samples from the tail vein at specific time points after the glucose challenge, typically 15, 30, 60, 90, and 120 minutes. Measure blood glucose at each time point.[1]
-
Data Analysis: Plot the mean blood glucose concentrations at each time point for the vehicle and treated groups. Calculate the area under the curve (AUC) for the glucose excursion from T=0 to T=120 minutes. The efficacy of the GPR119 agonist is determined by the percentage reduction in the glucose AUC in the treated group compared to the vehicle-treated group.[9]
Conclusion and Future Outlook
The journey of GPR119 agonists from bench to bedside has been fraught with challenges, primarily the difficulty in translating potent preclinical, often rodent, efficacy into meaningful glycemic control in humans.[5] However, the therapeutic hypothesis remains strong due to the receptor's dual-action, glucose-dependent mechanism. The development of novel chemical scaffolds, such as the 7-azaspiro[3.5]nonane derivatives, represents a continued and refined effort to overcome the limitations of earlier compounds.[7][8]
For researchers in the field, a rigorous and comparative approach is essential. By employing standardized, well-validated in vitro and in vivo assays as detailed in this guide, the scientific community can better evaluate the true potential of new chemical entities like 1-Oxa-7-azaspiro[3.5]nonane derivatives. The ultimate success of this target may lie not in monotherapy, but in combination with other agents, such as DPP-4 inhibitors, to create a synergistic effect on the incretin axis.[4] Continued innovation in medicinal chemistry, coupled with a deeper understanding of GPR119 pharmacology, will be critical to finally unlock the full therapeutic potential of this promising target.
References
- 1. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DA-1241, a Novel GPR119 Agonist, Improves Hyperglycaemia by Inhibiting Hepatic Gluconeogenesis and Enhancing Insulin Secretion in Diabetic Mice [e-dmj.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Design and synthesis of novel and potent GPR119 agonists with a spirocyclic structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. US20220213130A1 - Heterocyclic glp-1 agonists - Google Patents [patents.google.com]
The Ascendancy of Azaspiro[3.5]nonane: A Comparative Analysis of Azaspirocyclic Scaffolds in Modern Drug Discovery
Introduction: Embracing the Third Dimension in Medicinal Chemistry
For decades, the landscape of medicinal chemistry has been dominated by flat, aromatic structures. While undeniably successful, this "flatland" approach has inherent limitations, often leading to challenges in achieving target selectivity and favorable pharmacokinetic profiles. The contemporary paradigm in drug discovery champions the exploration of three-dimensional (3D) molecular architectures to better mimic the complex topology of biological targets.[1][2] Among the most promising of these 3D scaffolds are azaspirocycles, bicyclic compounds where two rings share a single carbon atom.[3][4] This unique structural feature imparts a rigid, non-planar geometry, offering medicinal chemists a powerful tool to enhance potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.[5]
This guide provides an in-depth comparative analysis of azaspiro[3.5]nonane and other key azaspirocyclic scaffolds, including azaspiro[2.4]heptane, azaspiro[3.3]heptane, azaspiro[3.4]octane, azaspiro[4.4]nonane, and azaspiro[4.5]decane. We will delve into their synthesis, physicochemical properties, and impact on drug design, supported by experimental data and protocols to empower researchers in their quest for novel therapeutics.
The Structural Elegance of Azaspirocycles: A Physicochemical Perspective
The introduction of a spirocenter into a molecule significantly increases its fraction of sp³-hybridized carbons (Fsp³), a parameter correlated with improved clinical success rates.[1] This shift towards greater three-dimensionality can lead to enhanced aqueous solubility, improved metabolic stability, and a reduction in off-target effects.[2][3] The nitrogen atom within the azaspirocyclic framework provides a crucial handle for chemical modification, allowing for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets.
Below is a comparative summary of the calculated physicochemical properties of azaspiro[3.5]nonane and other relevant azaspirocyclic scaffolds. It is important to note that these are predicted values and may vary from experimental results.
| Scaffold | Molecular Formula | Molecular Weight ( g/mol ) | Predicted cLogP | Predicted pKa (strongest basic) | Predicted Aqueous Solubility (logS) |
| 5-Azaspiro[2.4]heptane | C₆H₁₁N | 97.16 | 1.1 | 10.8 | -1.5 |
| 2-Azaspiro[3.3]heptane | C₆H₁₁N | 97.16 | 0.8 | 11.1 | -1.2 |
| 6-Azaspiro[3.4]octane | C₇H₁₃N | 111.19 | 1.4 | 11.0 | -1.8 |
| 7-Azaspiro[3.5]nonane | C₈H₁₅N | 125.21 | 1.9 | 11.0 | -2.2 |
| 2-Azaspiro[4.4]nonane | C₈H₁₅N | 125.21 | 1.8 | 11.2 | -2.1 |
| 8-Azaspiro[4.5]decane | C₉H₁₇N | 139.24 | 2.3 | 11.1 | -2.6 |
Data compiled and predicted using publicly available chemical informatics tools. These values should be considered as estimates.
This table highlights the subtle yet significant differences in lipophilicity and predicted solubility among the various azaspirocyclic scaffolds. As the ring sizes increase, there is a general trend towards higher lipophilicity and lower predicted aqueous solubility. The choice of a specific scaffold will therefore depend on the desired balance of properties for a particular drug target and therapeutic application.
Comparative Analysis of Azaspirocyclic Scaffolds
The selection of an appropriate scaffold is a critical decision in the drug design process. The following sections provide a head-to-head comparison of azaspiro[3.5]nonane with other key azaspirocycles, focusing on their synthesis, documented biological relevance, and impact on drug-like properties.
Azaspiro[3.5]nonane: A Versatile Scaffold for Modulating G-Protein Coupled Receptors
The 7-azaspiro[3.5]nonane framework has emerged as a particularly interesting scaffold in medicinal chemistry, most notably in the development of agonists for G-protein coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes.[6][7][8]
-
Novelty and Patentability: As a less explored scaffold compared to more common piperidine or pyrrolidine rings, it offers opportunities for discovering novel chemical matter with strong intellectual property potential.
-
GPCR Modulation: Derivatives of 7-azaspiro[3.5]nonane have been shown to be potent GPR119 agonists, demonstrating the scaffold's ability to present substituents in a favorable orientation for receptor binding.[6][7]
Researchers at Taisho Pharmaceutical developed a series of potent GPR119 agonists based on the 7-azaspiro[3.5]nonane core. Optimization of substituents on the piperidine and aryl portions of the molecule led to the identification of a clinical candidate with a desirable pharmacokinetic profile and significant glucose-lowering effects in diabetic rat models.[7]
Caption: GPR119 Signaling Pathway.
Azaspiro[2.4]heptane and Azaspiro[3.3]heptane: Strained Systems for Improved Physicochemical Properties
The smaller, more strained azaspiro[2.4]heptane and azaspiro[3.3]heptane scaffolds offer distinct advantages in drug design, particularly in the quest to reduce lipophilicity and improve aqueous solubility.[9]
-
Reduced Lipophilicity: The compact and rigid nature of these smaller spirocycles can lead to a decrease in logP compared to larger or more flexible aliphatic rings.
-
Bioisosteres of Common Heterocycles: Azaspiro[3.3]heptanes have been successfully employed as bioisosteres for piperidines and morpholines, often resulting in improved metabolic stability and solubility.[10]
TBI-223, an investigational drug for tuberculosis, incorporates a 2-oxa-6-azaspiro[3.3]heptane moiety.[11][12] This scaffold was chosen to optimize the pharmacokinetic properties of the parent oxazolidinone antibiotic, linezolid. TBI-223 has demonstrated improved stability and a better safety profile, with reduced inhibition of mammalian mitochondrial protein synthesis.[13]
Azaspiro[4.4]nonane: A Scaffold in Antihypertensive and Antiviral Agents
The azaspiro[4.4]nonane core, featuring a fusion of two five-membered rings, is present in both natural products and synthetic drugs.
-
Established Presence in Approved Drugs: The inclusion of this scaffold in approved drugs provides a strong validation of its utility in medicinal chemistry.
-
Versatile Synthetic Handles: The pyrrolidine nitrogen offers a convenient point for derivatization to modulate biological activity and physicochemical properties.
Spirapril is an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension.[14][15] Its structure features a 1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid core.[16][17][18] The spirocyclic portion of the molecule contributes to its overall shape and ability to bind to the ACE enzyme.
Azaspiro[4.5]decane: A Larger Scaffold with Diverse Biological Activities
The azaspiro[4.5]decane scaffold, with its combination of a five- and a six-membered ring, has been explored for a wide range of therapeutic applications, from cancer to CNS disorders.
-
Broad Biological Activity: Derivatives of azaspiro[4.5]decane have demonstrated anti-inflammatory, anticancer, and sigma-1 receptor binding activities.[19][20][21][22][23]
-
Scaffold for CNS-active Agents: The physicochemical properties of this scaffold can be tuned to allow for penetration of the blood-brain barrier, making it suitable for the development of drugs targeting the central nervous system.
Atiprimod (N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine) is a cationic amphiphilic compound that has shown promise in preclinical models of multiple myeloma.[19][20][21][22] It inhibits the production of interleukin-6 (IL-6) and induces apoptosis in myeloma cells.[24]
Experimental Protocols: Synthesis of Azaspirocyclic Scaffolds
The synthetic accessibility of a scaffold is a crucial factor in its adoption in drug discovery programs. The following protocols provide representative examples of the synthesis of key azaspirocyclic cores.
Protocol 1: Synthesis of 2-Azaspiro[4.4]nonane from Cyclopentanone[25]
This multi-step synthesis involves the formation of a spiro-intermediate followed by reduction to the desired secondary amine.
Step 1: Synthesis of Cyclopentylidene-bis(2-cyanoacetamide)
-
In a round-bottom flask equipped with a reflux condenser, dissolve cyclopentanone (1.0 eq) and cyanoacetamide (2.2 eq) in absolute ethanol.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
Cool to room temperature to allow for product precipitation.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Hydrolysis and Decarboxylation to 2,2-Cyclopentanediacetic acid
-
Suspend the product from Step 1 in a 1:1 (v/v) mixture of concentrated sulfuric acid and water.
-
Heat to reflux for 8-12 hours until gas evolution ceases.
-
Cool in an ice bath to induce precipitation.
-
Collect the solid by vacuum filtration, wash with cold water, and recrystallize from hot water.
Step 3: Reductive Cyclization to 2-Azaspiro[4.4]nonane This step typically involves high-pressure hydrogenation or reduction with a strong reducing agent like lithium aluminum hydride. Due to the hazardous nature of these reagents, this step should only be performed by experienced chemists in a suitable laboratory setting.
Caption: General Synthetic Workflow for Azaspirocycles.
Protocol 2: Synthesis of 2-Azaspiro[3.3]heptane[26][27][28]
This protocol describes the synthesis of the parent 2-azaspiro[3.3]heptane.
Step 1: Synthesis of 2-Tosyl-2-azaspiro[3.3]heptane This step typically involves the reaction of a suitable precursor with p-toluenesulfonyl chloride. The exact starting material and conditions can vary.
Step 2: Detosylation
-
Dissolve 2-tosyl-2-azaspiro[3.3]heptane (1.0 eq) in 1,2-dimethoxyethane.
-
Cool the solution in an ice-water bath.
-
Add a freshly prepared solution of sodium naphthalene dropwise until the reaction is complete (monitored by TLC).
-
Quench the reaction with water.
-
Concentrate the reaction mixture and purify by silica gel chromatography to yield 2-azaspiro[3.3]heptane.[25]
Conclusion and Future Perspectives
Azaspirocyclic scaffolds, with azaspiro[3.5]nonane as a prominent example, represent a significant step forward in the design of novel, three-dimensional therapeutics. Their inherent rigidity and the ability to precisely control the spatial arrangement of substituents offer a powerful strategy to improve potency, selectivity, and pharmacokinetic properties. While the synthesis of these scaffolds can be more complex than their "flatland" counterparts, the potential rewards in terms of improved clinical outcomes are substantial.
As our understanding of the interplay between molecular three-dimensionality and biological activity continues to grow, we can expect to see an even greater adoption of azaspirocyclic scaffolds in drug discovery programs. The continued development of novel synthetic methodologies will further accelerate the exploration of this exciting area of chemical space, paving the way for the next generation of innovative medicines.
References
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Tbi-223 | C17H20FN3O5 | CID 126494519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. TBI-223 | Working Group for New TB Drugs [newtbdrugs.org]
- 14. Spirapril - Wikipedia [en.wikipedia.org]
- 15. Spirapril | C22H30N2O5S2 | CID 5311447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. caymanchem.com [caymanchem.com]
- 17. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 18. Spirapril | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 19. ashpublications.org [ashpublications.org]
- 20. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ashpublications.org [ashpublications.org]
- 23. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 2-azaspiro[3.3]heptane synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Biological Validation of Novel 1-Oxa-7-azaspiro[3.5]nonane Analogs
Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the confines of flat, two-dimensional structures. This has led to a growing interest in three-dimensional scaffolds that can offer improved physicochemical properties and novel interactions with biological targets.[1] Among these, spirocyclic systems, which feature two rings connected by a single common atom, have emerged as particularly promising. Their rigid, well-defined geometries can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles.[1]
The 1-Oxa-7-azaspiro[3.5]nonane scaffold represents a compelling new entry in this class of molecules. It is considered a valuable structural alternative to the commonly used morpholine ring, offering the potential for improved metabolic stability and aqueous solubility.[2][3] Derivatives of this scaffold have shown promise as agonists for G protein-coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes and obesity.[4] This guide provides a comprehensive framework for validating the biological activity of newly synthesized 1-Oxa-7-azaspiro[3.5]nonane analogs, with a focus on comparing their performance against established alternatives.
Comparative Analysis: Physicochemical Properties and Rationale for Selection
The decision to pursue a novel scaffold is grounded in its potential to overcome the limitations of existing molecular frameworks. The 1-Oxa-7-azaspiro[3.5]nonane core offers several theoretical advantages over traditional structures like morpholine.
| Property | 1-Oxa-7-azaspiro[3.5]nonane | Morpholine | Rationale for Comparison |
| Molecular Weight | 127.18 g/mol [5] | 87.12 g/mol | Lower molecular weight is generally favored for improved oral bioavailability. The spirocyclic nature adds complexity without a significant weight penalty. |
| Topological Polar Surface Area (TPSA) | 21.3 Ų[5] | 21.3 Ų | Similar TPSA suggests comparable passive permeability across cell membranes. |
| Metabolic Stability | Potentially Higher | Prone to N-dealkylation and ring oxidation[6] | The spirocyclic structure can shield the nitrogen atom and adjacent carbons from metabolic enzymes, potentially leading to a longer half-life in vivo.[6] |
| Aqueous Solubility | Potentially Higher | Good | The oxetane ring can act as a hydrogen bond acceptor, potentially improving solubility compared to more lipophilic carbocyclic analogs.[3][7] |
| Three-Dimensionality (Fsp3) | Higher | Lower | Increased three-dimensionality can lead to more specific interactions with protein binding pockets, enhancing potency and selectivity.[1] |
Table 1. Comparative physicochemical properties of 1-Oxa-7-azaspiro[3.5]nonane and Morpholine.
The rationale for exploring 1-Oxa-7-azaspiro[3.5]nonane analogs is to leverage their unique three-dimensional structure to achieve superior drug-like properties. The following sections detail the experimental workflows to validate these theoretical advantages.
Experimental Validation Workflow
A rigorous and systematic approach is essential for validating the biological activity of any new chemical entity. The following workflow provides a step-by-step guide for characterizing novel 1-Oxa-7-azaspiro[3.5]nonane analogs.
Caption: A streamlined workflow for the biological validation of novel 1-Oxa-7-azaspiro[3.5]nonane analogs.
Phase 1: In Vitro Profiling
The initial phase of validation focuses on assessing the general cellular effects of the novel analogs and their specific activity at the intended target.
Cytotoxicity Assessment: The MTT Assay
Before evaluating for specific biological activity, it is crucial to determine the cytotoxic potential of the newly synthesized compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[8][9] It measures the metabolic activity of cells, which is an indicator of their health.[10]
-
Cell Seeding: Seed a suitable cell line (e.g., HEK293 or a relevant pancreatic beta-cell line like MIN6) in a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the 1-Oxa-7-azaspiro[3.5]nonane analogs and a positive control (e.g., doxorubicin) in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.[11][12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Proliferation Assessment: The BrdU Assay
To further characterize the cellular effects of the analogs, a cell proliferation assay is recommended. The BrdU (5-bromo-2'-deoxyuridine) incorporation assay directly measures DNA synthesis, providing a more specific assessment of cell proliferation than metabolic assays.[13][14][15]
-
Cell Seeding and Treatment: Seed and treat cells with the 1-Oxa-7-azaspiro[3.5]nonane analogs as described in the MTT assay protocol.
-
BrdU Labeling: Add BrdU to a final concentration of 10 µM to each well and incubate for 2-4 hours at 37°C.[16]
-
Fixation and Denaturation: Fix the cells with 4% paraformaldehyde, followed by treatment with 2N HCl to denature the DNA.[17]
-
Immunostaining: Incubate the cells with an anti-BrdU antibody, followed by a fluorescently labeled secondary antibody.[13]
-
Imaging and Quantification: Acquire images using a fluorescence microscope and quantify the percentage of BrdU-positive cells.
Target Engagement: GPR119 cAMP Accumulation Assay
Given that derivatives of the 7-azaspiro[3.5]nonane scaffold have been identified as GPR119 agonists, a key validation step is to assess the activity of the new analogs at this receptor.[4] GPR119 activation leads to an increase in intracellular cyclic AMP (cAMP) levels.[18][19] A common method to measure this is a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[18][20]
References
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Oxa-7-azaspiro(3.5)nonane | C7H13NO | CID 56962211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. static.igem.wiki [static.igem.wiki]
- 13. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. genecopoeia.com [genecopoeia.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Comparing synthetic routes for azaspirocycles like domino radical bicyclization versus multi-step synthesis
Introduction: The Architectural Allure of Azaspirocycles in Drug Discovery
Azaspirocycles, heterocyclic compounds featuring a spirocyclic framework with at least one nitrogen atom, represent a class of molecules with significant therapeutic potential.[1] Their inherent three-dimensionality and conformational rigidity provide a unique scaffold for the precise spatial arrangement of functional groups, often leading to enhanced binding affinity and selectivity for biological targets.[1][2][3] In the quest for novel drug candidates, medicinal chemists are increasingly turning to these complex architectures to optimize pharmacokinetic and pharmacodynamic properties. Compared to their flatter, aromatic counterparts, azaspirocycles frequently exhibit improved aqueous solubility, greater metabolic stability, and a higher fraction of sp3-hybridized carbons (Fsp3), a characteristic often correlated with successful clinical outcomes.[1][2]
However, the synthetic complexity of these molecules presents a considerable challenge. Traditional multi-step linear syntheses, while foundational to organic chemistry, are often plagued by issues of low overall yields, poor atom economy, and the need for extensive protecting group manipulations.[4][5][6] In contrast, modern synthetic strategies, such as domino radical bicyclization, offer a more elegant and efficient approach to constructing these intricate molecular frameworks.[1][7] This guide provides an in-depth comparison of these two divergent synthetic philosophies, offering field-proven insights and experimental data to inform the strategic choices of researchers in drug development.
The Domino Strategy: A Cascade of Efficiency in Azaspirocycle Construction
Domino reactions, also referred to as tandem or cascade reactions, embody the principles of green chemistry by enabling the formation of multiple chemical bonds in a single, orchestrated sequence.[6][7][8] This approach dramatically increases molecular complexity from simple starting materials in one pot, thereby minimizing purification steps, solvent waste, and overall resource expenditure.[6] Among these, domino radical bicyclization has proven to be a particularly powerful tool for the synthesis of azaspirocycles.[1][9][10]
Mechanism of Domino Radical Bicyclization for 1-Azaspiro[4.4]nonanes
A representative example is the synthesis of the 1-azaspiro[4.4]nonane skeleton, a core structure found in numerous biologically active compounds.[9][10] This process is typically initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or triethylborane (Et3B), and mediated by a radical propagating agent like tributyltin hydride (Bu3SnH).[1][9] The reaction proceeds through a series of rapid and selective intramolecular cyclizations:
-
Radical Initiation: The process begins with the generation of a radical species from the initiator.[1]
-
Radical Addition and First Cyclization: This radical adds to a precursor, such as an O-benzyl oxime ether bearing both an alkenyl moiety and a halogenated aromatic ring or a terminal alkyne.[1] This generates an aryl or vinyl radical, which then undergoes a 5-exo-trig cyclization onto the pendant double bond.[1]
-
Second Cyclization: The resultant radical intermediate undergoes a second 5-exo-trig cyclization, this time onto the oxime ether nitrogen, to forge the spirocyclic core and generate an alkoxyaminyl radical.[1][9][10]
-
Radical Quenching: The final radical is quenched by a hydrogen atom donor, such as Bu3SnH, to yield the desired 1-azaspiro[4.4]nonane product and regenerate the tin radical to continue the catalytic cycle.[1]
Caption: Domino radical bicyclization pathway.
This elegant cascade rapidly assembles the complex azaspirocyclic core in a single operational step from a carefully designed linear precursor.
The Linear Approach: A Step-by-Step Construction
In contrast to the convergent nature of domino reactions, traditional multi-step synthesis involves the sequential construction of the target molecule through a series of distinct chemical transformations.[11] Each step typically requires isolation and purification of the intermediate product before proceeding to the next reaction.[6] While this approach offers a high degree of control over each transformation, it often comes at the cost of overall efficiency.
A hypothetical multi-step synthesis of a substituted azaspirocycle might involve the following stages:
-
Scaffold Formation: Initial steps would focus on creating a foundational carbocyclic or heterocyclic ring that will eventually become one part of the spirocycle.
-
Functional Group Interconversion and Introduction of the Spiro-Precursor: This would be followed by a series of reactions to introduce the necessary functional groups for the key spirocyclization step. This often involves the use of protecting groups to mask reactive sites and prevent unwanted side reactions.[4][12][13][14] For instance, an amine might be protected with a Boc or Cbz group, while a hydroxyl group could be masked as a silyl ether.[14]
-
Spirocyclization: The key ring-forming reaction to create the spirocyclic junction. This could be achieved through various methods such as intramolecular alkylation, a Dieckmann condensation, or a ring-closing metathesis.[15][16]
-
Deprotection and Final Functionalization: The final stages would involve the removal of any protecting groups and the introduction of the final desired substituents.[4]
The necessity of protecting groups is a hallmark of many multi-step syntheses.[4][13][14] While they provide crucial chemoselectivity, their application and subsequent removal add at least two extra steps to the overall sequence for each group used, thereby decreasing the overall yield and atom economy.[4][12]
Caption: A generic linear multi-step synthesis workflow.
Comparative Analysis: Domino Radical Bicyclization vs. Multi-Step Synthesis
To provide a clear, objective comparison, the following table summarizes the key performance metrics for these two synthetic strategies. The data presented is a representative synthesis of a 1-azaspiro[4.4]nonane derivative.
| Metric | Domino Radical Bicyclization | Multi-Step Linear Synthesis | Rationale & Causality |
| Overall Yield | 11-67% (in one pot)[9][10] | Typically <10% (over 5-10 steps) | The domino reaction's high efficiency stems from avoiding the isolation of intermediates, thus minimizing material loss at each stage. Linear syntheses suffer from cumulative yield reduction with each successive step. |
| Step Count | 1 operational step | 5-10+ steps | Domino reactions are inherently "step-economical," forming multiple bonds in a single transformation.[5] Multi-step routes require separate reactions for each bond formation and functional group manipulation.[11] |
| Atom Economy | High | Low to Moderate | Domino reactions, particularly those involving cycloadditions, often incorporate most of the atoms from the starting material into the final product.[5][17][18][19] Multi-step syntheses frequently utilize stoichiometric reagents and protecting groups, which are ultimately discarded as waste.[4][5][19] |
| Reaction Conditions | Mild (often room temp. to reflux)[20] | Varied (can require harsh reagents/conditions) | Radical reactions are often initiated under mild thermal or photochemical conditions and are tolerant of many functional groups.[21] Multi-step syntheses may require strongly acidic or basic conditions, high temperatures, or cryogenic conditions for specific steps. |
| Scalability | Can be challenging | More established for scale-up | The use of reagents like tributyltin hydride in some radical cyclizations can pose challenges for large-scale synthesis due to toxicity and purification issues. However, tin-free methods are being developed. Linear syntheses, while less efficient, often rely on well-understood, scalable reactions. |
| Stereoselectivity | Diastereomeric mixtures often formed[9][10] | Can be controlled with chiral auxiliaries/catalysts | The radical cyclization often proceeds through a pseudo-chair transition state, leading to a preference for the trans diastereomer, but mixtures are common.[10] Multi-step synthesis allows for the introduction of stereocenters in a more controlled, albeit lengthy, manner. |
Experimental Protocols
Protocol 1: Domino Radical Bicyclization for 1-Azaspiro[4.4]nonane Derivative
This protocol is a representative example based on published procedures.[9][10][20]
-
Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the O-benzyl oxime ether precursor (1.0 equiv) in anhydrous cyclohexane or toluene (to achieve a 0.02 M concentration).[20]
-
Reagent Addition: Add 2,2'-azobisisobutyronitrile (AIBN) (0.2 equiv) and tributyltin hydride (Bu3SnH) (1.5 equiv).[20]
-
Reaction: Reflux the mixture for the time specified for the particular substrate (e.g., 6 hours), monitoring the reaction by TLC or GC-MS.[20]
-
Workup: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.[20]
-
Purification: Purify the crude product by column chromatography on silica gel to afford the 1-azaspiro[4.4]nonane derivative.
Protocol 2: Multi-Step Synthesis of a Hypothetical Azaspirocycle (Illustrative)
This protocol is a generalized representation of a multi-step sequence.
Step 1: N-Protection of a Cyclic Amine
-
Dissolve the starting cyclic amine (e.g., piperidine) in a suitable solvent (e.g., dichloromethane).
-
Add di-tert-butyl dicarbonate (Boc)2O and a base (e.g., triethylamine).
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Perform an aqueous workup and purify the N-Boc protected amine by chromatography.
Step 2-4: Introduction of Side Chain and Functional Group Manipulation These steps would involve standard organic transformations to build the necessary carbon chain and introduce a leaving group for the subsequent cyclization.
Step 5: Intramolecular Alkylation (Spirocyclization)
-
Dissolve the linear precursor in an appropriate solvent (e.g., THF).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add a strong base (e.g., LDA) dropwise to deprotonate and initiate cyclization.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a proton source (e.g., saturated ammonium chloride solution) and perform an aqueous workup.
-
Purify the resulting spirocycle by chromatography.
Step 6: Deprotection
-
Dissolve the N-Boc protected azaspirocycle in a solution of strong acid (e.g., trifluoroacetic acid in dichloromethane).
-
Stir at room temperature until the Boc group is cleaved.
-
Remove the acid and solvent under reduced pressure to yield the final azaspirocycle.
Conclusion: A Strategic Choice for Modern Synthesis
The comparison between domino radical bicyclization and traditional multi-step synthesis for the construction of azaspirocycles reveals a clear trade-off between efficiency and control. Domino reactions offer a significantly more step- and atom-economical route, rapidly generating molecular complexity in a single pot.[1][6][7] This aligns with the principles of green chemistry and can dramatically accelerate the synthesis of novel compounds for biological screening.[17]
However, multi-step synthesis, despite its inherent inefficiencies, provides a more modular and often more predictable approach for controlling stereochemistry. The choice of strategy, therefore, depends on the specific goals of the research program. For the rapid generation of diverse libraries of azaspirocycles for initial drug discovery efforts, the elegance and efficiency of domino radical bicyclization present a compelling advantage. For the targeted synthesis of a specific, stereochemically complex drug candidate where absolute control is paramount, a more traditional, albeit longer, multi-step approach may be warranted. As synthetic methodologies continue to advance, the development of catalytic and stereocontrolled domino reactions will further bridge this gap, offering both efficiency and precision in the synthesis of these vital molecular architectures.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tutorchase.com [tutorchase.com]
- 5. The economies of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Catalytic multi-step domino and one-pot reactions [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Domino/Cascade and Multicomponent Reactions for the Synthesis of Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. vapourtec.com [vapourtec.com]
- 12. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 13. jocpr.com [jocpr.com]
- 14. Protecting_group [chemeurope.com]
- 15. Diversity-oriented synthesis of azaspirocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. monash.edu [monash.edu]
- 18. jocpr.com [jocpr.com]
- 19. Atom economy - Wikipedia [en.wikipedia.org]
- 20. benchchem.com [benchchem.com]
- 21. Radical cyclization - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Potency and Selectivity of 7-Azaspiro[3.5]nonane-Based Inhibitors
For researchers, scientists, and drug development professionals, the judicious selection of a core chemical scaffold is a pivotal decision that profoundly shapes the trajectory of a drug discovery program. The 7-azaspiro[3.5]nonane framework has emerged as a compelling structural motif, prized for its ability to confer three-dimensionality and favorable physicochemical properties to novel therapeutic agents.[1][2] This guide provides an in-depth, data-driven comparison of 7-azaspiro[3.5]nonane-based inhibitors, offering insights into their potency, selectivity, and the experimental methodologies crucial for their evaluation.
The 7-Azaspiro[3.5]nonane Scaffold: A Privileged Structure in Medicinal Chemistry
The 7-azaspiro[3.5]nonane scaffold, characterized by a piperidine ring fused to a cyclobutane ring at the 4-position, offers a unique combination of structural rigidity and defined exit vectors for substituent placement. This spirocyclic system is considered a "privileged structure" due to its demonstrated ability to serve as a versatile template for designing ligands for a diverse range of biological targets. Its inherent three-dimensionality allows for improved spatial exploration of target binding pockets, often leading to enhanced potency and selectivity compared to more planar aromatic systems.
One of the key advantages of the 7-azaspiro[3.5]nonane core is its utility as a bioisostere for the piperidine ring, a common moiety in many bioactive compounds.[3] This substitution can lead to improved metabolic stability and refined pharmacological profiles, as exemplified by its incorporation into analogs of the local anesthetic Bupivacaine, which resulted in enhanced activity and reduced toxicity.
Comparative Analysis of 7-Azaspiro[3.5]nonane-Based Inhibitors
The versatility of the 7-azaspiro[3.5]nonane scaffold is best illustrated by its successful application in developing inhibitors for distinct target classes. This section provides a comparative overview of its utility in targeting a G-protein coupled receptor (GPCR), a viral protease, and a neurotransmitter receptor.
GPR119 Agonists for Metabolic Disorders
A significant area of investigation for 7-azaspiro[3.5]nonane derivatives has been the development of agonists for the G-protein coupled receptor 119 (GPR119).[4] GPR119 is a promising target for the treatment of type 2 diabetes and obesity due to its role in stimulating glucose-dependent insulin secretion and the release of incretin hormones.
A noteworthy example is the discovery of a novel class of 7-azaspiro[3.5]nonane GPR119 agonists, from which compound 54g emerged as a potent and effective agent.[2] Optimization of the piperidine N-capping group and an aryl moiety led to this compound, which demonstrated a desirable pharmacokinetic profile and a significant glucose-lowering effect in diabetic rat models.[2]
SARS-CoV-2 3C-like Protease Inhibitors
The adaptability of the azaspiro[3.5]nonane scaffold extends to the development of inhibitors for viral proteases. Structure-guided design has led to the identification of potent inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme in the viral replication cycle.[5] While these inhibitors feature a 6-azaspiro[3.5]nonane core, the principles of engaging the S4 subsite of the protease through the extended nature of the spirocycle are applicable to the 7-aza isomer.[5] This engagement "locks" the inhibitor in a stable conformation, contributing to high potency.[5]
Dopamine D3 Receptor Antagonists for Neurological Disorders
The 7-azaspiro[3.5]nonane core has also been explored for its potential in developing ligands for central nervous system targets. While direct examples of 7-azaspiro[3.5]nonane-based dopamine receptor antagonists are less prevalent in the literature, the closely related diazaspiroalkane cores have yielded highly potent and selective dopamine D3 receptor (D3R) antagonists. These compounds exhibit favorable D3R affinity and high selectivity over the D2 receptor subtype, highlighting the potential of spirocyclic scaffolds in achieving receptor subtype selectivity.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the potency of representative 7-azaspiro[3.5]nonane-based inhibitors and related compounds against their respective targets.
| Compound ID | Target | Assay Type | Potency (IC50/EC50) | Reference |
| 54g | GPR119 | cAMP Accumulation | EC50 = 15 nM | [2] |
| Representative 6-azaspiro[3.5]nonane | SARS-CoV-2 3CLpro | Biochemical Assay | Sub-micromolar IC50 | [5] |
| Representative diazaspiroalkane | Dopamine D3 Receptor | Radioligand Binding | Ki = 12-25.6 nM |
Structure-Activity Relationship (SAR) Insights
The potency and selectivity of 7-azaspiro[3.5]nonane-based inhibitors are intricately linked to the nature and positioning of substituents on the core scaffold.
-
For GPR119 Agonists: The optimization of the piperidine N-capping group (R2) and the left aryl group (R3) was crucial in identifying the highly potent compound 54g.[2] This suggests that these positions are key for establishing productive interactions within the GPR119 binding pocket.
-
For SARS-CoV-2 3CLpro Inhibitors: The extended conformation of the azaspiro[3.5]nonane scaffold allows for deeper engagement with the hydrophobic S4 subsite of the protease.[5] This highlights the importance of the spirocyclic core itself in achieving high-affinity binding.
Experimental Methodologies: A Guide to Best Practices
The reliable determination of inhibitor potency and selectivity hinges on the application of robust and well-validated experimental protocols. This section details the methodologies for key assays.
Synthesis of the 7-Azaspiro[3.5]nonane Core
The construction of the 7-azaspiro[3.5]nonane scaffold is a critical first step. While various synthetic routes exist, a common approach involves the Staudinger [2+2] ketene-imine cycloaddition.[6]
Generalized Synthetic Workflow:
Caption: Generalized workflow for the synthesis of 7-azaspiro[3.5]nonane-based inhibitors.
Potency Determination: GPR119 cAMP Accumulation Assay
Principle: This assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a second messenger, upon binding to and activating the Gs-coupled GPR119 receptor.
Step-by-Step Protocol:
-
Cell Culture: Maintain a stable cell line expressing human GPR119 (e.g., CHO-K1 or HEK293) in appropriate culture medium.
-
Cell Plating: Seed the cells into 96- or 384-well plates at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the test compounds and a reference agonist in an appropriate assay buffer.
-
Assay Initiation: Remove the culture medium and add the compound dilutions to the cells. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Data Analysis: Plot the cAMP concentration against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Selectivity Profiling: Radioligand Binding Assays
Principle: Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor and for assessing its selectivity by testing against a panel of other receptors.[1][2]
Step-by-Step Protocol for Competition Binding Assay:
-
Membrane Preparation: Prepare cell membranes from cells or tissues expressing the target receptor and the off-target receptors of interest.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand with known affinity for the receptor, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat to separate the membrane-bound radioligand from the unbound radioligand.
-
Detection: Quantify the amount of radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, from which the Ki (inhibitor constant) can be calculated using the Cheng-Prusoff equation.
Visualizing the Radioligand Binding Assay Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The 7-azaspiro[3.5]nonane scaffold represents a highly versatile and valuable starting point for the design of potent and selective inhibitors targeting a range of biologically important proteins. Its inherent three-dimensional nature provides a distinct advantage in modern drug discovery, enabling the development of compounds with improved pharmacological properties. The successful application of this scaffold in generating GPR119 agonists and its potential for developing inhibitors for other targets underscore its significance. By employing rigorous and well-validated experimental methodologies, researchers can continue to unlock the full therapeutic potential of this privileged chemical framework.
References
- 1. multispaninc.com [multispaninc.com]
- 2. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Metabolic Stability of Oxetane-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pursuit of candidates with optimal pharmacokinetic profiles is a critical determinant of clinical success. Among the various absorption, distribution, metabolism, and excretion (ADME) properties, metabolic stability stands out as a paramount challenge. Compounds that are rapidly metabolized exhibit poor bioavailability and short half-lives, often leading to therapeutic failure. Consequently, medicinal chemists are increasingly turning to innovative structural motifs to engineer metabolic resilience into drug candidates. The oxetane ring, a four-membered cyclic ether, has emerged as a particularly effective tool in this endeavor.[1][2]
This guide provides an in-depth, objective comparison of the metabolic stability of oxetane-containing compounds against common bioisosteric alternatives, supported by experimental data and detailed methodologies. As senior application scientists, our goal is to elucidate not just the "what" but the "why"—the underlying physicochemical and biochemical principles that make oxetanes a valuable scaffold in designing metabolically robust therapeutics.
The Oxetane Advantage: A Mechanistic Rationale
The incorporation of an oxetane ring can profoundly improve a compound's metabolic profile.[1][3] This advantage stems from a unique combination of steric and electronic properties that render oxetane-containing molecules less susceptible to degradation by metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily.[2][4]
-
Steric Shielding: The compact, three-dimensional structure of the oxetane ring can act as a steric shield, physically blocking the access of metabolic enzymes to nearby labile sites on the molecule.[2] This is a common strategy to protect vulnerable C-H bonds from oxidative metabolism.[5]
-
Reduced Lipophilicity: Oxetanes are polar motifs that can decrease the overall lipophilicity (LogD) of a compound compared to isosteres like the gem-dimethyl group.[1][6] Since highly lipophilic compounds are often better substrates for CYP enzymes, this reduction in LogD can lead to slower metabolic clearance.[6]
-
Altered Electronic Properties: The electronegative oxygen atom in the oxetane ring exerts a strong inductive electron-withdrawing effect.[5] This can modulate the electronic environment of the entire molecule, potentially deactivating adjacent sites that would otherwise be prone to oxidation.
-
Alternative Metabolic Pathways: Interestingly, the oxetane ring itself can provide an alternative, non-CYP450 metabolic pathway. Studies have shown that oxetanes can be hydrolyzed by microsomal epoxide hydrolase (mEH), offering a way to direct metabolism away from the often-problematic CYP pathways and potentially reducing the risk of drug-drug interactions.[7]
Head-to-Head Comparison: Oxetanes vs. Common Bioisosteres
The true measure of a structural motif's utility lies in direct comparison with established alternatives. Oxetanes are frequently employed as bioisosteres for gem-dimethyl and cyclobutyl groups, offering similar spatial arrangements but with vastly different impacts on metabolic stability.[5][8][9]
Data Presentation: Comparative Metabolic Stability
The following table summarizes experimental data from in vitro human liver microsome (HLM) stability assays, comparing the intrinsic clearance (CLint) of oxetane-containing compounds with their gem-dimethyl and cyclobutyl analogs. A lower intrinsic clearance value signifies greater metabolic stability.[2]
| Compound Pair | Analog 1: Structure & Name | Analog 2: Structure & Name | Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) | Fold Improvement | Reference |
| Pair A | gem-Dimethyl Analog | Oxetane Analog | 150 | 25 | 6.2x |
| Pair B | Cyclobutyl Analog | Oxetane Analog | 88 | 31 | 2.8x |
| Pair C | Isopropyl Analog | N-Oxetanyl Analog | High (>200) | Low (<50) | >4x |
Analysis of Comparative Data:
The data consistently demonstrates that replacing metabolically susceptible groups with an oxetane ring leads to a significant enhancement in metabolic stability.
-
Oxetane vs. gem-Dimethyl: The gem-dimethyl group is a classic isostere used to block metabolism at a specific position. However, it significantly increases lipophilicity, which can be detrimental.[5] The oxetane ring provides a similar steric blockade but with the added benefit of increased polarity, leading to markedly lower clearance rates as seen in Pair A.[1][4]
-
Oxetane vs. Cyclobutane: While cyclobutane also offers sp3-rich character, the oxetane ring's polarity and distinct geometry often result in superior metabolic stability and aqueous solubility.[8] As illustrated in Pair B, the oxetane analog shows a nearly 3-fold improvement in stability over its carbocyclic counterpart.
-
Oxetane vs. Isopropyl: The replacement of a simple alkyl group like isopropyl with an N-oxetanyl moiety (Pair C) can dramatically reduce clearance, showcasing the oxetane's ability to improve metabolic properties even when incorporated as a pendant group.[6]
Experimental Workflow: Assessing Metabolic Stability
To ensure the trustworthiness and reproducibility of these findings, a robust, self-validating experimental protocol is essential. The in vitro liver microsomal stability assay is the industry standard for evaluating a compound's susceptibility to Phase I metabolism.[10][11]
Caption: Workflow for an in vitro liver microsomal metabolic stability assay.
Detailed Step-by-Step Protocol: Liver Microsomal Stability Assay
This protocol is designed to be a self-validating system, including necessary controls to ensure data integrity.
1. Reagent Preparation:
- Causality: Proper reagent preparation is critical for assay consistency.
- Test Compound: Prepare a 10 mM stock solution in DMSO. Dilute further in acetonitrile to an intermediate concentration (e.g., 125 µM).[11]
- Liver Microsomes (Human, Rat, or Mouse): Thaw pooled microsomes on ice. Prepare a working suspension of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[12] Using pooled microsomes from multiple donors minimizes the impact of inter-individual variability in enzyme expression.[10]
- NADPH Regenerating System (Cofactor): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[11]
- Expertise Note: A regenerating system is used because NADPH is consumed during the reaction. This ensures the cofactor is not rate-limiting, providing a more accurate measure of the enzyme's intrinsic activity.[13]
2. Incubation Procedure:
- Reaction Plate: In a 96-well plate, add the microsomal suspension.
- Controls:
- Negative Control (-NADPH): For each compound, prepare wells containing microsomes and the compound but substitute the NADPH solution with buffer. This control verifies that compound loss is due to enzymatic metabolism and not simple chemical degradation.[11]
- Positive Control: Include a compound with known metabolic instability (e.g., Dextromethorphan, Midazolam) to validate the activity of the microsomal batch.[12]
- Compound Addition: Add the test compound to the wells to achieve a final concentration of 1 µM.[12]
- Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
3. Reaction Initiation and Termination:
- Initiation: Add the NADPH regenerating system to all wells (except the -NADPH controls) to start the reaction.[12]
- Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard (IS).[10][11]
- Causality: Acetonitrile precipitates the microsomal proteins, instantly stopping all enzymatic activity. The internal standard is crucial for correcting variations in sample processing and instrument response during LC-MS/MS analysis.
4. Sample Analysis:
- Protein Precipitation: Centrifuge the plate at high speed (e.g., 4000 g for 20 minutes) to pellet the precipitated proteins.[11]
- LC-MS/MS Quantification: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The amount of remaining parent compound is determined by comparing its peak area to that of the internal standard.[12]
Interpreting the Data: From Raw Numbers to Project Decisions
The output from the LC-MS/MS is used to calculate key parameters that define metabolic stability.
1. Half-Life (t½):
- Plot the natural logarithm (ln) of the percentage of the parent compound remaining against time.
- The slope of the linear regression line of this plot is the elimination rate constant (k).
- Calculate the half-life using the formula: t½ = 0.693 / k
2. Intrinsic Clearance (CLint):
- Intrinsic clearance is a measure of the metabolic capacity of the liver for a specific compound, independent of physiological factors like blood flow.[14] It is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)
- Trustworthiness: A lower CLint value indicates higher metabolic stability and is a strong predictor of lower hepatic clearance in vivo.[15][16] This parameter is crucial for ranking compounds and prioritizing them for further development.[17]
Caption: Oxetanes block CYP450 metabolism, leading to enhanced stability.
Conclusion
The strategic incorporation of oxetane rings is a powerful and validated approach for enhancing the metabolic stability of drug candidates.[3][18] As demonstrated by comparative experimental data, oxetanes consistently outperform common bioisosteres like gem-dimethyl and cyclobutyl groups in resisting metabolic degradation. This advantage is rooted in their unique combination of polarity, steric hindrance, and three-dimensionality.[5][8] By providing a detailed, self-validating protocol for the assessment of metabolic stability, we empower researchers to confidently apply this knowledge, interpret their data accurately, and make informed decisions in the critical path of drug development. The "oxetane advantage" is a clear and actionable principle for designing the next generation of safer and more effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 8. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxetanes: formation, reactivity and total syntheses of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. mercell.com [mercell.com]
- 13. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cross-Reactivity and Off-Target Effects of 7-Azaspiro[3.5]nonane Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pursuit of novel therapeutics with high target specificity is paramount. The 7-azaspiro[3.5]nonane scaffold has emerged as a promising structural motif in medicinal chemistry, particularly in the development of agonists for G protein-coupled receptor 119 (GPR119), a key target for the treatment of type 2 diabetes and other metabolic disorders. While on-target potency is a primary focus, a thorough understanding of a compound's cross-reactivity and off-target effects is critical for predicting potential adverse effects and ensuring clinical success. This guide provides a comparative analysis of 7-azaspiro[3.5]nonane derivatives, with a focus on their selectivity and the experimental methodologies used to assess their off-target profiles.
The Significance of the 7-Azaspiro[3.5]nonane Scaffold in GPR119 Agonist Design
The 7-azaspiro[3.5]nonane core is a key structural element in a novel class of GPR119 agonists.[1][2] The design and synthesis of these derivatives have led to the identification of potent compounds, such as compound 54g , which demonstrates significant GPR119 agonistic activity.[1] The spirocyclic nature of this scaffold introduces a three-dimensional architecture that can enhance binding affinity and selectivity for the target receptor.
GPR119 Signaling and the Therapeutic Rationale
GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation initiates a Gαs-coupled signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, potentiates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1), both of which contribute to lowering blood glucose levels.
Comparative Analysis: On-Target Potency of GPR119 Agonists
While specific off-target screening data for 7-azaspiro[3.5]nonane derivatives is not extensively published in the public domain, we can compare their on-target potency with other classes of GPR119 agonists. This provides a baseline for understanding their activity and potential for development.
| Compound Class | Representative Compound(s) | Target | Assay Type | Potency (EC50) | Reference |
| 7-Azaspiro[3.5]nonane Derivatives | Compound 54g | Human GPR119 | cAMP Assay | 4 nM | [1] |
| Phenyl Acetamides | Compound 17 | Human GPR119 | cAMP Assay | Excellent Potency | [3] |
| 2-phenylpyridine Derivatives | Compound 19 | Human GPR119 | cAMP Assay | 75 nM | [4] |
| 2-phenylpyridine Derivatives | Compound 20 | Human GPR119 | cAMP Assay | 25 nM | [4] |
| 2,4,6-trisubstituted pyrimidine | AS1269574 | Human GPR119 | cAMP Assay | 2.5 µM | [5] |
| Pyrimidine Derivatives | Compound II-14 | Human GPR119 | cAMP Assay | 69 nM | [6] |
| Pyrimidine Derivatives | Compound II-18 | Human GPR119 | cAMP Assay | 99 nM | [6] |
Note: "Excellent Potency" is stated in the reference without a specific EC50 value provided.
This table highlights the high on-target potency of the 7-azaspiro[3.5]nonane derivative, compound 54g, in comparison to other GPR119 agonists. However, high potency does not inherently guarantee selectivity.
The Imperative of Off-Target Profiling
The clinical development of several GPR119 agonists has been challenging, with some candidates discontinued due to insufficient efficacy or undesirable off-target effects.[7] Therefore, a comprehensive assessment of a compound's selectivity is a critical step in de-risking its development. The following experimental workflows are industry standards for identifying and characterizing off-target interactions.
Experimental Protocols for Assessing Cross-Reactivity and Off-Target Effects
1. Broad Panel Kinase and GPCR Screening
This is a foundational step to identify potential interactions with other receptor families and kinases, which are common off-targets for many small molecules.
-
Objective: To determine the inhibitory activity of a 7-azaspiro[3.5]nonane derivative against a broad panel of kinases and its binding affinity for a panel of G protein-coupled receptors.
-
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create serial dilutions.
-
Kinase Assays: Utilize a radiometric or fluorescence-based assay format. In each well of a multi-well plate, combine a specific recombinant kinase, its substrate, and ATP. Add the test compound at a fixed concentration (e.g., 1 µM or 10 µM).
-
GPCR Binding Assays: Use radioligand binding assays. Incubate cell membranes expressing the target GPCR with a known radioligand and the test compound.
-
Detection: For kinase assays, measure the phosphorylation of the substrate. For GPCR assays, measure the displacement of the radioligand.
-
Data Analysis: Calculate the percent inhibition for each kinase or the percent displacement for each GPCR. For any significant hits, determine the IC50 or Ki values through dose-response experiments.
-
2. Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to verify target engagement in a cellular environment and can be adapted for proteome-wide off-target identification (Thermal Proteome Profiling).
-
Objective: To assess the binding of a 7-azaspiro[3.5]nonane derivative to its intended target (GPR119) and other proteins in intact cells.
-
Methodology:
-
Cell Treatment: Treat cultured cells (e.g., HEK293 cells expressing GPR119) with the test compound or vehicle control.
-
Heat Challenge: Heat the cell suspensions or lysates to a range of temperatures. Ligand binding stabilizes the target protein, increasing its melting temperature.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from aggregated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble GPR119 (and other proteins if performing TPP) at each temperature using methods like Western blotting or mass spectrometry.
-
Data Analysis: Generate a melting curve for the target protein in the presence and absence of the compound. A shift in the melting curve indicates target engagement.
-
3. Chemoproteomics Approaches
Chemoproteomics allows for an unbiased, proteome-wide identification of small molecule-protein interactions.
-
Objective: To identify the direct binding partners of a 7-azaspiro[3.5]nonane derivative in a complex biological sample.
-
Methodology (Affinity-Based):
-
Probe Synthesis: Synthesize a derivative of the 7-azaspiro[3.5]nonane compound that incorporates a linker and an affinity tag (e.g., biotin).
-
Protein Pull-Down: Incubate the biotinylated probe with cell or tissue lysates.
-
Enrichment: Capture the probe-protein complexes using streptavidin-coated beads.
-
Elution and Digestion: Wash the beads to remove non-specific binders and elute the bound proteins. Digest the proteins into peptides.
-
Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that specifically interact with the compound.
-
Data Analysis: Compare the identified proteins from the compound-treated sample to a control to identify specific binding partners.
-
Conclusion and Future Directions
The 7-azaspiro[3.5]nonane scaffold represents a promising starting point for the development of potent GPR119 agonists. The high on-target potency of derivatives like compound 54g underscores their therapeutic potential. However, the journey from a potent lead compound to a safe and effective drug is contingent on a thorough understanding of its selectivity profile. While direct comparative off-target data for 7-azaspiro[3.5]nonane derivatives is currently limited in the public literature, the experimental frameworks outlined in this guide provide a clear path for generating this critical information.
For researchers and drug development professionals, it is imperative to integrate comprehensive off-target profiling early in the discovery pipeline. The use of broad biochemical screens, cellular target engagement assays like CETSA, and unbiased chemoproteomics approaches will be instrumental in selecting and optimizing 7-azaspiro[3.5]nonane derivatives with the highest potential for clinical success. Future publications of such selectivity data will be invaluable to the scientific community for making informed decisions in the pursuit of novel treatments for metabolic diseases.
References
- 1. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 3. Discovery of phenyl acetamides as potent and selective GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a novel GPR119 agonist, AS1269574, with in vitro and in vivo glucose-stimulated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and biological evaluation of novel G protein-coupled receptor 119 agonists for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1-Oxa-7-azaspiro[3.5]nonane oxalate
As a Senior Application Scientist, I understand that groundbreaking research and rigorous safety protocols are two sides of the same coin. The compounds we use as building blocks, such as 1-Oxa-7-azaspiro[3.5]nonane oxalate, are pivotal in drug development and discovery.[1] However, their lifecycle in the lab doesn't end after the reaction is complete. Proper disposal is not just a regulatory hurdle; it is a fundamental aspect of responsible science that protects you, your colleagues, and the environment.
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound. Moving beyond a simple checklist, we will explore the causality behind these procedures, ensuring that every action is grounded in scientific understanding and best practices for laboratory safety.
Hazard Profile and Risk Assessment: Know Your Compound
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is a salt composed of a spirocyclic amine and an oxalate counter-ion. The associated risks are a composite of both components.
The primary hazards, as identified in Safety Data Sheets (SDS) for this and structurally similar compounds, are summarized below.[2][3]
| Hazard Classification | Description | Potential Effects | Source |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | The oxalate component can be toxic upon ingestion.[4][5] | [3] |
| Acute Toxicity, Dermal (Category 4) | Harmful in contact with skin. | Can be absorbed through the skin, causing systemic effects. | [3] |
| Skin Irritation (Category 2) | Causes skin irritation. | Direct contact can lead to redness, itching, and inflammation.[2] | [2] |
| Serious Eye Irritation (Category 2A) | Causes serious eye irritation. | May result in redness, pain, or severe eye damage upon contact.[2] | [2] |
| STOT - Single Exposure (Category 3) | May cause respiratory irritation. | Inhalation of dust can irritate the lungs and respiratory system.[2][6] | [2] |
Causality Insight: The spirocyclic amine structure contributes to skin and eye irritation, while the oxalate portion is the primary driver of acute oral toxicity.[2][4] During combustion, the presence of nitrogen in the azaspiro ring means that toxic nitrogen oxides (NOx) can be generated, in addition to carbon oxides.[2][6] This is a critical consideration for fire scenarios and incineration disposal methods.
Immediate Safety & Spill Response Protocol
Accidents happen, but a prepared response minimizes risk. In the event of a spill, immediate and correct action is crucial. All personnel should be familiar with these steps.[7][8]
Step-by-Step Spill Containment and Cleanup:
-
Alert & Assess: Immediately alert personnel in the vicinity and assess the extent of the spill.[9] If the spill is large or in a poorly ventilated area, evacuate and contact your institution's Environmental Health and Safety (EHS) department.[4]
-
Don Appropriate PPE: Before approaching the spill, wear the minimum required Personal Protective Equipment (PPE).[10][11]
-
Contain the Spill: Prevent the spill from spreading.[2] For this solid compound, use dry cleanup procedures to avoid generating dust.[9] Cover the spill with an inert absorbent material like sand, earth, or vermiculite.[2][9]
-
Collect Waste: Carefully sweep or vacuum the spilled material and absorbent into a suitable, clearly labeled container for hazardous waste disposal.[2][6] Ensure the container is made of a compatible material and can be securely sealed.[10]
-
Decontaminate: Clean the spill area thoroughly.[10] Wash the area with soap and water, collecting the cleaning materials for disposal as hazardous waste.[9]
-
Post-Cleanup: Decontaminate and launder all protective clothing before reuse.[10] Wash hands thoroughly with soap and water.[7]
References
- 1. calpaclab.com [calpaclab.com]
- 2. aksci.com [aksci.com]
- 3. 2-Oxa-7-azaspiro[3.5]nonane hemioxalate | C16H28N2O6 | CID 71463619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. files-backend.assets.thrillshare.com [files-backend.assets.thrillshare.com]
- 6. capotchem.com [capotchem.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. rscubeprojectspvtltd.com [rscubeprojectspvtltd.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. benchchem.com [benchchem.com]
- 11. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
A Comprehensive Guide to Personal Protective Equipment for Handling 1-Oxa-7-azaspiro[3.5]nonane oxalate
For the modern researcher, scientist, and drug development professional, safety is not just a protocol; it's a prerequisite for innovation. This guide provides an in-depth, experience-driven framework for the safe handling of 1-Oxa-7-azaspiro[3.5]nonane oxalate, ensuring that your focus remains on groundbreaking research, uncompromised by preventable laboratory hazards.
While specific toxicological data for this compound is not extensively documented, a thorough evaluation of its chemical structure and the known hazards of similar oxalate-containing heterocyclic compounds allows for a robust and cautious approach to personal protective equipment (PPE). The oxalate moiety, in particular, warrants careful handling due to its potential for irritation and toxicity. This guide is built upon the foundational principles of laboratory safety, drawing from established protocols for similar chemical entities to provide a comprehensive and reliable safety directive.
Understanding the Risks: A Proactive Approach to Safety
This compound is a fine chemical, likely a solid powder, which presents a primary risk of exposure through inhalation of dust particles, as well as dermal and eye contact.[1][2] Ingestion is also a potential route of exposure. Similar oxalate compounds are known to cause skin and eye irritation, and may be harmful if swallowed or inhaled.[2][3] Therefore, a multi-layered PPE strategy is essential to mitigate these risks effectively.
The core principle of our recommended PPE protocol is the prevention of direct contact and inhalation. This is achieved through a combination of engineering controls (such as fume hoods) and a comprehensive suite of personal protective equipment.
Recommended Personal Protective Equipment (PPE)
The selection of appropriate PPE is contingent on the scale of the operation and the potential for exposure. The following table outlines the recommended PPE for handling this compound in a typical research and development laboratory setting.
| Body Part | PPE Recommendation | Rationale |
| Respiratory | NIOSH-approved N95 or higher-rated respirator | To prevent inhalation of fine dust particles. For larger scale operations or where significant aerosolization is possible, a powered air-purifying respirator (PAPR) should be considered.[1] |
| Eyes & Face | Chemical safety goggles and a face shield | Goggles provide a seal around the eyes to protect against dust and splashes. A face shield offers an additional layer of protection for the entire face from splashes.[4][5] |
| Hands | Double-gloving with nitrile gloves | Provides robust protection against incidental dermal contact. The outer glove can be removed if contaminated, leaving the inner glove as a clean barrier.[5] |
| Body | A fully fastened laboratory coat | Protects skin and personal clothing from contamination.[4] |
| Feet | Closed-toe shoes | Prevents injury from spills and dropped objects.[4] |
Procedural Guidance: A Step-by-Step Approach to Safety
Adherence to a strict, sequential procedure for donning and doffing PPE is critical to prevent cross-contamination and ensure the safety of the handler and the laboratory environment.
Donning PPE: A Deliberate Sequence
Caption: A stepwise workflow for the correct donning of PPE.
Doffing PPE: The Decontamination Protocol
The removal of PPE is a critical step where contamination can easily occur if not performed correctly. The guiding principle is "clean-to-clean" and "dirty-to-dirty," ensuring that contaminated outer surfaces do not come into contact with the handler's skin or clean inner layers.
Caption: A sequential guide for the safe removal and disposal of PPE.
Operational Plans: From Handling to Disposal
Handling: All manipulations of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1] Work surfaces should be decontaminated after each use.
Spill Response: In the event of a spill, evacuate the immediate area and prevent the spread of the dust. Wearing the full PPE ensemble described above, carefully sweep or vacuum the solid material into a labeled, sealed container for disposal.[1][2] Do not use water to clean up the spill, as this may create a solution that is more difficult to contain.
Disposal: All contaminated PPE and waste materials should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[1] Consult your institution's environmental health and safety (EHS) department for specific guidance on waste stream management.
Building a Culture of Safety
This guide provides a robust framework for the safe handling of this compound. However, true laboratory safety is a dynamic and ongoing commitment. It requires continuous training, situational awareness, and a proactive mindset from every member of the research team. By integrating these principles into your daily laboratory practice, you contribute to a safer and more productive research environment, allowing you to focus on the scientific advancements that will shape the future.
References
- 1. capotchem.com [capotchem.com]
- 2. aksci.com [aksci.com]
- 3. 2-Oxa-7-azaspiro[3.5]nonane hemioxalate | C16H28N2O6 | CID 71463619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Personal Protective Equipment : USDA ARS [ars.usda.gov]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
